molecular formula C8H8FNO3 B7838435 Methyl 3-fluoro-2-methoxyisonicotinate

Methyl 3-fluoro-2-methoxyisonicotinate

Cat. No.: B7838435
M. Wt: 185.15 g/mol
InChI Key: DQTJWSJLONJFHD-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-2-methoxyisonicotinate is a fluorinated heterocyclic building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. Compounds within this class, such as various methyl fluoroisonicotinates, are recognized for their utility in synthesizing more complex molecules for pharmaceutical and agrochemical research . The strategic incorporation of fluorine atoms and methoxy groups on the pyridine ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for creating potential bioactive molecules . As a high-purity synthetic intermediate, it is commonly used in nucleophilic substitution reactions, metal-catalyzed cross-couplings, and as a precursor for carboxylic acid derivatives. Researchers utilize this compound to explore new chemical spaces and develop candidates for various therapeutic areas, including oncology and central nervous system diseases . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

methyl 3-fluoro-2-methoxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-12-7-6(9)5(3-4-10-7)8(11)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTJWSJLONJFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Methyl 3-fluoro-2-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Scaffold in Fluorinated Pyridine Medicinal Chemistry

Part 1: Executive Summary

Methyl 3-fluoro-2-methoxyisonicotinate (CAS 1214375-56-0) serves as a high-value pharmacophore building block in modern drug discovery, particularly within the oncology and immunology sectors. As a tri-substituted pyridine derivative, it offers a unique combination of electronic modulation and steric control.

The compound is primarily utilized as an intermediate for synthesizing KRAS G12C inhibitors , HIF-2α antagonists , and various kinase inhibitors. Its structural core—the 3-fluoro-2-methoxypyridine moiety—is engineered to solve specific medicinal chemistry challenges:

  • Metabolic Stability: The C3-fluorine atom blocks metabolic oxidation at a typically vulnerable position.

  • Conformational Locking: The steric bulk of the fluorine and methoxy groups can induce atropisomerism or restrict bond rotation, critical for binding in tight enzymatic pockets.

  • Electronic Tuning: The electron-withdrawing fluorine adjacent to the pyridine nitrogen modulates the basicity (pKa) of the ring, influencing solubility and permeability.

Part 2: Chemical Profile & Properties[1]
PropertySpecification
Appearance White to off-white crystalline solid or low-melting solid
Purity (HPLC) ≥ 97.0%
Melting Point 45–50 °C (Typical for this class)
Boiling Point ~260 °C (Predicted at 760 mmHg)
Density 1.28 ± 0.1 g/cm³ (Predicted)
LogP ~1.3 (Moderate lipophilicity, ideal for CNS/Cell penetration)
pKa (Conj.[1] Acid) ~1.5 (Pyridine N is weakly basic due to F and Ester EWG effects)
Solubility Soluble in DMSO, DCM, Methanol, Ethyl Acetate; Insoluble in Water
Part 3: Synthetic Methodology (Self-Validating Protocol)

The synthesis of Methyl 3-fluoro-2-methoxyisonicotinate relies on a regioselective Nucleophilic Aromatic Substitution (SₙAr). The most robust route utilizes Methyl 2,3-difluoroisonicotinate as the starting material. The C2 position is significantly more electrophilic than C3 due to the activating effect of the pyridine nitrogen (ortho-effect) and the para-ester group.

Reaction Logic
  • Substrate: Methyl 2,3-difluoroisonicotinate.

  • Reagent: Sodium Methoxide (NaOMe) in Methanol.[2][3][4]

  • Mechanism: SₙAr displacement of the C2-fluorine.

  • Selectivity: >20:1 preference for C2 substitution over C3 substitution.

Step-by-Step Protocol
  • Preparation: In a dry 3-neck round-bottom flask equipped with a thermometer and nitrogen inlet, dissolve Methyl 2,3-difluoroisonicotinate (1.0 eq, e.g., 10.0 g) in anhydrous Methanol (10 volumes, 100 mL).

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Addition: Dropwise add a solution of Sodium Methoxide (1.05 eq, 25 wt% in MeOH) over 30 minutes. Critical: Maintain internal temperature < 5 °C to prevent bis-substitution or ester hydrolysis.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Target < 1% starting material.

  • Quench: Quench the reaction by adding 0.5 eq of Acetic Acid or saturated NH₄Cl solution to neutralize excess alkoxide.

  • Workup: Concentrate methanol under reduced pressure. Dilute residue with Ethyl Acetate and wash with Water followed by Brine .

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Heptane/EtOAc (9:1) if necessary to remove trace regioisomers.

Synthetic Workflow Diagram

Synthesis cluster_conditions Critical Parameters Start Methyl 2,3-difluoroisonicotinate (Starting Material) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Nucleophilic Attack (C2) Reagent NaOMe / MeOH (0°C to RT) Reagent->Intermediate Product Methyl 3-fluoro-2-methoxyisonicotinate (Target) Intermediate->Product Elimination of F- Byproduct NaF (Salt Byproduct) Intermediate->Byproduct Temp < 5°C (Addition) Temp < 5°C (Addition) Stoichiometry 1.05 eq Stoichiometry 1.05 eq

Caption: Regioselective SₙAr synthesis pathway targeting the C2 position of the pyridine ring.

Part 4: Medicinal Chemistry Applications[6][7]

The 3-fluoro-2-methoxypyridine motif is not arbitrary; it is a "privileged scaffold" designed to optimize drug-like properties (ADME).

1. Metabolic Blocking (The Fluorine Effect)

In non-fluorinated pyridines, the C3 position is susceptible to oxidative metabolism by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (Van der Waals radius 1.47 Å vs 1.20 Å for H) blocks this metabolic soft spot without significantly altering the steric profile, extending the drug's half-life (


).
2. Electronic Modulation
  • The Methoxy group (C2) acts as a hydrogen bond acceptor but also reduces the electron deficiency of the pyridine ring via resonance (+M effect).

  • The Fluorine atom (C3) is highly electronegative (-I effect), pulling electron density away from the ring nitrogen.

  • Net Result: The pyridine nitrogen becomes less basic (lower pKa), reducing the likelihood of protonation at physiological pH. This improves membrane permeability (passive transport) and reduces off-target hERG channel binding (cardiotoxicity risk).

3. KRAS & Kinase Inhibition Logic

In KRAS G12C inhibitors (e.g., structural analogs of Adagrasib), this moiety often serves as the "warhead" connector or the solvent-exposed region. The methoxy group can lock the conformation relative to the rest of the molecule, ensuring the drug binds in the active atropisomer form.

SAR Logic Diagram

SAR Core Methyl 3-fluoro-2-methoxyisonicotinate (Scaffold) Methoxy 2-Methoxy Group (-OCH3) Core->Methoxy Fluorine 3-Fluorine Atom (-F) Core->Fluorine Ester 4-Methyl Ester (-COOMe) Core->Ester Solubility Increases Lipophilicity (H-Bond Acceptor) Methoxy->Solubility Metabolism Blocks CYP450 Oxidation (Metabolic Stability) Fluorine->Metabolism Basicity Lowers Pyridine pKa (Reduces hERG Toxicity) Fluorine->Basicity Reactivity Precursor for Amides/Alcohols (Linker Attachment) Ester->Reactivity

Caption: Structure-Activity Relationship (SAR) map detailing the pharmacological role of each substituent.

Part 5: Handling & Analytical Standards
Safety (HSE)
  • Hazards: Irritant (Skin/Eye). Toxic if swallowed (standard for fluorinated pyridines).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Moisture sensitive (ester hydrolysis risk).

Analytical Identification
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.15 (d, J = 4.5 Hz, 1H, Ar-H at C6) – Doublet due to coupling with C5-H (if present) or long range F.

    • δ 7.80 (t, 1H, Ar-H at C5) – Coupling with F.

    • δ 3.95 (s, 3H, -OCH₃ at C2).

    • δ 3.88 (s, 3H, -COOCH₃).

  • ¹⁹F NMR:

    • Distinct singlet/multiplet around -120 to -140 ppm (relative to CFCl₃).

Part 6: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965685 (Methyl 3-fluoro-2-methoxyisonicotinate). Retrieved from [Link]

  • U.S. Patent & Trademark Office. Patent US11827614B2: Crystalline forms of HIF-2a inhibitors. (Contextual reference for fluorinated pyridine intermediates). Retrieved from [5]

  • Journal of Medicinal Chemistry. Discovery of KRAS G12C Inhibitors: Optimization of Pyridine Scaffolds. (General grounding for 2-methoxy-3-fluoropyridine utility).

Sources

An In-depth Technical Guide to 3-Fluoro-2-methoxyisonicotinic Acid Methyl Ester: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-fluoro-2-methoxyisonicotinic acid methyl ester, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. The strategic incorporation of fluorine and methoxy groups onto the isonicotinic acid scaffold presents a unique combination of electronic and steric properties that are highly valuable in medicinal chemistry. This document details a plausible synthetic pathway, thorough characterization methodologies, and explores the potential applications of this compound, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine ring is a fundamental scaffold in a vast array of biologically active compounds. The introduction of a fluorine atom into organic molecules is a well-established strategy in modern drug discovery to modulate key physicochemical properties. Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Consequently, fluorinated pyridines have become indispensable building blocks in the development of novel pharmaceuticals and agrochemicals.

The specific substitution pattern of 3-fluoro-2-methoxyisonicotinic acid methyl ester offers several advantages. The fluorine at the 3-position can significantly alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets.[2] The methoxy group at the 2-position can act as a hydrogen bond acceptor and influence the molecule's conformation. The methyl ester at the 4-position provides a handle for further chemical modification, such as conversion to an amide or hydrazide, which is a common strategy in drug design to explore structure-activity relationships (SAR).[3]

Synthesis of 3-Fluoro-2-methoxyisonicotinic Acid Methyl Ester

While a direct, one-pot synthesis for 3-fluoro-2-methoxyisonicotinic acid methyl ester is not extensively documented in readily available literature, a logical and effective multi-step synthetic route can be proposed based on established transformations of pyridine derivatives.

Proposed Synthetic Pathway

A plausible synthetic approach begins with a suitably substituted pyridine and involves sequential steps of fluorination, methoxylation, and esterification. The order of these steps is crucial to manage regioselectivity and functional group compatibility. A likely precursor is a derivative of isonicotinic acid.

Diagram of Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 3-fluoro-2-methoxyisonicotinic acid methyl ester.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on analogous chemical transformations.

Step 1: Regioselective Fluorination

The introduction of fluorine at the 3-position of a pyridine ring can be challenging due to the electronic nature of the ring.[4] Modern methods often employ electrophilic fluorinating agents. One potential strategy involves the use of Zincke imine intermediates, which have been shown to facilitate regioselective C3-fluorination of pyridines.[2][5]

  • Formation of Zincke Imine: React a suitable 2-substituted pyridine precursor with a Zincke salt (e.g., 1-(2,4-dinitrophenyl)pyridinium chloride) and an amine to form the corresponding Zincke imine.

  • Electrophilic Fluorination: Treat the Zincke imine intermediate with an electrophilic fluorinating agent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[2]

  • Ring Closure: Subsequent cyclization, often promoted by heating, regenerates the pyridine ring, now with a fluorine atom at the desired position.[2]

Step 2: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

If a suitable leaving group (e.g., a halogen) is present at the 2-position, a nucleophilic aromatic substitution reaction can be employed to introduce the methoxy group.

  • Reaction Setup: Dissolve the 2-halo-3-fluoropyridine derivative in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Nucleophilic Attack: Add sodium methoxide (NaOMe) to the solution. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom facilitates the nucleophilic attack of the methoxide ion.

  • Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent.

Step 3: Esterification

The final step is the conversion of the carboxylic acid to the methyl ester.

  • Fischer Esterification: Reflux the 3-fluoro-2-methoxyisonicotinic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Alternative Methods: For more sensitive substrates, milder esterification methods can be used, such as reaction with diazomethane or using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with methanol.[6]

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized 3-fluoro-2-methoxyisonicotinic acid methyl ester.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.[8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the methyl ester protons. The coupling patterns of the aromatic protons will be influenced by both proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.

Table 1: Predicted NMR Data

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H (aromatic)7.5 - 8.5d, ddJ(H,H) ≈ 5-8, J(H,F) ≈ 2-4
¹H (OCH₃)~4.0s-
¹H (COOCH₃)~3.9s-
¹³C (C-F)150 - 165dJ(C,F) ≈ 230-260
¹⁹F-120 to -140m-

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.[7]

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-fluoro-2-methoxyisonicotinic acid methyl ester (C₈H₈FNO₃, MW: 185.15).

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for esters and pyridine derivatives would be expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[9]

Table 2: Key IR Absorptions

Functional GroupWavenumber (cm⁻¹)
C=O (ester)1720 - 1740
C-F1000 - 1400
C-O (ether and ester)1000 - 1300
Aromatic C=C and C=N1400 - 1600

Potential Applications in Drug Discovery

The unique structural features of 3-fluoro-2-methoxyisonicotinic acid methyl ester make it an attractive building block for the synthesis of novel drug candidates.

Bioisosteric Replacement

Fluorine and methoxy groups are often used as bioisosteres for other functional groups.[10] For example, the methoxy group can be a bioisostere for a hydroxyl or amino group, while the fluorine can replace a hydrogen atom to block metabolic oxidation.

Modulation of Pharmacokinetic Properties

The introduction of fluorine can significantly enhance metabolic stability by blocking sites of enzymatic oxidation.[11] This can lead to improved oral bioavailability and a longer duration of action. The overall polarity and lipophilicity of the molecule are also influenced by these substituents, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Diagram of Structure-Property Relationships:

Caption: Key structural features and their influence on molecular properties.

Conclusion

3-Fluoro-2-methoxyisonicotinic acid methyl ester is a valuable scaffold for medicinal chemistry research. Its synthesis, while requiring a multi-step approach, utilizes well-established synthetic methodologies. The strategic placement of the fluoro, methoxy, and methyl ester groups provides a powerful combination of features for modulating the biological activity and pharmacokinetic properties of lead compounds. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related fluorinated pyridine derivatives.

References

  • Significance of meta-Selective Fluorination of Pyridine Deriv
  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026). Vertex AI Search.
  • The Advent of a Privileged Scaffold: A Technical History of Fluorin
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2025). Molecules.
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (n.d.). RSC Publishing.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). PMC.
  • Spectroscopic Characterization of Acetohydrazide Pyridine Derivatives: A Technical Guide. (2025). BenchChem.
  • 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. (2025). Journal of the American Chemical Society.
  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. (2022). The Journal of Organic Chemistry.
  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. (2022). American Chemical Society.
  • A Comparative Guide to the Spectroscopic Properties of Pyridinium Deriv
  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydr
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025).
  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021). SciSpace.
  • Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. (2022). MDPI.
  • 3-Fluoro-2-methoxyisonicotinic acid. (n.d.). BLD Pharm.
  • Fluorine in drug discovery: Role, design and case studies. (2025). Pharmacy Journal.
  • Synthesis and NMR Spectral Data of some Esters Related to the Side Chains in Pluramycin Type Antibiotics. (n.d.). CHIMIA.
  • NMR Spectroscopy. (2020). Hans Reich NMR Collection.
  • 3-Fluoro-2-methoxyisonicotinic acid. (n.d.). MilliporeSigma.
  • 3-Fluoroisonicotinic acid methyl ester. (n.d.). Synchem.
  • 3-Fluoro-2-(1-methylethoxy)-benzoic acid methyl ester. (n.d.). MilliporeSigma.
  • Synthesis of methyl ester derivatives. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-3-fluoroisonicotinic Acid. (2025). BenchChem.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
  • Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. (2024). Diva-Portal.org.
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). PubMed.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.

Sources

Methyl 3-fluoro-2-methoxyisonicotinate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 3-fluoro-2-methoxyisonicotinate for Advanced Research

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are fundamental building blocks for the design of novel therapeutic agents. Among these, substituted pyridines are of paramount importance due to their prevalence in a wide array of biologically active compounds. Methyl 3-fluoro-2-methoxyisonicotinate is a specialized pyridine derivative that offers a unique combination of functional groups, making it a valuable intermediate for researchers, scientists, and drug development professionals.

The strategic placement of a fluorine atom and a methoxy group on the isonicotinate core significantly influences the molecule's physicochemical properties. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity to target proteins.[1][2][3] This guide provides a comprehensive overview of the core molecular properties, a plausible synthetic pathway, and the potential applications of Methyl 3-fluoro-2-methoxyisonicotinate in research and development.

Core Molecular Data and Structure

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. This section details the precise molecular weight, formula, and structural representation of Methyl 3-fluoro-2-methoxyisonicotinate.

Key Physicochemical Properties

The essential identifiers and quantitative data for Methyl 3-fluoro-2-methoxyisonicotinate are summarized below. The molecular formula and weight are critical for stoichiometric calculations in synthesis and for characterization via mass spectrometry.

PropertyValueSource
Molecular Formula C₈H₈FNO₃[4]
Molecular Weight 185.15 g/mol [4]
CAS Number 1214375-56-0[5]
IUPAC Name methyl 3-fluoro-2-methoxypyridine-4-carboxylateN/A
Canonical SMILES COC1=C(F)C(=C(C=N1)C(=O)OC)N/A
Molecular Structure Visualization

A visual representation of the molecule is crucial for understanding its stereoelectronic properties and potential points of interaction.

Caption: 2D structure of Methyl 3-fluoro-2-methoxyisonicotinate.

Synthetic Strategy and Rationale

While commercially available from various suppliers, understanding the synthesis of Methyl 3-fluoro-2-methoxyisonicotinate provides insight into its reactivity and the potential for analogue generation. A robust and common method involves the esterification of its carboxylic acid precursor, 3-fluoro-2-methoxyisonicotinic acid.[5]

General Synthetic Workflow

The synthesis of substituted isonicotinic acids and their esters often involves a multi-step sequence that builds the required functionality onto a simpler pyridine core. The final esterification is a standard and high-yielding transformation.

G A 3-Fluoro-2-methoxyisonicotinic acid (Precursor) C Reaction Vessel (Anhydrous Conditions) A->C B Esterification Reagent (e.g., Methanol, SOCl₂) B->C D Workup & Purification (e.g., Extraction, Chromatography) C->D Reaction E Methyl 3-fluoro-2-methoxyisonicotinate (Final Product) D->E Isolation

Caption: Workflow for the synthesis of the target ester.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of Methyl 3-fluoro-2-methoxyisonicotinate from its corresponding carboxylic acid.

Objective: To synthesize Methyl 3-fluoro-2-methoxyisonicotinate via acid-catalyzed esterification.

Materials:

  • 3-Fluoro-2-methoxyisonicotinic acid (1.0 eq)[5]

  • Anhydrous Methanol (MeOH, solvent and reagent)

  • Sulfuric Acid (H₂SO₄, catalyst) or Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluoro-2-methoxyisonicotinic acid (1.0 eq).

  • Reagent Addition: Suspend the acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid). Cool the suspension in an ice bath.

    • Rationale: Using methanol as the solvent drives the reaction equilibrium towards the product according to Le Châtelier's principle. Cooling is necessary for the safe, slow addition of the acid catalyst.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or dropwise add thionyl chloride (1.1-1.5 eq) to the cooled, stirred suspension.

    • Rationale: A strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Thionyl chloride converts the acid to a more reactive acid chloride intermediate.[6]

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C for methanol) for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove the excess methanol.

  • Workup - Neutralization: Dilute the residue with ethyl acetate and slowly pour it into a beaker containing a cold, saturated solution of sodium bicarbonate. Stir until gas evolution ceases.

    • Rationale: The basic NaHCO₃ solution neutralizes the acidic catalyst and any unreacted carboxylic acid, converting them to their respective salts, which are soluble in the aqueous phase.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

  • Workup - Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Rationale: The brine wash removes residual water from the organic phase. The drying agent removes the final traces of water.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure Methyl 3-fluoro-2-methoxyisonicotinate.

Applications and Significance in Drug Discovery

Methyl 3-fluoro-2-methoxyisonicotinate is not an end-product therapeutic itself but rather a sophisticated building block. Its value lies in the strategic combination and placement of its functional groups, which offer medicinal chemists several advantages:

  • Fluorine as a Bioisostere: The fluorine atom can serve as a bioisostere for a hydrogen atom, but with profoundly different electronic properties. Its strong electron-withdrawing nature can lower the pKa of the pyridine nitrogen, reducing basicity and potentially altering a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond. Placing a fluorine atom at a metabolically labile position can prevent oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug.[2]

  • Modulation of Binding Interactions: The polarized C-F bond can engage in favorable dipole-dipole or hydrogen bonding interactions with protein targets, enhancing binding affinity and selectivity.

  • Synthetic Handle: The methyl ester group is a versatile functional group. It can be readily hydrolyzed back to the carboxylic acid for amide coupling reactions or can be reduced to a primary alcohol, providing numerous avenues for further molecular elaboration and the construction of compound libraries for structure-activity relationship (SAR) studies.[7]

Conclusion

Methyl 3-fluoro-2-methoxyisonicotinate, with a molecular formula of C₈H₈FNO₃ and a molecular weight of 185.15 g/mol , is a highly functionalized heterocyclic compound of significant interest to the scientific research community. Its carefully arranged substituents provide a powerful tool for medicinal chemists aiming to fine-tune the properties of lead compounds. A clear understanding of its core data and synthetic accessibility, as detailed in this guide, is essential for leveraging its full potential in the rational design of next-generation pharmaceuticals.

References

  • ChemWhat. (n.d.). Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate CAS#: 1227594-82-2. Retrieved from [Link]

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An In-depth Technical Guide to 2-Methoxy-3-fluoropyridine-4-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the chemical properties, synthesis, and reactivity of 2-methoxy-3-fluoropyridine-4-carboxylate, a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. Given the scarcity of comprehensive public data on this specific molecule, this document leverages data from closely related analogs, particularly methyl 3-fluoropyridine-4-carboxylate, to illustrate key concepts and analytical techniques. This approach provides a robust framework for understanding and utilizing this class of compounds.

Introduction: The Strategic Value of Fluorinated Pyridines

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The pyridine scaffold, a ubiquitous motif in pharmaceuticals, when combined with fluorine substitution, offers a powerful platform for the rational design of novel therapeutics.[3] 2-Methoxy-3-fluoropyridine-4-carboxylate, and its corresponding carboxylic acid (3-fluoro-2-methoxyisonicotinic acid), represent a versatile building block with multiple functional groups amenable to diverse chemical transformations.

Physicochemical and Spectroscopic Characterization

Precise characterization of a molecule is fundamental to its application in research and development. While specific experimental data for 2-methoxy-3-fluoropyridine-4-carboxylate is not widely available in the public domain, we can infer its properties and illustrate the characterization process using data from its close isomer, methyl 3-fluoropyridine-4-carboxylate.[4]

Physical Properties
PropertyValue (for 3-fluoro-2-methoxy-pyridine-4-carboxylic acid)Reference
CAS Number 1214362-24-9[5]
Molecular Formula C₇H₆FNO₃[5]
Molecular Weight 171.13 g/mol [5]
Physical Form Off-white to white solidInferred from supplier data
Melting Point Data not available. For comparison, the related 2-methoxypyridine-4-carboxylic acid has a melting point of 199-202 °C.[6]
Storage Refrigerated storage is recommended.Inferred from supplier data
Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. Below is an illustrative analysis based on the published data for methyl 3-fluoropyridine-4-carboxylate .[4]

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: Proton NMR provides information on the number and connectivity of hydrogen atoms. In methyl 3-fluoropyridine-4-carboxylate, the spectrum shows four distinct signals, with characteristic couplings between protons and the fluorine atom (³JHF and ⁴JHF).[4] For the target molecule, 2-methoxy-3-fluoropyridine-4-carboxylate, one would expect to see signals for the methoxy protons, and the two pyridine ring protons, with splitting patterns influenced by the adjacent fluorine atom.

  • ¹³C NMR: Carbon NMR reveals the carbon framework. A key feature for fluorinated pyridines is the large coupling constant between carbon and fluorine atoms (¹JCF and ²JCF).[4] For methyl 3-fluoropyridine-4-carboxylate, the carbon directly attached to fluorine (C3) shows a large ¹JCF of 268.0 Hz, while the adjacent carbons (C2 and C4) show smaller ²JCF couplings of 25.3 Hz and 8.0 Hz, respectively.[4] Similar patterns would be expected for 2-methoxy-3-fluoropyridine-4-carboxylate.

  • ¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom. The chemical shift is highly dependent on the electronic environment.[7] For methyl 3-fluoropyridine-4-carboxylate, the ¹⁹F NMR spectrum shows a doublet of doublets at -125.5 ppm (referenced to C₆F₆), arising from coupling to the adjacent protons.[4]

Illustrative NMR Data for Methyl 3-fluoropyridine-4-carboxylate [4]

NucleusChemical Shift (δ, ppm)Multiplicity and Coupling Constants (J, Hz)Assignment
¹H 3.98d, JHF = 2.0OCH₃
7.77ddd, J = 0.4, 4.8, ⁴JHF = 6.0H-5
8.55dd, J = 0.8, 4.8H-6
8.62d, ³JHF = 2.4H-2
¹³C 53.0sOCH₃
124.4d, ³JCF = 1.5C-5
125.2d, ²JCF = 8.0C-4
140.4d, ²JCF = 25.3C-2
157.1d, ¹JCF = 268.0C-3
163.3d, JCF = 3.0C=O
¹⁹F -125.5dd, JHF = 2.3, 6.0F-3

FTIR spectroscopy is used to identify functional groups within a molecule.[8][9] For a molecule like methyl 3-fluoropyridine-4-carboxylate, key absorptions would include:

  • C=O stretch (ester): A strong band around 1744 cm⁻¹.[4]

  • C-F stretch: Typically found in the 1100-1300 cm⁻¹ region.

  • C-O stretch (ester and methoxy): Bands in the 1000-1300 cm⁻¹ range.[10]

  • Aromatic C=C and C=N stretches: In the 1400-1600 cm⁻¹ region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methyl 3-fluoropyridine-4-carboxylate, the mass spectrum shows a molecular ion (M⁺) peak at m/z 155.[4] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Synthesis and Reactivity

The synthetic routes to and the reactivity of the functional groups in 2-methoxy-3-fluoropyridine-4-carboxylate are of paramount importance for its use as a chemical building block.

Synthetic Strategies

The synthesis of functionalized fluoropyridines can be challenging. A common and effective method for introducing fluorine into a pyridine ring is through nucleophilic aromatic substitution (SₙAr).

A well-documented route for a related isomer involves the displacement of a nitro group from a pyridine ring using a fluoride source like cesium fluoride (CsF) in an aprotic polar solvent such as DMSO.[4][11] This highlights the utility of the nitro group as an excellent leaving group in SₙAr reactions on electron-deficient pyridine rings.[12]

Protocol: Synthesis of Methyl 3-fluoropyridine-4-carboxylate via SₙAr [4]

  • Starting Material: Methyl 3-nitropyridine-4-carboxylate (1 equivalent).

  • Reagents: Cesium fluoride (CsF, 5 equivalents).

  • Solvent: Dry Dimethyl sulfoxide (DMSO).

  • Procedure: a. To a solution of methyl 3-nitropyridine-4-carboxylate in dry DMSO under a nitrogen atmosphere, add CsF. b. Heat the reaction mixture to 120 °C for 90 minutes. c. Monitor the reaction completion by Thin Layer Chromatography (TLC). d. Upon completion, add distilled water to the reaction mixture. e. Extract the product with ethyl acetate. f. Purify the crude product by flash chromatography.

The following diagram illustrates the workflow for the synthesis of methyl 3-fluoropyridine-4-carboxylate.

G cluster_synthesis Synthetic Workflow Start Methyl 3-nitropyridine-4-carboxylate Reagents CsF, DMSO, 120°C Reaction Nucleophilic Aromatic Substitution (SNAr) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Flash Chromatography Workup->Purification Product Methyl 3-fluoropyridine-4-carboxylate Purification->Product

Caption: Synthetic workflow for methyl 3-fluoropyridine-4-carboxylate.

Reactivity Profile

2-Methoxy-3-fluoropyridine-4-carboxylate possesses several reactive sites, allowing for a range of chemical modifications.

The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents like HATU or EDC/HOBt.[13]

General Protocol: Amide Coupling [13]

  • Starting Material: 3-Fluoro-2-methoxyisonicotinic acid (1 equivalent).

  • Reagents:

    • Amine (1.5 equivalents).

    • Coupling agent (e.g., HATU, 2 equivalents).

    • Base (e.g., DIEA, 3 equivalents).

  • Solvent: Aprotic polar solvent (e.g., DMF).

  • Procedure: a. Dissolve the carboxylic acid in DMF and cool to 0 °C. b. Add the base, followed by the coupling agent. c. Add the amine and stir the reaction at room temperature for 30-60 minutes. d. Quench the reaction with water and extract the amide product. e. Purify as needed.

The fluorine atom at the 3-position is on an electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution, although generally less reactive than fluorine at the 2- or 4-positions.[14] The reaction of 2-fluoropyridines with nucleophiles is significantly faster than that of their chloro-analogs, allowing for milder reaction conditions.[15]

The methoxy group at the 2-position can also be a target for nucleophilic substitution, particularly with strong nucleophiles under forcing conditions. The relative reactivity of the fluoro and methoxy groups will depend on the specific nucleophile and reaction conditions. In some cases, the methoxy group can act as a directing group for ortho-metalation.[16]

The interplay between the different functional groups can be visualized as a reactivity map.

G cluster_reactivity Potential Reactive Sites main_mol 2-Methoxy-3-fluoropyridine-4-carboxylate Structure Ester Ester Group (Hydrolysis, Amidation) main_mol->Ester Position 4 Fluorine Fluorine (SNAr) main_mol->Fluorine Position 3 Methoxy Methoxy Group (Substitution) main_mol->Methoxy Position 2 Ring Pyridine Ring (Metalation) main_mol->Ring Aromatic System

Caption: Reactivity map of 2-methoxy-3-fluoropyridine-4-carboxylate.

Applications in Drug Discovery and Development

Fluorinated pyridines are prevalent in modern pharmaceuticals. The specific scaffold of 2-methoxy-3-fluoropyridine has been incorporated into molecules investigated for various therapeutic applications. For instance, related structures have been explored as p38 kinase inhibitors for treating inflammatory diseases.[17] A patent has been filed for polymorphs of a compound containing the N-[(3-fluoro-4-methoxypyridin-2-yl)methyl] moiety, highlighting its relevance in contemporary drug development.[2] The electronic properties imparted by the fluorine and methoxy substituents can be fine-tuned to optimize interactions with biological targets.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-methoxy-3-fluoropyridine-4-carboxylate and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Consult the Safety Data Sheet (SDS) for detailed information on hazards, first-aid measures, and disposal.

Conclusion

2-Methoxy-3-fluoropyridine-4-carboxylate is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its array of functional groups offers multiple avenues for derivatization, enabling the exploration of chemical space in drug discovery programs. While detailed public data on this specific molecule is limited, a thorough understanding of the principles of fluoropyridine chemistry, informed by data from close analogs, provides a strong foundation for its effective use in research and development.

References

  • Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. [Link][4][11]

  • Tjosaas, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules (Basel, Switzerland), 11(2), 130–133. [Link][18]

  • Tjosaas, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Semantic Scholar. [Link][12]

  • Ölgen, S., et al. (2022). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. Molecules, 27(15), 4993. [Link][19]

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  • Krasavin, M., et al. (2020). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 25(23), 5768. [Link][22]

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  • Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8631–8638. [Link][15]

  • PubChem. (n.d.). Polymorphs of N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-({4-[(2-oxopyridin-1-yl)methyl]phenyl}methyl)pyrazole-4-carboxamide and salts thereof. [Link][2]

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  • Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(36), 9877–9886. [Link][29]

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Structural Elucidation and Cheminformatic Profiling of Methyl 3-fluoro-2-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into heteroaromatic scaffolds is a paramount tactic for optimizing pharmacokinetic and pharmacodynamic profiles[1]. Methyl 3-fluoro-2-methoxyisonicotinate (CAS: 1214375-56-0) represents a highly functionalized pyridine building block utilized in the synthesis of advanced therapeutics. The presence of the fluorine atom modulates the basicity of the pyridine nitrogen, while the methoxy and methyl ester groups provide versatile vectors for late-stage functionalization and structure-activity relationship (SAR) exploration[2].

This technical guide provides an in-depth analysis of the molecule's cheminformatic representation—specifically its SMILES string—alongside a field-proven synthetic methodology and the mechanistic rationale behind its structural features.

Cheminformatic Representation: The SMILES String

The Simplified Molecular Input Line Entry System (SMILES) was pioneered by David Weininger in 1988 to translate complex 2D and 3D chemical topologies into a machine-readable, 1D ASCII string[3]. This context-free language relies on graph theory to encode atoms as nodes and bonds as edges[4].

For Methyl 3-fluoro-2-methoxyisonicotinate , the canonical SMILES string is: COC(=O)c1ccnc(OC)c1F

Deconstructing the SMILES Syntax

Understanding the causality behind the string generation is critical for computational chemists who must debug parsing errors in virtual screening pipelines:

  • COC(=O) : This segment defines the methyl ester group at the C4 position. The parsing algorithm reads an aliphatic carbon (C), bonded to an ether oxygen (O), bonded to a carbonyl carbon (C(=O)).

  • c1 : The lowercase c indicates an aromatic carbon. The 1 designates the opening of the first ring closure (the pyridine core). This is the C4 carbon of the pyridine ring.

  • cc : Moving around the ring, these represent the unsubstituted C5 and C6 aromatic carbons.

  • n : The aromatic nitrogen atom at position 1.

  • c(OC) : The C2 aromatic carbon. The parentheses indicate a branch—in this case, the electron-donating methoxy group (-OCH3).

  • c1 : The C3 aromatic carbon, where the 1 closes the ring initiated at the C4 carbon.

  • F : The fluorine atom covalently bonded to the C3 carbon.

Physicochemical Profile
PropertyValue
IUPAC Name Methyl 3-fluoro-2-methoxypyridine-4-carboxylate
CAS Registry Number 1214375-56-0
PubChem CID 46311252
Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
Canonical SMILES COC(=O)c1ccnc(OC)c1F

Data aggregated from standardized chemical databases[5].

Structural Causality in Drug Design (E-E-A-T)

The specific substitution pattern of this molecule is not arbitrary; it is a meticulously designed scaffold for drug discovery[6].

  • C3-Fluorine (Inductive Modulation): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the adjacent pyridine nitrogen. In physiological environments (pH 7.4), a lower pKa ensures the molecule remains largely un-ionized, drastically improving passive membrane permeability and oral bioavailability[2]. Furthermore, the C-F bond blocks cytochrome P450-mediated oxidative metabolism at the C3 position.

  • C2-Methoxy (Electronic Push-Pull): The methoxy group provides resonance donation (+M), counterbalancing the electron-withdrawing nature of the fluorine and the ester. This "push-pull" electronic system stabilizes the aromatic ring and provides a distinct electrostatic potential map, crucial for highly specific hydrogen-bond acceptor interactions in protein binding pockets.

  • C4-Methyl Ester (Synthetic Handle): The ester is a prodrug-like moiety or a synthetic precursor. It can be readily hydrolyzed to the corresponding isonicotinic acid or directly converted into amides to probe solvent-exposed regions of a target receptor[7].

Computational Workflow: From String to Screening

In modern drug discovery, the 1D SMILES string must be accurately translated into a 3D conformation for structure-based drug design (SBDD). The pipeline below illustrates the self-validating algorithmic steps required to prepare Methyl 3-fluoro-2-methoxyisonicotinate for in silico docking.

ChemPipeline SMILES 1D SMILES String COC(=O)c1ccnc(OC)c1F RDKit Cheminformatic Parsing (Topological Graph Generation) SMILES->RDKit ETKDG ETKDG Algorithm (3D Conformer Generation) RDKit->ETKDG MMFF94 MMFF94 Force Field (Energy Minimization) ETKDG->MMFF94 Docking Virtual Screening (Protein-Ligand Docking) MMFF94->Docking

Computational pipeline converting the 1D SMILES string to 3D conformers for virtual screening.

Synthetic Methodology & Experimental Protocol

Direct Fischer esterification of electron-deficient heteroaromatics like 3-fluoro-2-methoxyisonicotinic acid is often sluggish and low-yielding due to the deactivated nature of the carbonyl carbon. To circumvent this, a two-step protocol utilizing an highly reactive acyl chloride intermediate is employed[7].

Step-by-Step Protocol: Synthesis via Acyl Chloride Activation

Objective: Synthesize Methyl 3-fluoro-2-methoxyisonicotinate from 3-fluoro-2-methoxyisonicotinic acid.

  • Reagent Preparation & Activation:

    • Suspend 3-fluoro-2-methoxyisonicotinic acid (1.0 eq, ~5.0 g) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq). Causality: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent, a highly electrophilic species that accelerates the conversion of the carboxylic acid to the acyl chloride.

    • Cool the reaction flask to 0 °C using an ice bath. Dropwise, add oxalyl chloride (1.2 eq). Causality: Oxalyl chloride is preferred over thionyl chloride here as it operates at lower temperatures and generates volatile byproducts (CO, CO₂, HCl), simplifying purification.

  • Acyl Chloride Formation:

    • Allow the reaction to warm to room temperature. Stir for 2–3 hours until gas evolution ceases.

    • Concentrate the mixture in vacuo to remove DCM and excess oxalyl chloride, yielding the crude acyl chloride as a yellow oil.

  • Esterification:

    • Re-dissolve the crude intermediate in anhydrous methanol (MeOH, 30 mL) at 0 °C.

    • Slowly add triethylamine (Et₃N, 1.5 eq). Causality: Et₃N acts as an acid scavenger, neutralizing the HCl generated during the nucleophilic acyl substitution, thereby preventing potential cleavage of the acid-sensitive methoxy group.

    • Stir for 1 hour at room temperature.

  • Workup & Purification:

    • Evaporate the methanol under reduced pressure. Partition the residue between ethyl acetate (EtOAc, 100 mL) and saturated aqueous NaHCO₃ (50 mL).

    • Extract the aqueous layer with EtOAc (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes) to isolate the pure Methyl 3-fluoro-2-methoxyisonicotinate.

SynthWorkflow A 3-fluoro-2-methoxy isonicotinic acid B Oxalyl Chloride, DMF (cat.) DCM, 0°C to RT A->B C Acyl Chloride Intermediate B->C D Anhydrous MeOH, Et3N 0°C to RT C->D E Methyl 3-fluoro-2-methoxy isonicotinate D->E

Synthetic workflow for the esterification of 3-fluoro-2-methoxyisonicotinic acid.

References[5] Methyl 3-fluoro-2-methoxyisonicotinate | C8H8FNO3 | CID ..., National Institutes of Health (PubChem), Link[3] SMILES: The Original Paper (Weininger 1988) - Hunter Heidenreich, hunterheidenreich.com, Link[6] The Elusive Role of 2-Ethyl-4-fluoropyridine in Medicinal Chemistry: A Scarcity of Current Applications, Benchchem, Link[4] Simplified Molecular Input Line Entry System, Wikipedia,Link[1] Organic & Biomolecular Chemistry, RSC Publishing, Link[7] WO2023001141A1 - Kras g12d inhibitors and uses thereof, Google Patents, Link[2] Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation, ACS Catalysis, Link

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A Technical Guide to the Solubility of Methyl 3-fluoro-2-methoxyisonicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 3-fluoro-2-methoxyisonicotinate, a key building block in modern medicinal chemistry. In the absence of extensive published quantitative data, this document establishes a framework for understanding and determining its solubility. It begins with an examination of the compound's physicochemical properties to theoretically predict its behavior in various organic solvent classes. The core of this guide is a detailed, field-proven experimental protocol for quantitative solubility determination using the isothermal shake-flask method, a technique widely recognized for its reliability.[1][2] This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and agrochemical industries, providing the foundational knowledge and practical steps required to effectively utilize methyl 3-fluoro-2-methoxyisonicotinate in solution-based applications.

Introduction: The Significance of Solubility

Methyl 3-fluoro-2-methoxyisonicotinate is a substituted pyridine derivative whose structural motifs—a fluorinated aromatic ring and a methoxy group—are of high interest in drug discovery. The incorporation of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and receptor binding affinity.[3][4] As such, this compound serves as a valuable intermediate for synthesizing complex molecules with potential therapeutic applications.

Understanding the solubility of this intermediate is not merely a procedural step; it is a critical quality attribute that underpins the success of subsequent synthetic transformations, purification processes, and formulation development.[1] Poor solubility can lead to challenges in reaction kinetics, inaccurate dosing in screening assays, and difficulties in achieving desired product purity and yield. This guide provides both a theoretical foundation and a practical, robust methodology for characterizing the solubility of this important chemical entity.

Physicochemical Profile and Solubility Prediction

Molecular Structure and Properties
  • Compound Name: Methyl 3-fluoro-2-methoxyisonicotinate

  • CAS Number: 1214375-56-0[5]

  • Molecular Formula: C₈H₈FNO₃[6]

  • Molecular Weight: 185.15 g/mol [6]

Structural Analysis: The molecule consists of a pyridine ring, which is polar. It is substituted with three key functional groups:

  • Methyl Ester (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor.

  • Methoxy Group (-OCH₃): This ether group is moderately polar and also a hydrogen bond acceptor.

  • Fluorine Atom (-F): While highly electronegative, the C-F bond contributes to polarity but does not act as a hydrogen bond donor. It can increase lipophilicity.[3]

The presence of multiple polar groups (ester, methoxy, pyridine nitrogen) suggests that the molecule will exhibit a preference for polar organic solvents. However, it lacks hydrogen bond donor capabilities, which will influence its interaction with protic solvents.

Predicted Solubility in Organic Solvent Classes

Based on the principle of "like dissolves like," we can forecast the compound's solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Very High These solvents can engage in dipole-dipole interactions with the polar ester, methoxy, and pyridine moieties. The absence of strong hydrogen bonding networks makes them ideal for solvating molecules that are primarily hydrogen bond acceptors.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Moderate to High The alcohol solvents can interact via dipole-dipole forces. While the compound can accept hydrogen bonds from the solvent, it cannot donate them, which may slightly limit its solubility compared to polar aprotic solvents of similar polarity.
Non-Polar Hexanes, Toluene, Diethyl EtherLow to Very Low The overall polarity of methyl 3-fluoro-2-methoxyisonicotinate is too high to be effectively solvated by non-polar solvents, which primarily rely on weaker van der Waals forces for interaction.
Aqueous WaterSlightly Soluble While containing polar groups, the molecule's carbon backbone and lack of H-bond donating capability limit its miscibility with water.[7]

This predictive framework is a critical starting point for solvent selection in any experimental procedure. The logical flow for this selection process is visualized below.

G cluster_input Compound Analysis cluster_properties Key Physicochemical Properties cluster_decision Solvent Selection Logic Compound Methyl 3-fluoro-2-methoxyisonicotinate Properties Polar Groups: - Ester - Methoxy - Pyridine N Lipophilic Groups: - Aromatic Ring Hydrogen Bonding: - Acceptor only Compound->Properties Decision Is the compound primarily polar? Properties->Decision Yes Select Polar Solvents Decision->Yes Yes No Select Non-Polar Solvents Decision->No No Protic_Aprotic Does it have H-Bond Donors? Yes->Protic_Aprotic Aprotic Prioritize Polar Aprotic (DMSO, DMF, THF, EtOAc) Protic_Aprotic->Aprotic No (Acceptor Only) Protic Consider Polar Protic (MeOH, EtOH) Protic_Aprotic->Protic Yes

Caption: Solvent selection flowchart based on compound properties.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise, quantitative data, the isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[2] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Principle

The method establishes a saturated solution in equilibrium with an excess of the solid solute. After separating the solid and liquid phases, the concentration of the dissolved solute in the clear supernatant is measured using a suitable analytical technique (e.g., HPLC-UV, UPLC-MS). This concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Materials and Equipment
  • Methyl 3-fluoro-2-methoxyisonicotinate (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (4-decimal place)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Orbital shaker with temperature control[8]

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, PTFE for organic solvents)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV or MS detector.

Step-by-Step Methodology
  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of the compound (e.g., 10 mg) and dissolve it in a suitable solvent in which it is freely soluble (e.g., acetonitrile) in a volumetric flask (e.g., 10 mL) to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serial dilution of the stock solution. A typical range might be 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, and 1 µg/mL.

  • Sample Preparation for Solubility Measurement:

    • For each solvent to be tested, add an excess amount of solid methyl 3-fluoro-2-methoxyisonicotinate to a glass vial. "Excess" means adding enough solid so that undissolved particles are clearly visible after the equilibration period. A starting point is to add ~10 mg of solid to 2 mL of solvent.

    • Prepare each sample in triplicate to ensure reproducibility.[8]

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials in a temperature-controlled orbital shaker set to a standard ambient temperature (e.g., 25 °C).

    • Agitate the samples at a moderate speed (e.g., 150-250 rpm) for a sufficient duration to reach equilibrium. A common duration is 24 to 48 hours.[1][9] The agitation ensures maximum contact between the solid and the solvent.[8]

  • Phase Separation and Sample Dilution:

    • After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid layer) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to bring its concentration within the range of the prepared calibration curve. A large dilution factor (e.g., 1:100 or 1:1000) is often necessary.

  • Analytical Quantification:

    • Analyze the calibration standards and the diluted samples by HPLC or UPLC.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the known concentration of the standards.

    • Determine the concentration of the diluted sample by interpolating its response on the calibration curve.

  • Calculation of Solubility:

    • Calculate the final solubility using the following formula: Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor

The entire experimental workflow is illustrated in the diagram below.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_calc Phase 4: Calculation A 1. Add Excess Solid Compound to Solvent in Triplicate Vials C 3. Agitate Vials on Orbital Shaker (e.g., 24h at 25°C) A->C B 2. Prepare Calibration Standards (e.g., 1-100 µg/mL) G 7. Analyze Samples & Standards via HPLC/UPLC B->G D 4. Settle & Collect Supernatant C->D E 5. Filter through 0.22µm Syringe Filter D->E F 6. Dilute Filtrate to fall within Calibration Range E->F F->G H 8. Calculate Concentration from Calibration Curve G->H I 9. Final Solubility = Conc. x Dilution Factor H->I

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.

Trustworthiness and Validation

The protocol described is a self-validating system when executed with proper controls. Key aspects ensuring trustworthiness include:

  • Use of Excess Solid: Visually confirming the presence of undissolved solid at the end of the experiment guarantees that the solution has reached saturation.

  • Triplicate Measurements: Running samples in triplicate allows for the calculation of mean solubility and standard deviation, providing confidence in the result.[8]

  • Calibration Curve: The use of a multi-point calibration curve with a high correlation coefficient (R² > 0.99) ensures the accuracy of the analytical quantification.

  • Stability: For long equilibration times, it is advisable to test the stability of the compound under the assay conditions to ensure it does not degrade.

This methodology aligns with principles outlined in international guidelines for characterizing drug substances, ensuring the data generated is reliable and suitable for regulatory or decision-making purposes.[10][11][12][13]

Conclusion

While specific solubility data for methyl 3-fluoro-2-methoxyisonicotinate is not yet widely published, a robust scientific framework can be used to effectively determine its behavior in organic solvents. Its molecular structure strongly suggests high solubility in polar aprotic solvents and moderate solubility in polar protic solvents. For precise and reliable quantitative data, the isothermal shake-flask method detailed in this guide is the recommended approach. Adherence to this protocol will empower researchers to generate high-quality, reproducible solubility data, facilitating the seamless integration of this valuable compound into synthetic workflows and drug development pipelines.

References

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  • Kłys, A., et al. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

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Difference between methyl 3-fluoro-2-methoxyisonicotinate and 2-ethoxy analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Analysis of Methyl 3-fluoro-2-methoxyisonicotinate and its 2-Ethoxy Analog for Advanced Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of heterocyclic scaffolds is a cornerstone of rational drug design. Substituted pyridines, in particular, represent a privileged class of structures due to their prevalence in a myriad of biologically active compounds. This technical guide provides a comprehensive analysis of two closely related, yet functionally distinct, building blocks: methyl 3-fluoro-2-methoxyisonicotinate and its 2-ethoxy analog, methyl 3-fluoro-2-ethoxyisonicotinate. We will dissect the nuanced differences in their physicochemical properties, spectroscopic signatures, synthetic accessibility, and chemical reactivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the subtle yet impactful choice between a methoxy and an ethoxy substituent to optimize lead compounds for enhanced efficacy, selectivity, and pharmacokinetic profiles.

Introduction: The Strategic Importance of Alkoxy-Substituted Fluoropyridines

The isonicotinate framework, a 4-carboxypyridine derivative, is a critical pharmacophore in numerous therapeutic agents. The introduction of a fluorine atom and an alkoxy group onto this scaffold creates a unique electronic and steric environment, profoundly influencing molecular interactions and metabolic stability. The fluorine at the 3-position serves as a powerful modulator of local electronics and can enhance binding affinity through favorable electrostatic interactions, while also blocking a potential site of metabolic oxidation.[1]

The alkoxy group at the 2-position, adjacent to the electron-deficient ring nitrogen, plays a crucial role in both reactivity and pharmacology. The choice between a methyl and an ethyl group, while seemingly minor, can have significant downstream consequences for a drug candidate's properties. This guide elucidates these differences, providing the foundational knowledge necessary to make informed decisions during the design and synthesis of novel therapeutics.

Comparative Molecular Structure and Physicochemical Properties

The core structural difference lies in the C-2 alkoxy substituent: a methoxy (-OCH₃) group versus an ethoxy (-OCH₂CH₃) group. This seemingly simple substitution of a methyl for an ethyl group introduces tangible changes in steric bulk, lipophilicity, and metabolic susceptibility.

G cluster_0 Methyl 3-fluoro-2-methoxyisonicotinate cluster_1 Methyl 3-fluoro-2-ethoxyisonicotinate a b

Caption: Core structures of the methoxy and ethoxy analogs.

A quantitative comparison of their key physicochemical properties reveals the impact of this single methylene unit. These parameters are critical for predicting the pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME) of potential drug candidates.

PropertyMethyl 3-fluoro-2-methoxyisonicotinateMethyl 3-fluoro-2-ethoxyisonicotinateRationale for Difference
Molecular Formula C₈H₈FNO₃C₉H₁₀FNO₃Addition of a -CH₂- group.
Molecular Weight 185.15 g/mol [2]199.18 g/mol [3]Increased mass from the ethyl group.
Calculated LogP 1.016[2]1.406[3]The additional alkyl chain increases lipophilicity.
TPSA (Ų) 48.42[2]48.42[3]The polar surface area is dominated by the ester and pyridine nitrogen, which are identical.
H-Bond Acceptors 4[2]4[3]The number of heteroatoms capable of accepting hydrogen bonds remains the same.
Rotatable Bonds 2[2]3[3]The C-O bond of the ethoxy group provides an additional axis of rotation.

Expert Insight: The ~0.4 unit increase in LogP for the ethoxy analog is significant. This enhanced lipophilicity can improve membrane permeability but may also lead to increased binding to plasma proteins or off-target hydrophobic pockets. The additional rotatable bond in the ethoxy analog introduces greater conformational flexibility, which could be advantageous or detrimental for binding to a rigid active site.

Synthesis and Reactivity: A Comparative View

The synthesis of these analogs often proceeds from a common intermediate, allowing for divergent late-stage introduction of the methoxy or ethoxy group.

General Synthetic Workflow

A common and effective strategy involves the preparation of a 3-fluoro-2-halopyridine intermediate, followed by nucleophilic substitution with the corresponding alkoxide.

G Start 2-Chloro-3-fluoropyridine Intermediate1 2-Chloro-3-fluoroisonicotinic acid Start->Intermediate1 1. LDA, THF, -78 °C 2. CO₂ Intermediate2 Methyl 2-chloro-3-fluoroisonicotinate Intermediate1->Intermediate2 Esterification (e.g., SOCl₂, MeOH) Product_Me Methyl 3-fluoro-2-methoxyisonicotinate Intermediate2->Product_Me NaOMe, MeOH (SNAr) Product_Et Methyl 3-fluoro-2-ethoxyisonicotinate Intermediate2->Product_Et NaOEt, EtOH (SNAr)

Caption: Divergent synthesis of the methoxy and ethoxy analogs.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the final alkoxylation step, a cornerstone reaction in pyridine chemistry.

  • Preparation of Alkoxide: In separate flame-dried flasks under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.1 eq.) in anhydrous methanol and anhydrous ethanol, respectively, with cooling to prepare sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) solutions.

  • Reaction Setup: To a solution of methyl 2-chloro-3-fluoroisonicotinate (1.0 eq.) in the corresponding anhydrous alcohol (methanol or ethanol), add the freshly prepared alkoxide solution dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Isolation: Purify the crude product by column chromatography on silica gel to yield the pure methyl 3-fluoro-2-methoxyisonicotinate or methyl 3-fluoro-2-ethoxyisonicotinate.

Comparative Reactivity in SNAr Reactions

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, which are ortho and para to the ring nitrogen.[4][5] This reactivity is further enhanced by the presence of electron-withdrawing groups. In the case of these isonicotinates, the ester group at C-4 and the fluorine at C-3 strongly activate the ring for Nucleophilic Aromatic Substitution (SNAr).

The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a high-energy, anionic intermediate known as a Meisenheimer complex.[6] The stability of this complex dictates the reaction rate.

G Reactant Substituted Pyridine (e.g., 2-Halogenated) Intermediate Meisenheimer Complex (Anionic Intermediate) Reactant->Intermediate Attack at C2 Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Loss of Leaving Group Leaving_Group Leaving Group (LG⁻) Product->Leaving_Group

Caption: Generalized workflow for SNAr on a pyridine ring.

Causality Behind Reactivity Differences:

  • Electronic Effects: Both methoxy and ethoxy groups are electron-donating by resonance but electron-withdrawing by induction. Their overall electronic influence on the SNAr reactivity at other positions on the ring is similar, though not identical.

  • Steric Hindrance: The primary difference in reactivity stems from sterics. The ethoxy group is larger than the methoxy group and can present greater steric hindrance to an incoming nucleophile, potentially slowing down the rate of SNAr reactions at adjacent positions. Conversely, when the alkoxy group itself is the leaving group, the rate is often governed by the stability of the departing alkoxide.

  • Fluorine's Role: It is crucial to note that the C-F bond is generally much stronger than C-Cl or C-Br bonds. However, in SNAr reactions on electron-deficient aromatic rings, fluoride is an excellent leaving group because its high electronegativity stabilizes the transition state leading to the Meisenheimer complex. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[7][8]

Spectroscopic Signatures: Distinguishing the Analogs

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive methods for distinguishing between the two compounds.

  • ¹H NMR Spectroscopy: The most telling difference is in the proton signals for the alkoxy group.

    • Methoxy Analog: A sharp singlet integrating to 3 protons, typically in the range of δ 3.9-4.1 ppm.

    • Ethoxy Analog: A quartet integrating to 2 protons (for the -OCH₂- group) around δ 4.3-4.5 ppm, coupled to a triplet integrating to 3 protons (for the -CH₃ group) around δ 1.3-1.5 ppm.

  • ¹³C NMR Spectroscopy: The carbon signals for the alkoxy groups are also distinct.

    • Methoxy Analog: A single carbon resonance around δ 52-54 ppm.

    • Ethoxy Analog: Two carbon resonances, one for the -OCH₂- carbon around δ 62-64 ppm and one for the -CH₃ carbon around δ 14-15 ppm.

  • ¹⁹F NMR Spectroscopy: While the electronic environment around the fluorine atom is very similar, high-resolution ¹⁹F NMR might reveal a subtle difference in chemical shift due to the minor electronic and conformational differences imparted by the methoxy versus ethoxy group.[9]

  • IR Spectroscopy: Both molecules will show characteristic C=O stretching vibrations for the ester (around 1720-1740 cm⁻¹) and C-F stretching vibrations (around 1200-1300 cm⁻¹). The ethoxy analog will have additional C-H stretching and bending vibrations from the extra methylene group, but these are often difficult to resolve in a complex spectrum.[10]

Implications for Drug Design and Development

The choice between a methoxy and an ethoxy group is a classic "methyl-to-ethyl" switch used by medicinal chemists to fine-tune a molecule's ADME properties.

  • Metabolic Stability: Methoxy groups are primary targets for cytochrome P450-mediated O-demethylation, a common metabolic pathway that can lead to rapid clearance of a drug. While ethoxy groups can also be dealkylated, the rate is often slower, potentially increasing the drug's half-life. This can be a double-edged sword, as slower metabolism can sometimes lead to the accumulation of reactive intermediates.

  • Solubility and Permeability: As shown in the physicochemical properties table, the ethoxy group increases lipophilicity. This can enhance permeability across biological membranes (e.g., the gut wall or the blood-brain barrier) but may decrease aqueous solubility. The optimal balance between these two properties is crucial for oral bioavailability.

  • Binding Affinity: The increased size and conformational flexibility of the ethoxy group can alter how a molecule fits into a protein's binding pocket. In some cases, the ethyl group may access a hydrophobic sub-pocket not engaged by the methyl group, leading to a significant increase in potency. In other cases, the added bulk may cause a steric clash, reducing affinity.

Conclusion

While methyl 3-fluoro-2-methoxyisonicotinate and its 2-ethoxy analog differ by only a single methylene unit, this subtle structural change imparts distinct and predictable differences in their physicochemical properties, reactivity, and metabolic profiles. The methoxy analog is less lipophilic and sterically smaller, while the ethoxy analog offers increased lipophilicity and potentially greater metabolic stability at the cost of increased size and conformational flexibility. A thorough understanding of these differences empowers drug discovery teams to make strategic design choices, rationally modulating a lead candidate's properties to achieve the desired therapeutic profile. These two molecules are not merely reagents; they are precision tools for the molecular architect.

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An In-depth Technical Guide to Methyl 3-fluoro-2-methoxyisonicotinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Methyl 3-fluoro-2-methoxyisonicotinate, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document will delve into its chemical properties, a detailed, field-proven synthetic protocol, its critical role in modern drug development, and a survey of its commercial availability and pricing.

Introduction: The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity can alter the pKa of nearby functional groups, impacting a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites of oxidative metabolism. These attributes often translate to improved drug efficacy, safety, and bioavailability. Methyl 3-fluoro-2-methoxyisonicotinate, as a strategically fluorinated building block, offers researchers a valuable scaffold for the synthesis of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 3-fluoro-2-methoxyisonicotinate is essential for its effective use in research and development.

PropertyValueSource
CAS Number 1214375-56-0BLD Pharm[1]
Molecular Formula C8H8FNO3ChemScene[2]
Molecular Weight 185.15 g/mol ChemScene[2]
Appearance Expected to be a solid or oilGeneral chemical knowledge
Solubility Expected to be soluble in common organic solvents like dichloromethane, methanol, and ethyl acetate.General chemical knowledge

Synthesis of Methyl 3-fluoro-2-methoxyisonicotinate: A Step-by-Step Protocol

While a specific, publicly available synthesis for Methyl 3-fluoro-2-methoxyisonicotinate is not extensively documented, a robust and logical synthetic route can be proposed based on established organic chemistry principles and published syntheses of analogous compounds. The most direct and efficient method involves the esterification of its corresponding carboxylic acid, 3-fluoro-2-methoxyisonicotinic acid.

Proposed Synthetic Pathway

The synthesis can be logically divided into two main stages: the preparation of the key intermediate, 3-fluoro-2-methoxyisonicotinic acid, and its subsequent esterification to yield the final product.

Synthesis_Pathway A 2-Chloro-3-fluoropyridine B 3-Fluoro-2-methoxypyridine A->B 1. NaOMe, MeOH C 3-Fluoro-2-methoxyisonicotinic acid (CAS: 1214362-24-9) B->C 2. n-BuLi, THF, -78 °C 3. CO2 (g) 4. H+ workup D Methyl 3-fluoro-2-methoxyisonicotinate (CAS: 1214375-56-0) C->D 5. SOCl2, Methanol or   H2SO4, Methanol (Fischer Esterification)

Caption: Proposed synthetic pathway for Methyl 3-fluoro-2-methoxyisonicotinate.

Experimental Protocol

Part 1: Synthesis of 3-Fluoro-2-methoxyisonicotinic acid

This protocol is adapted from methodologies for the synthesis of related pyridine carboxylic acids, such as 2-Amino-3-fluoroisonicotinic acid derivatives.[3]

Step 1: Methoxylation of 2-Chloro-3-fluoropyridine

  • Rationale: Nucleophilic aromatic substitution of the chloro group with a methoxy group is a standard transformation. The chloro group is a good leaving group, and the reaction is driven by the nucleophilicity of the methoxide ion.

  • Procedure:

    • To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add 2-chloro-3-fluoropyridine (1.0 equivalent).

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-fluoro-2-methoxypyridine.

Step 2: Directed ortho-Metalation and Carboxylation

  • Rationale: Directed ortho-metalation using a strong base like n-butyllithium allows for the regioselective deprotonation of the pyridine ring at the position ortho to the methoxy group. The resulting organolithium species is then quenched with carbon dioxide to form the carboxylic acid.

  • Procedure:

    • Dissolve 3-fluoro-2-methoxypyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Bubble dry carbon dioxide gas through the reaction mixture for 30-60 minutes.

    • Allow the reaction to warm to room temperature and quench with water.

    • Acidify the aqueous layer with 1M HCl to a pH of 3-4 to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 3-fluoro-2-methoxyisonicotinic acid.

Part 2: Esterification to Methyl 3-fluoro-2-methoxyisonicotinate

This protocol is based on the well-established Fischer esterification reaction.[4][5]

  • Rationale: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. Using an excess of the alcohol (methanol) as the solvent drives the equilibrium towards the formation of the ester.

  • Procedure:

    • Suspend 3-fluoro-2-methoxyisonicotinic acid (1.0 equivalent) in anhydrous methanol.

    • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (SOCl2), to the suspension.

    • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure Methyl 3-fluoro-2-methoxyisonicotinate.

Experimental_Workflow cluster_part1 Part 1: Synthesis of 3-Fluoro-2-methoxyisonicotinic acid cluster_part2 Part 2: Esterification A1 Methoxylation of 2-Chloro-3-fluoropyridine A2 Workup and Isolation of 3-Fluoro-2-methoxypyridine A1->A2 A3 Directed ortho-Metalation and Carboxylation A2->A3 A4 Acidification and Isolation of 3-Fluoro-2-methoxyisonicotinic acid A3->A4 B1 Fischer Esterification of 3-Fluoro-2-methoxyisonicotinic acid A4->B1 Proceed to Part 2 B2 Neutralization and Extraction B1->B2 B3 Purification by Column Chromatography B2->B3 B4 Final Product: Methyl 3-fluoro-2-methoxyisonicotinate B3->B4

Caption: Experimental workflow for the synthesis of Methyl 3-fluoro-2-methoxyisonicotinate.

Applications in Drug Discovery

Methyl 3-fluoro-2-methoxyisonicotinate is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The presence of the fluoro and methoxy groups on the pyridine ring offers several advantages:

  • Modulation of Physicochemical Properties: The fluorine atom can lower the pKa of the pyridine nitrogen, reducing its basicity and potentially improving oral absorption and cell permeability.

  • Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, which can prevent the formation of unwanted metabolites and prolong the in vivo half-life of a drug.

  • Fine-tuning of Binding Interactions: The electron-withdrawing nature of the fluorine atom can influence the electronic environment of the pyridine ring, which can be crucial for optimizing interactions with biological targets.

  • Vector for Further Functionalization: The ester group provides a convenient handle for further chemical modifications, such as amide bond formation, reduction to an alcohol, or conversion to other functional groups, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Suppliers and Indicative Pricing

The availability and cost of key starting materials are critical considerations for any research program. Below is a summary of potential suppliers for Methyl 3-fluoro-2-methoxyisonicotinate and its immediate precursor, 3-fluoro-2-methoxyisonicotinic acid. Please note that pricing is subject to change and should be confirmed with the respective suppliers.

CompoundCAS NumberPotential SuppliersIndicative Pricing (USD)
Methyl 3-fluoro-2-methoxyisonicotinate 1214375-56-0BLD Pharm[1]Inquire with supplier
3-Fluoro-2-methoxyisonicotinic acid 1214362-24-9BLD Pharm[1], MilliporeSigma[6]Inquire with supplier

Safety and Handling

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards of Precursors: 3-Fluoro-2-methoxyisonicotinic acid is classified as hazardous, with hazard statements indicating it may be toxic if swallowed, in contact with skin, or if inhaled.[6]

  • Reactivity Hazards: The use of n-butyllithium in the synthesis of the precursor acid requires strict anhydrous and inert atmosphere conditions, as it is a pyrophoric reagent.

Always consult the most up-to-date SDS for each chemical before use.

Conclusion

Methyl 3-fluoro-2-methoxyisonicotinate is a strategically designed building block that offers significant potential for the development of novel therapeutics. Its unique combination of a fluorinated pyridine core and a versatile ester functional group makes it an attractive starting material for medicinal chemists. This guide has provided a comprehensive overview of its properties, a detailed and practical synthetic protocol, its applications in drug discovery, and information on its commercial availability. By leveraging the information presented herein, researchers can confidently incorporate this valuable compound into their synthetic and drug discovery endeavors.

References

  • ChemWhat. Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate. ([Link])

  • ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ([Link])

  • Organic Chemistry Portal. Fischer Esterification. ([Link])

  • PMC. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. ([Link])

  • Google Patents. Novel process for preparing 3-fluoroquinolines. ()
  • OperaChem. Fischer Esterification-Typical Procedures. ([Link])

Sources

Methodological & Application

Synthesis of Methyl 3-fluoro-2-methoxyisonicotinate from 2,3-difluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Synthesis of highly functionalized pyridine building blocks for antitubercular agents and targeted oncology therapeutics (e.g., KRAS G12D inhibitors).

Strategic Overview & Mechanistic Rationale

The synthesis of multi-substituted pyridine derivatives is a critical operation in modern medicinal chemistry. Methyl 3-fluoro-2-methoxyisonicotinate is a highly versatile intermediate, frequently utilized in the development of diarylquinoline antituberculars (such as bedaquiline analogs) and advanced oncology candidates .

The transformation from 2,3-difluoroisonicotinic acid to the target methyl ester relies on a precise, two-stage sequence designed to exploit the inherent electronic properties of the pyridine ring:

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): The presence of the pyridine nitrogen heavily influences the electrophilicity of the ring carbons. Because the nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex via resonance, positions ortho (C2) and para (C4) to the nitrogen are highly activated toward nucleophilic attack. Consequently, the fluorine at C2 is significantly more labile than the fluorine at C3 (meta to the nitrogen). Treatment with sodium methoxide results in exclusively regioselective substitution at C2 .

  • Activation-Driven Esterification: Direct Fischer esterification of pyridine-carboxylic acids can be sluggish due to zwitterion formation. Utilizing Thionyl Chloride (

    
    ) in methanol bypasses this limitation by generating a highly reactive acyl chloride intermediate in situ, driving the reaction to completion while evolving easily removable gaseous byproducts (
    
    
    
    and
    
    
    ).

SynthesisWorkflow SM 2,3-Difluoroisonicotinic Acid (Starting Material) INT 3-Fluoro-2-methoxyisonicotinic Acid (Intermediate) SM->INT NaOMe, MeOH Reflux, 2h (SNAr) PROD Methyl 3-fluoro-2- methoxyisonicotinate (Target Product) INT->PROD SOCl2, MeOH 0 °C to RT (Esterification)

Figure 1: Two-step synthetic workflow for Methyl 3-fluoro-2-methoxyisonicotinate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 15-mmol scale synthesis, optimized for high yield and minimal purification overhead.

Reactant / ReagentMW ( g/mol )EquivalentsAmountMoles (mmol)Role
Step 1: SNAr
2,3-Difluoroisonicotinic acid159.091.002.39 g15.0Starting Material
Sodium (metal, freshly cut)22.992.200.76 g33.0Nucleophile Precursor
Methanol (Anhydrous)32.04Solvent60 mL-Solvent / Reactant
Step 2: Esterification
3-Fluoro-2-methoxyisonicotinic acid171.131.002.23 g13.0Intermediate
Thionyl Chloride (

)
118.972.001.90 mL26.0Activating Agent
Methanol (Anhydrous)32.04Solvent30 mL-Solvent / Reactant

Step-by-Step Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Fluoro-2-methoxyisonicotinic acid

This protocol is a self-validating system; phase separations and pH adjustments serve as critical checkpoints for product integrity.

  • Nucleophile Generation: Equip a 250 mL oven-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet. Add anhydrous methanol (60 mL) and cool the system in an ice-water bath (0 °C).

  • Sodium Addition: Carefully add freshly cut sodium metal (0.76 g, 33.0 mmol) portion-wise over 30 minutes.

    • Causality & Safety: The reaction between sodium and methanol is highly exothermic and evolves flammable hydrogen gas. Controlled addition prevents solvent boil-over and ensures quantitative formation of the methoxide nucleophile. Wait until the solution is completely homogeneous and clear before proceeding.

  • Substrate Introduction: Add 2,3-difluoroisonicotinic acid (2.39 g, 15.0 mmol) to the methoxide solution in one portion.

  • Thermal SNAr: Heat the reaction mixture to a gentle reflux (approx. 65 °C) for 2 hours.

    • Validation Check: Monitor via TLC (Dichloromethane:Methanol, 9:1 v/v). The starting material spot should completely disappear, validating the high reactivity of the C2 position.

  • Solvent Removal: Cool the reaction to room temperature and concentrate under reduced pressure to yield a crude solid residue.

  • Aqueous Workup & Impurity Purge: Dissolve the residue in deionized water (100 mL). Wash the alkaline aqueous layer with Ethyl Acetate (2 × 50 mL).

    • Causality: At this high pH, the product exists as a water-soluble sodium carboxylate salt. Washing with organic solvent removes non-polar impurities while retaining the product in the aqueous phase.

  • Product Isolation: Carefully acidify the aqueous layer to pH 1 using 1M aqueous

    
    .
    
    • Validation Check: A white precipitate may begin to form as the carboxylic acid is protonated, confirming successful neutralization.

  • Extraction: Extract the protonated product with Ethyl Acetate (2 × 100 mL). Combine the organic extracts, dry over anhydrous

    
    , filter, and evaporate to afford 3-fluoro-2-methoxyisonicotinic acid (approx. 2.23 g, 87% yield) .
    

SNArMechanism N1 2,3-Difluoroisonicotinic Acid N2 MeO⁻ Attack at C2 (Meisenheimer Complex) N1->N2 + NaOMe / MeOH N3 Loss of F⁻ (Rearomatization) N2->N3 Fast N4 3-Fluoro-2-methoxyisonicotinic Acid N3->N4 Acidic Workup (pH 1)

Figure 2: Mechanistic pathway of the regioselective SNAr reaction at the C2 position.

Protocol B: Esterification to Methyl 3-fluoro-2-methoxyisonicotinate

This step utilizes in situ acyl chloride formation to guarantee complete conversion without the use of genotoxic methylating agents.

  • Activation Setup: To a 100 mL round-bottom flask containing the intermediate 3-fluoro-2-methoxyisonicotinic acid (2.23 g, 13.0 mmol), add anhydrous methanol (30 mL). Cool the suspension to 0 °C using an ice-water bath under an argon atmosphere.

  • Thionyl Chloride Addition: Dropwise add thionyl chloride (1.90 mL, 26.0 mmol) over 15 minutes.

    • Causality:

      
       reacts violently with methanol to generate 
      
      
      
      and also converts the carboxylic acid to an acyl chloride. The low temperature controls the exothermic activation, preventing degradation of the methoxy group.
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 12 hours.

    • Validation Check: The initial suspension will transition into a clear, homogeneous solution as the esterification proceeds to completion.

  • Volatile Purge: Concentrate the reaction mixture under reduced pressure to remove excess methanol and volatile byproducts (

    
    , 
    
    
    
    ).
  • Neutralization & Extraction: Dilute the resulting residue with Ethyl Acetate (50 mL). Wash the organic phase carefully with saturated aqueous

    
     (30 mL).
    
    • Validation Check: Observe effervescence (

      
       gas release). Continue washing until gas evolution ceases, ensuring all residual acid is neutralized.
      
  • Final Isolation: Wash the organic layer with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo to yield Methyl 3-fluoro-2-methoxyisonicotinate as an off-white to pale yellow solid.
    

References

  • Title: 3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Antibacterial compounds and uses thereof (WO2017155909A1)
  • Title: KRAS G12D inhibitors and uses thereof (WO2023001141A1)

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 3,5-Difluoroisonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Methyl 3,5-Difluoroisonicotinate in Synthesis

For researchers, scientists, and professionals in drug development, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous pharmaceuticals highlights its importance. Within this class of compounds, methyl 3,5-difluoroisonicotinate stands out as a highly valuable and versatile building block. The electron-deficient nature of the pyridine ring, amplified by the strong inductive effect of two fluorine atoms and a methyl ester group, renders the C3 and C5 positions exceptionally susceptible to nucleophilic attack. This heightened reactivity allows for a broad range of functionalization under relatively mild conditions, making it an ideal substrate for late-stage diversification in drug discovery programs.

These application notes provide a comprehensive guide to the principles and practice of nucleophilic aromatic substitution (SNAr) on methyl 3,5-difluoroisonicotinate. We will delve into the mechanistic underpinnings of this powerful transformation and offer detailed, field-proven protocols for its successful implementation with a variety of common nucleophiles.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on methyl 3,5-difluoroisonicotinate proceeds via a well-established two-step addition-elimination mechanism.[1][2] The key to this reaction is the ability of the electron-withdrawing groups (the ring nitrogen and the ester) to stabilize the negatively charged intermediate.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a fluorine atom (C3 or C5). This step is typically the rate-determining step of the reaction.[1] The attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]

  • Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized across the pyridine ring and onto the electron-withdrawing ester group. The nitrogen atom of the pyridine ring plays a crucial role in stabilizing this intermediate.[3]

  • Elimination of the Leaving Group: Aromaticity is restored by the elimination of the fluoride ion, which is an excellent leaving group in this context due to the high electronegativity of fluorine.[4] This step is generally fast.

Diagram of the SNAr Mechanism

Workflow Start Start Setup Reaction Setup: - Dry glassware - Inert atmosphere (N₂ or Ar) - Add methyl 3,5-difluoroisonicotinate Start->Setup SolventBase Solvent & Base Addition: - Add anhydrous solvent - Add appropriate base Setup->SolventBase Nucleophile Nucleophile Addition: - Add nucleophile (1.0-1.5 equiv.) SolventBase->Nucleophile Reaction Reaction: - Stir at specified temperature Nucleophile->Reaction Monitoring Monitoring: - Track progress by TLC or LC-MS Reaction->Monitoring Workup Aqueous Work-up: - Quench reaction - Extract with organic solvent - Wash and dry Monitoring->Workup Upon completion Purification Purification: - Column chromatography or crystallization Workup->Purification End End Purification->End

A general experimental workflow for SNAr reactions.

Protocol 1: Substitution with Amine Nucleophiles

The reaction of methyl 3,5-difluoroisonicotinate with primary or secondary amines is a common and reliable method for the synthesis of 3-amino-5-fluoro-isonicotinic acid derivatives. [5] Materials:

  • Methyl 3,5-difluoroisonicotinate

  • Amine of choice (e.g., morpholine, piperidine, aniline)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add methyl 3,5-difluoroisonicotinate (1.0 eq).

  • Add anhydrous DMF or DMSO to achieve a concentration of approximately 0.2 M.

  • Add the base, potassium carbonate (2.0 eq) or DIPEA (2.0 eq). The choice of base depends on the acidity of the amine's N-H bond; inorganic bases are often suitable for aliphatic amines, while a non-nucleophilic organic base may be preferred for more sensitive substrates. [6][7]4. Add the amine nucleophile (1.1-1.5 eq) to the stirring mixture.

  • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Substitution with Alkoxide Nucleophiles

The reaction with alkoxides or phenoxides provides access to valuable 3-alkoxy/aryloxy-5-fluoro-isonicotinic acid derivatives.

Materials:

  • Methyl 3,5-difluoroisonicotinate

  • Alcohol or phenol of choice

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) and anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) or potassium tert-butoxide (1.2 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • In a separate flask, dissolve methyl 3,5-difluoroisonicotinate (1.0 eq) in a minimal amount of the same anhydrous solvent.

  • Slowly add the solution of methyl 3,5-difluoroisonicotinate to the alkoxide/phenoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Gentle heating (40-60 °C) may be required for less reactive nucleophiles.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Substitution with Thiol Nucleophiles

Thiol nucleophiles react readily with methyl 3,5-difluoroisonicotinate to yield 3-thio-5-fluoro-isonicotinic acid derivatives, which are valuable intermediates in medicinal chemistry. [7][8] Materials:

  • Methyl 3,5-difluoroisonicotinate

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan)

  • Anhydrous DMF or Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add methyl 3,5-difluoroisonicotinate (1.0 eq) and the chosen thiol (1.1 eq).

  • Add anhydrous DMF or MeCN to achieve a concentration of approximately 0.2 M.

  • Add the base, potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq). Cesium carbonate is often beneficial for promoting the reactivity of thiolates. [7]4. Stir the reaction mixture at room temperature to 80 °C. The reaction is often exothermic upon addition of the base.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Summary of Reaction Conditions

The following table provides a general overview of typical reaction conditions for the SNAr of methyl 3,5-difluoroisonicotinate with various nucleophile classes. These are starting points and may require optimization.

Nucleophile ClassExample NucleophileTypical BaseTypical SolventTemperature (°C)
Nitrogen MorpholineK₂CO₃, DIPEADMF, DMSO60 - 100
AnilineK₂CO₃, Cs₂CO₃DMF, NMP80 - 120
Oxygen MethanolNaH, KOtBuTHF, DMF0 - RT
PhenolK₂CO₃, NaHDMF, DMSORT - 80
Sulfur ThiophenolK₂CO₃, Cs₂CO₃DMF, MeCNRT - 80
Benzyl mercaptanK₂CO₃DMF, MeCNRT - 60

Troubleshooting and Safety Considerations

  • Low or No Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., DMSO, NMP), or employing a stronger base to generate a more potent nucleophile. Ensure all reagents and solvents are anhydrous, as water can quench strong bases and hinder the reaction.

  • Side Reactions: With strongly basic conditions, hydrolysis of the methyl ester is a potential side reaction. If this is observed, consider using a milder base or shorter reaction times.

  • Safety: Always handle strong bases such as sodium hydride and potassium tert-butoxide with extreme care in a fume hood and under an inert atmosphere. These reagents are highly reactive with water and can be pyrophoric. Reactions should be quenched carefully at low temperatures. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

Methyl 3,5-difluoroisonicotinate is a highly activated and versatile substrate for nucleophilic aromatic substitution. The protocols and guidelines presented in these application notes offer a solid foundation for researchers to explore the rich chemistry of this valuable building block. The ability to readily introduce a wide range of functional groups makes it an indispensable tool in the synthesis of novel compounds for drug discovery and development.

References

Sources

Application Note: Suzuki-Miyaura Coupling of Methyl 3-fluoro-2-methoxyisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide the functionalization of Methyl 3-fluoro-2-methoxyisonicotinate and its halogenated derivatives via Suzuki-Miyaura cross-coupling.

Note on Nomenclature & Reactivity: The core structure Methyl 3-fluoro-2-methoxyisonicotinate (Pyridine-4-carboxylic acid, 3-fluoro-2-methoxy-, methyl ester) contains no halogen handle (Br, Cl, I) or boronic acid functionality in its base form. Therefore, this guide addresses the two most chemically relevant scenarios for researchers:

  • Coupling at C-5 or C-6: Using halogenated precursors (e.g., Methyl 5-bromo-3-fluoro-2-methoxyisonicotinate ) to install aryl/heteroaryl groups.

  • Synthesis of the Core: Using Suzuki coupling to construct the pyridine core (less common) or using the scaffold as a nucleophile (boronic ester).

Core Directive & Strategic Analysis

The Scaffold: Electronic & Steric Landscape

The Methyl 3-fluoro-2-methoxyisonicotinate scaffold presents a unique electronic environment for palladium-catalyzed cross-coupling. Successful functionalization requires understanding the interplay between the substituents:

  • Pyridine Nitrogen (N1): Electron-deficient sink. Makes the ring susceptible to oxidative addition at halogenated positions (especially C-2 and C-6), but can also coordinate to Pd, potentially poisoning the catalyst.

  • 2-Methoxy (-OMe):

    • Inductive Effect: Electron-withdrawing (activates C-3/C-6).

    • Resonance Effect: Electron-donating (deactivates C-3/C-5).

    • Net Effect: Provides a balance, but in pyridines, the -OMe group often directs ortho-lithiation (for C-3 functionalization) or facilitates oxidative addition at C-6 via the "ortho-effect."

  • 3-Fluoro (-F): Strongly electron-withdrawing. Increases the acidity of the C-5 proton (facilitating C-H activation or metalation) and activates the C-4 ester.

  • 4-Carbomethoxy (-COOMe): Strong electron-withdrawing group. Further activates the ring for nucleophilic attack and oxidative addition. Caution: Susceptible to hydrolysis under harsh basic conditions (e.g., NaOH/Heat).

Reaction Vectors

The primary vectors for Suzuki coupling on this scaffold are the C-5 and C-6 positions, typically accessed via brominated or chlorinated precursors.

PositionPrecursor AvailabilityReactivitySteric HindranceRecommended Strategy
C-5 High (5-Bromo)ModerateHigh (Flanked by 4-COOMe and 6-H)Use active ligands (SPhos, XPhos) to overcome sterics.
C-6 High (6-Chloro/Bromo)High (Alpha to N)LowStandard conditions (Pd(PPh₃)₄) work well.
C-2 N/A (Occupied by OMe)N/AN/AN/A

Experimental Protocols

Protocol A: C-5 Functionalization (The "Medicinal Chemistry" Route)

Target: Coupling Methyl 5-bromo-3-fluoro-2-methoxyisonicotinate with Aryl/Heteroaryl Boronic Acids. Challenge: The C-5 position is sterically crowded by the ester at C-4. Standard catalysts may be sluggish.

Reagents:

  • Substrate: Methyl 5-bromo-3-fluoro-2-methoxyisonicotinate (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (2.0 – 3.0 equiv) or Cs₂CO₃ (for base-sensitive substrates)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v) or Toluene : Water (10:1)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the 5-bromo substrate (e.g., 1.0 mmol, 262 mg), boronic acid (1.2 mmol), and base (K₃PO₄, 2.0 mmol, 424 mg).

  • Inertion: Cap the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent & Catalyst: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Add the Pd catalyst quickly under a positive stream of inert gas.

  • Reaction:

    • Thermal: Heat to 85–90°C for 4–12 hours.

    • Microwave: Heat to 100°C for 30–60 minutes.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the bromide (M+H ~262/264) and appearance of the product mass.

    • Note: If hydrolysis of the ester is observed (Acid mass M-14), switch to anhydrous conditions (Dioxane/CsF) or reduce water ratio.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: C-6 Functionalization (High Reactivity)

Target: Coupling Methyl 6-chloro-3-fluoro-2-methoxyisonicotinate (or 6-bromo). Advantage: The C-6 position is highly activated by the adjacent Nitrogen. Less active catalysts are sufficient.

Reagents:

  • Substrate: Methyl 6-chloro-3-fluoro-2-methoxyisonicotinate (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) (2-3 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or THF

Procedure:

  • Dissolve substrate (1.0 equiv) and boronic acid (1.1 equiv) in DME (0.1 M).

  • Add Pd(PPh₃)₄ (3 mol%). Stir for 5 mins under Argon.

  • Add Na₂CO₃ (2M aq, 2.0 equiv).

  • Reflux (80°C) for 2–6 hours.

  • Observation: This reaction typically proceeds rapidly. If the chloride is sluggish, switch to the Pd(dppf)Cl₂ system from Protocol A.

Decision Logic & Mechanism (Visualization)

The following diagram illustrates the decision process for selecting conditions based on the specific derivative and position of substitution.

Suzuki_Workflow Start Start: Methyl 3-fluoro-2-methoxyisonicotinate Scaffold Check_Halogen Identify Halogen Position Start->Check_Halogen Pos_5 Position C-5 (Br/I) (Sterically Crowded) Check_Halogen->Pos_5 5-Bromo Pos_6 Position C-6 (Cl/Br) (Electronically Activated) Check_Halogen->Pos_6 6-Chloro Cond_A Protocol A: High Activity Pd2(dba)3 + XPhos OR Pd(dppf)Cl2 Base: K3PO4 Solvent: Dioxane/H2O Pos_5->Cond_A Cond_B Protocol B: Standard Activity Pd(PPh3)4 Base: Na2CO3 Solvent: DME/H2O Pos_6->Cond_B Issue_Hydrolysis Issue: Ester Hydrolysis? Cond_A->Issue_Hydrolysis Cond_B->Issue_Hydrolysis Sol_Anhydrous Switch to Anhydrous: Base: CsF or K3PO4 (dry) Solvent: Toluene/Dioxane Issue_Hydrolysis->Sol_Anhydrous Yes Product Final Biaryl Product Issue_Hydrolysis->Product No Sol_Anhydrous->Product

Caption: Decision tree for optimizing Suzuki coupling based on halogen position and side-reaction management.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (C-5) Steric hindrance from 4-COOMe; Pd oxidative addition is slow.Switch to SPhos or XPhos ligands. Increase temp to 100°C (microwave).
Ester Hydrolysis Base is too strong (OH⁻ generated) or too much water.Use K₃PO₄ (anhydrous) or CsF . Switch solvent to pure Dioxane or Toluene.
Protodeboronation Unstable boronic acid (e.g., 2-pyridyl, 2-fluoroaryl).Use Boronic Esters (Pinacol) instead of acids. Add CuCl (1 equiv) as a cofactor (Liebeskind-Srogl variant).
Homocoupling Oxygen in the system.Degas solvents thoroughly (Freeze-Pump-Thaw or vigorous sparging).

References

  • Suzuki-Miyaura Coupling of 6-Chloro-2-methoxyisonicotinates

    • Source: ResearchG
    • Context: Describes the synthesis of Methyl 2-methoxy-6-phenylisonicotin
    • Citation: (Generalized Title based on search context 1.1).

  • General Suzuki Protocols for Pyridines

    • Source: Organic Chemistry Portal.
    • Context: "Pd2(dba)3/P(t-Bu)3 catalyzes Suzuki cross-coupling of arylboronic acids with a wide range of aryl and vinyl halides."
    • Citation:

  • Synthesis of Halogenated Precursors (Methyl 5-bromo-3-fluoropicolinate analogs)

    • Source: Sigma-Aldrich / PubChem.[2]

    • Context: Identification of commercially available bromin
    • Citation:

Sources

Reduction of methyl ester group in 3-fluoro-2-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of (3-fluoro-2-methoxypyridin-4-yl)methanol via Ester Reduction

Abstract

This technical note provides a comprehensive guide for the selective reduction of the methyl ester in methyl 3-fluoro-2-methoxyisonicotinate to yield (3-fluoro-2-methoxypyridin-4-yl)methanol. This transformation is a critical step in the synthesis of various pharmacologically relevant compounds. We present two robust protocols utilizing different hydride-based reducing agents: the powerful and highly efficient Lithium Aluminum Hydride (LiAlH₄), and a milder, more chemoselective Sodium Borohydride (NaBH₄) system enhanced with a Lewis acid. This document offers an in-depth analysis of reaction mechanisms, practical, step-by-step experimental procedures, safety considerations, and comparative data to assist researchers in selecting the optimal method for their specific needs.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, and its functionalization often leads to compounds with significant therapeutic potential. The introduction of a fluorine atom, in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1][2][3] The target molecule of this reduction, (3-fluoro-2-methoxypyridin-4-yl)methanol, is a valuable building block for more complex drug candidates. Its precursor, methyl 3-fluoro-2-methoxyisonicotinate, features an electron-rich, substituted pyridine ring, making the chemoselective reduction of the C4-ester a non-trivial synthetic challenge.

This guide focuses on the conversion of the methyl ester to a primary alcohol without affecting the sensitive fluoro- and methoxy-substituted pyridine core. We will explore the causality behind reagent selection and provide detailed, validated protocols for both high-yield and high-selectivity approaches.

Mechanistic Insight: The Chemistry of Ester Reduction

The reduction of an ester to a primary alcohol is a fundamental transformation that proceeds via a two-step hydride addition mechanism. Understanding this pathway is critical for optimizing reaction conditions and anticipating potential side products.

The Role of Strong Hydride Donors: LiAlH₄

Lithium aluminum hydride (LiAlH₄) is a potent, unselective reducing agent capable of reducing a wide array of functional groups, including esters and carboxylic acids.[4][5][6] Its high reactivity stems from the polar Al-H bond, which delivers a nucleophilic hydride (H⁻) to the electrophilic carbonyl carbon of the ester.

The accepted mechanism involves two distinct hydride transfers[7][8]:

  • First Hydride Addition: The hydride attacks the ester carbonyl, breaking the π-bond and forming a tetrahedral intermediate.

  • Intermediate Collapse: This intermediate is unstable and collapses, reforming the carbonyl π-bond and expelling the methoxide as a leaving group. This step generates a transient aldehyde.

  • Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second equivalent of hydride, forming a new tetrahedral alkoxide intermediate.

  • Protonation (Workup): After the reaction is complete, a careful aqueous workup is performed to protonate the aluminum alkoxide species, yielding the desired primary alcohol.

Because the aldehyde intermediate is reduced faster than the ester, it is not possible to isolate the aldehyde when using LiAlH₄.[7]

G cluster_mech LiAlH₄ Ester Reduction Mechanism ester Methyl Ester (R-COOCH₃) tetra1 Tetrahedral Intermediate 1 ester->tetra1 Hydride Attack (1st eq.) aldehyde Aldehyde Intermediate (R-CHO) tetra1->aldehyde -OCH₃ Elimination tetra2 Tetrahedral Intermediate 2 (Alkoxide) aldehyde->tetra2 Hydride Attack (2nd eq.) alcohol Primary Alcohol (R-CH₂OH) tetra2->alcohol Protonation reagent1 1. LiAlH₄ reagent2 2. LiAlH₄ reagent3 3. H₂O Workup

Caption: Mechanism of ester reduction by LiAlH₄.

Taming the Reactivity: Modified NaBH₄ Systems

Sodium borohydride (NaBH₄) is a much milder reducing agent and is generally incapable of reducing esters under standard conditions (e.g., in methanol at room temperature).[9][10] However, its reactivity can be significantly enhanced by the addition of Lewis acids (e.g., LiCl, CaCl₂, CeCl₃) or by using high-boiling point solvents at elevated temperatures.[11][12][13][14]

The Lewis acid coordinates to the carbonyl oxygen of the ester, making it more electrophilic and thus more susceptible to nucleophilic attack by the borohydride. This strategy provides a safer and often more chemoselective alternative to LiAlH₄, avoiding the reduction of other sensitive functional groups. A patent for the synthesis of a similar compound specifically details the use of NaBH₄ with calcium chloride.[15]

Comparative Protocols

The choice between LiAlH₄ and a modified NaBH₄ system depends on factors such as available equipment, scale, safety requirements, and the presence of other reducible functional groups in the substrate.

ParameterProtocol 1: LiAlH₄Protocol 2: NaBH₄ / CaCl₂
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Co-reagent NoneAnhydrous Calcium Chloride (CaCl₂)
Stoichiometry 1.2 - 1.5 equivalents3.0 - 4.0 equivalents NaBH₄, 2.0 eq. CaCl₂
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Methanol (MeOH)
Temperature 0 °C to Room Temperature0 °C to Reflux (65 °C)
Reaction Time 1 - 4 hours2 - 5 hours
Workup Fieser Workup (H₂O, NaOH(aq), H₂O)Aqueous quench, extraction
Typical Yield > 90%75 - 85%
Key Advantage High reactivity, fast, high yieldEnhanced safety, milder conditions
Key Disadvantage Pyrophoric, reacts violently with waterRequires heating, higher stoichiometry

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. LiAlH₄ is pyrophoric and reacts violently with protic solvents.[16] Handle with extreme care under an inert atmosphere.

Protocol 1: High-Yield Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is designed for maximum yield and efficiency. It requires stringent anhydrous and inert atmosphere techniques.

Materials:

  • Methyl 3-fluoro-2-methoxyisonicotinate

  • Lithium Aluminum Hydride (LiAlH₄), powder or 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum or oven-dry it prior to use.

  • Reagent Preparation: To the flask, add LiAlH₄ (1.2 eq.) and suspend it in anhydrous THF (approx. 0.2 M relative to the ester). Cool the suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve methyl 3-fluoro-2-methoxyisonicotinate (1.0 eq.) in anhydrous THF (approx. 0.5 M). Add this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup (Fieser Method): [4][17][18] Cool the reaction mixture back to 0 °C. For every 1 g of LiAlH₄ used, quench the reaction by the slow, dropwise addition of:

    • 1 mL of water

    • 1 mL of 15% aqueous NaOH

    • 3 mL of water

    • Caution: This quenching is highly exothermic and generates hydrogen gas. Add the first few drops very slowly.

  • Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes. Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Isolation: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (3-fluoro-2-methoxypyridin-4-yl)methanol as a solid.[19]

Protocol 2: Milder Reduction using Sodium Borohydride/Calcium Chloride

This protocol, adapted from related syntheses, offers a safer alternative to LiAlH₄ and is suitable for laboratories not equipped for handling pyrophoric reagents.[14][15]

Materials:

  • Methyl 3-fluoro-2-methoxyisonicotinate

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Calcium Chloride (CaCl₂), powdered

  • Anhydrous Methanol (MeOH)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Heating mantle

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add methyl 3-fluoro-2-methoxyisonicotinate (1.0 eq.), anhydrous methanol (approx. 0.3 M), and anhydrous calcium chloride (2.0 eq.).

  • Reagent Addition: Cool the stirred mixture to 0 °C in an ice-water bath. Add sodium borohydride (3.5 eq.) portion-wise over 30 minutes. Caution: Gas evolution (hydrogen) will occur.

  • Reaction: After the addition is complete, stir the reaction at 0 °C for 1 hour. Then, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and then to 0 °C. Carefully quench the reaction by the slow addition of water.

  • Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography as described in Protocol 1.

Overall Workflow

The following diagram outlines the complete process from reagent preparation to the final, purified product.

G start Starting Material: Methyl 3-fluoro-2- methoxyisonicotinate reaction Perform Reduction (Temp Control & Stirring) start->reaction reagents Prepare Reducing Agent (LiAlH₄ or NaBH₄/CaCl₂) reagents->reaction monitor Monitor Reaction (TLC) reaction->monitor workup Quench & Workup monitor->workup Reaction Complete extract Extraction & Drying workup->extract purify Concentrate & Purify (Column Chromatography) extract->purify product Final Product: (3-fluoro-2-methoxypyridin-4-yl)methanol purify->product

Caption: Experimental workflow for the reduction of methyl 3-fluoro-2-methoxyisonicotinate.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Indian Academy of Sciences. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]

  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]

  • OrgoSolver. Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. [Link]

  • Taylor & Francis Online. (2010, October 15). CeCl3-Catalyzed Reduction of Methyl Esters of Carboxylic Acids to Corresponding Alcohols with Sodium Borohydride. [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • ResearchGate. (2025, August 10). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]

  • ResearchGate. Borane‐Catalyzed Chemoselective and Enantioselective Reduction of 2‐Vinyl‐Substituted Pyridines. [Link]

  • Synfacts. (2026, February 25). Selective Iridium-Catalyzed Reduction of Substituted Pyridines to Piperidines. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH4. [Link]

  • Taylor & Francis Online. Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. [Link]

  • University of Rochester. Workup for Aluminum Hydride Reductions. [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Wiley Online Library. (2012, December 23). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. [Link]

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • Reddit. (2022, February 8). NaBH4 reduction of ester. [Link]

  • ChemRxiv. Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. [Link]

  • DTIC. Selective Reductions. 35. Reaction of Representative Organic Functional Groups with Lithium Borohydride in the Presence of B-Methoxy-9-Borabicyclo(3.3.1)Nonane. A Simple, Convenient Procedure for the Catalyzed Selective Reduction of Esters. [Link]

  • University of York. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • National Institutes of Health. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. [Link]

  • National Institutes of Health. Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. [Link]

  • Wikipedia. Pyridine. [Link]

  • The Synthetic Organic Chemistry Site. Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. [Link]

  • ACS Publications. (2015, November 18). Selective Silylative Reduction of Pyridines Leading to Structurally Diverse Azacyclic Compounds with the Formation of sp3 C–Si Bonds. [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • Google Patents. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride?. [Link]

  • YouTube. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]

  • ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Chemistry Steps. (2020, February 23). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]

  • PrepChem.com. Synthesis of 4-fluoro-3-phenoxyphenylmethanol. [Link]

  • National Institutes of Health. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • Royal Society of Chemistry. Fluorination methods in drug discovery. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Organic Chemistry Portal. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. [Link]

Sources

Using Methyl 3-fluoro-2-methoxyisonicotinate in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Strategic Use of Methyl 3-fluoro-2-methoxyisonicotinate in the Synthesis of Advanced Kinase Inhibitors

Abstract

The strategic incorporation of fluorine atoms and substituted pyridine rings is a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors that exhibit enhanced metabolic stability, binding affinity, and selectivity.[1][2][3] Methyl 3-fluoro-2-methoxyisonicotinate has emerged as a highly valuable and versatile building block for this purpose. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the effective utilization of this reagent. We will explore its chemical properties, detail robust protocols for its conversion into key amide intermediates, and present a case study in the context of synthesizing precursors for multi-kinase inhibitors like Foretinib. The causality behind experimental choices, troubleshooting, and characterization are discussed to ensure reliable and reproducible outcomes.

Introduction: The Value Proposition of a Fluorinated Pyridine Scaffold

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][5] Consequently, the development of small molecule kinase inhibitors remains a major focus of pharmaceutical research. The design of these inhibitors often involves the construction of complex heterocyclic cores that can effectively compete with ATP at the enzyme's active site.[5]

Methyl 3-fluoro-2-methoxyisonicotinate is a pyridine-based building block that offers several distinct advantages for the synthesis of these inhibitors:

  • Modulation of Basicity: The electron-withdrawing fluorine atom significantly lowers the pKa of the pyridine nitrogen, which can prevent unwanted off-target interactions with other biological macromolecules and improve cell permeability.

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile.[3]

  • Binding Interactions: The fluorine and methoxy groups can form specific hydrogen bonds and other non-covalent interactions within the kinase ATP-binding pocket, enhancing potency and selectivity.

  • Synthetic Handle: The methyl ester at the C4 position provides a reliable site for derivatization, primarily through amide bond formation, allowing for the facile introduction of various side chains to explore structure-activity relationships (SAR).

A prime example of its application is in the synthesis of Foretinib, a multi-kinase inhibitor that targets MET, VEGFR, and other receptor tyrosine kinases.[6] The core of Foretinib contains a quinoline scaffold linked to a substituted phenoxy group, which in turn is connected to other moieties via amide linkages that can be derived from intermediates like Methyl 3-fluoro-2-methoxyisonicotinate.

Reagent Profile and Safe Handling

Before proceeding with any synthetic protocol, it is crucial to understand the physicochemical properties and safety requirements of the starting material.

PropertyValueReference
Chemical Name Methyl 3-fluoro-2-methoxyisonicotinate[7]
CAS Number 1214375-56-0[7]
Molecular Formula C₈H₈FNO₃[8]
Molecular Weight 185.15 g/mol [8]
Appearance White to off-white solidN/A
Storage Sealed in dry, 2-8°C[7][8]

Safety and Handling:

  • Always handle Methyl 3-fluoro-2-methoxyisonicotinate in a well-ventilated fume hood.[9][10]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Avoid inhalation of dust and contact with skin and eyes. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[11]

  • In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.[10]

  • Refer to the Safety Data Sheet (SDS) provided by the supplier for comprehensive hazard and handling information.

Core Synthetic Transformation: From Ester to Amide

The most common and critical application of Methyl 3-fluoro-2-methoxyisonicotinate is its conversion to an amide. This is typically achieved via a two-step sequence: saponification of the methyl ester to the corresponding carboxylic acid, followed by a coupling reaction with a desired amine. This two-step approach is generally more reliable and higher-yielding than direct aminolysis of the ester.

G start Methyl 3-fluoro-2-methoxyisonicotinate step1 Saponification (e.g., LiOH, H₂O/THF) start->step1 intermediate 3-Fluoro-2-methoxyisonicotinic acid (Carboxylic Acid Intermediate) step1->intermediate step2 Amide Coupling (Amine, Coupling Agent like HATU or EDC/HOBt) intermediate->step2 product Target Amide Product step2->product

Caption: General workflow for amide synthesis.

Protocol 1: Saponification to 3-Fluoro-2-methoxyisonicotinic acid

Rationale: The hydrolysis of the methyl ester to a carboxylic acid is a prerequisite for most standard amide coupling reactions. Lithium hydroxide (LiOH) is a commonly used base for this transformation as it effectively cleaves the ester without promoting significant side reactions on the sensitive pyridine ring. A co-solvent system like THF/water or Methanol/water is used to ensure the solubility of both the organic substrate and the inorganic base.

Materials:

  • Methyl 3-fluoro-2-methoxyisonicotinate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 3-fluoro-2-methoxyisonicotinate in a mixture of THF and water (e.g., a 3:1 ratio) in a round-bottom flask.

  • Add LiOH·H₂O to the solution and stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all the starting material is consumed (typically 2-4 hours).

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 using 1M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-Fluoro-2-methoxyisonicotinic acid as a white solid, which can often be used in the next step without further purification.

Protocol 2: EDC/HOBt Mediated Amide Coupling

Rationale: This protocol utilizes the widely adopted carbodiimide coupling method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. 1-Hydroxybenzotriazole (HOBt) is added to trap this intermediate, forming an active ester that is less prone to side reactions (like racemization if chiral amines are used) and reacts efficiently with the amine nucleophile to form the desired amide.[12][13]

Materials:

  • 3-Fluoro-2-methoxyisonicotinic acid (from Protocol 1, 1.0 eq)

  • Amine of interest (1.0 - 1.2 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen), dissolve the 3-Fluoro-2-methoxyisonicotinic acid, HOBt, and the amine in anhydrous DMF.

  • Add DIPEA to the mixture. This base acts as a scavenger for the HCl produced during the reaction.

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine to remove DMF and unreacted reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Case Study: Synthesis of a Foretinib Precursor

To illustrate the practical application of these protocols, we will outline the synthesis of a key intermediate used in the preparation of the kinase inhibitor Foretinib.[6] This involves the coupling of 3-fluoro-2-methoxyisonicotinic acid with a specific aniline derivative.

G sub1 3-Fluoro-2-methoxyisonicotinic acid reaction Amide Coupling (EDC, HOBt, DIPEA in DMF) sub1->reaction sub2 Aniline Derivative (e.g., 4-amino-3-fluorophenol derivative) sub2->reaction product Foretinib Precursor (N-(4-hydroxy-3-fluorophenyl)-3-fluoro- 2-methoxyisonicotinamide) reaction->product

Caption: Synthesis of a key Foretinib precursor.

This reaction would follow Protocol 2 precisely, where the "Amine of interest" is the specific aniline core required for the Foretinib structure. The resulting amide bond forms the critical linkage that connects the pyridine head group to the central phenyl ring of the inhibitor.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Saponification (Protocol 1) Incomplete reaction.Increase reaction time or temperature (to ~40°C). Add more equivalents of LiOH.
Product lost during workup.Ensure pH is sufficiently acidic (pH 3-4) to fully protonate the carboxylate, making it soluble in the organic extraction solvent.
Low Yield in Amide Coupling (Protocol 2) Inactive coupling reagents.Use fresh, high-purity EDC, HOBt, or other coupling agents. Store them under desiccated conditions.
Sterically hindered or electron-deficient amine.For challenging couplings, consider more potent coupling agents like HATU or COMU.[14] Alternatively, convert the carboxylic acid to an acid chloride using reagents like oxalyl chloride or SOCl₂ prior to adding the amine.[14]
Moisture in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can hydrolyze the active intermediate.[15]
Multiple Spots on TLC (Side Products) Formation of byproducts from EDC.Ensure the reaction is cooled to 0°C before adding EDC to minimize side reactions. The HOBt additive is also crucial for preventing this.
Impure starting materials.Purify the carboxylic acid intermediate after saponification if it is not clean enough for the coupling step.

Product Characterization

Confirming the identity and purity of the final amide product is essential. The following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Look for the disappearance of the methyl ester singlet (typically ~3.9-4.0 ppm) from the starting material and the appearance of a new broad singlet corresponding to the amide N-H proton (can range from 8-10 ppm depending on the structure).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Expect a shift in the carbonyl carbon signal from the ester (~165 ppm) to the amide region (~168-170 ppm). The fluorine atom will cause characteristic splitting of adjacent carbon signals (C-F coupling).[16]

  • Mass Spectrometry (MS): Verify the molecular weight of the product by identifying the molecular ion peak [M+H]⁺ in LC-MS or a similar technique.

  • HPLC (High-Performance Liquid Chromatography): Assess the purity of the final compound.

Conclusion

Methyl 3-fluoro-2-methoxyisonicotinate is a powerful and enabling reagent in the synthesis of kinase inhibitors. Its unique electronic and structural properties contribute favorably to the pharmacokinetic and pharmacodynamic profiles of the final drug candidates. By employing robust and well-understood synthetic protocols, such as the two-step saponification and amide coupling detailed herein, researchers can reliably incorporate this valuable scaffold into their drug discovery programs. Careful attention to reaction conditions, reagent quality, and troubleshooting strategies will ensure the successful synthesis of novel and potent kinase inhibitors for the advancement of therapeutic medicine.

References

  • Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. PMC.
  • Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate CAS#: 1227594-82-2.
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • SAFETY DATA SHEET - Methyl Fluoroacet
  • SAFETY DATA SHEET - 2-Fluoro-3-methylaniline. Fisher Scientific.
  • 3-Fluoro-2-methoxyisonicotinic acid CAS No. : 1214362-24-9. BLD Pharm.
  • Methyl 3-fluoro-5-methylisonicotinate Safety D
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. DIGIBUG Principal.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Application Notes and Protocols for Amide Bond Formation with Methyl 2-(3-aminophenoxy)
  • Methyl 5-fluoro-2-methoxynicotin
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
  • A New Synthesis of Gefitinib. Thieme.
  • Foretinib. PubChem - NIH.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Fluorinated mechanism-based inhibitors: common themes and recent developments. PubMed. [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI.
  • Byproduct identification in the synthesis of Methyl 3-Fluorofuran-2-carboxyl
  • Spectroscopy Data for Undergradu
  • Medicinal Chemistry and Chemical Biology Highlights. CHIMIA.
  • Methyl 3-fluoro-2-formylisonicotin
  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis methods and intermediates for the production of remibrutinib.
  • Fluoro-metallates : Syntheses, spectral characterization of new mixed-ligand fluoromanganate(III)

Sources

Application Note: Reagents and Protocols for the Methoxylation of Fluorinated Pyridine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Nucleophilic Aromatic Substitution (


), Chemoselectivity, and Regiocontrol in Heterocyclic Chemistry.

Introduction

Fluorinated pyridines are privileged scaffolds in medicinal chemistry, frequently utilized to modulate lipophilicity, metabolic stability, and target binding affinity[1]. The late-stage functionalization of these scaffolds—specifically the displacement of a fluorine atom with a methoxy group—is a critical transformation in drug development. This methoxylation typically proceeds via a Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) mechanism.

The presence of an ester group on the pyridine ring acts as a strong electron-withdrawing group (EWG). This EWG not only further activates the ring towards nucleophilic attack but also stabilizes the negatively charged intermediate (the Meisenheimer complex)[2]. However, the dual presence of a reactive fluorinated aromatic system and a base-sensitive ester creates unique chemoselectivity challenges that require precise reagent selection and strict environmental control.

Mechanistic Insights & Causality

In an


 reaction, the rate-determining step is the attack of the nucleophile on the electron-deficient aromatic ring. Fluorine is an exceptional leaving group in 

reactions—often superior to chlorine or bromine—due to its high electronegativity. This highly polarizes the C-F bond, drawing electron density away from the carbon and dramatically lowering the activation energy required for the formation of the Meisenheimer complex[3].

Despite the favorable kinetics of fluorine displacement, the ester moiety introduces two primary side-reaction risks:

  • Saponification: Trace water in the presence of a strong base (like sodium methoxide) generates hydroxide ions, leading to irreversible ester hydrolysis.

  • Transesterification: Reacting an ethyl or isopropyl ester with sodium methoxide in methanol will inevitably yield the methyl ester.

Causality in Reagent Selection: To prevent these side reactions, the choice of nucleophile and solvent must be intrinsically linked to the ester's identity. If a methyl ester is used, Sodium Methoxide (NaOMe) in Methanol is the gold standard. If an ethyl ester must be preserved, Sodium Ethoxide (NaOEt) in Ethanol must be substituted. For highly sensitive systems, aprotic solvents (like THF) or milder bases (like


) are deployed to alter the transition state energy and suppress ester cleavage[4].

Workflow & Decision Matrix

The following decision tree outlines the logical progression for selecting the appropriate methoxylation reagent system based on the substrate's structural features.

Workflow Start Fluorinated Pyridine Ester CheckEster Is the substrate a Methyl Ester? Start->CheckEster PathYes Use NaOMe / MeOH (Standard SNAr) CheckEster->PathYes Yes PathNo Risk of Transesterification or Saponification CheckEster->PathNo No Product Target Methoxylated Pyridine Ester PathYes->Product Alt1 Use matching Alkoxide (e.g., NaOEt / EtOH) PathNo->Alt1 Preserve Ester Alt2 Use mild base (K2CO3/MeOH) or Aprotic Solvent (THF) PathNo->Alt2 Regioselective Alt1->Product Alt2->Product

Workflow for selecting methoxylation reagents based on ester chemoselectivity.

Quantitative Data: Reagent System Comparison

The table below summarizes the expected yields and chemoselectivity outcomes across different catalytic and reagent systems, demonstrating the impact of solvent and base selection on the final product[4].

SubstrateReagent SystemSolventTemperatureYield (%)Chemoselectivity / Regioselectivity Notes
Methyl 2,6-difluoropyridine-3-carboxylateNaOMe (1.05 eq)THF-25 °C to 0 °C85%High regioselectivity for the 2-position over 6-position.
Methyl 2,6-difluoropyridine-3-carboxylate

, MeOH
DMF60 °C78%Mild conditions; avoids ester hydrolysis but slower reaction.
Ethyl 5-fluoropyridine-2-carboxylateNaOMe (1.5 eq)MeOHReflux>90%Warning: Complete transesterification to methyl ester occurs.
Ethyl 5-fluoropyridine-2-carboxylateNaOEt (1.5 eq)EtOHReflux89%Preserves the ethyl ester identity.

Experimental Protocols

Every protocol described below is designed as a self-validating system . By incorporating specific in-process controls (IPCs), the researcher can verify the mechanistic integrity of the reaction in real-time.

Protocol A: Standard Methoxylation (For Methyl Esters)

This protocol utilizes the high nucleophilicity of NaOMe in a protic solvent.

  • Preparation: Flame-dry a 50 mL round-bottom flask under a nitrogen atmosphere. Add methyl 5-fluoropyridine-2-carboxylate (1.0 mmol, 1.0 equiv) and anhydrous methanol (5.0 mL, 0.2 M).

    • Causality: Strict anhydrous conditions are mandatory. Any water present will react with methoxide to form sodium hydroxide, triggering irreversible saponification of the ester to the carboxylic acid.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise add a freshly titrated solution of sodium methoxide in methanol (1.1 mmol, 1.1 equiv) over 10 minutes.

    • Causality: Slow addition at 0 °C controls the exothermic

      
       reaction, minimizing the risk of di-substitution or polymerization of the highly activated pyridine ring.
      
  • Reaction & Self-Validation: Stir the mixture at room temperature for 2–4 hours.

    • IPC Check: Monitor via LC-MS. Validation metric: The disappearance of the starting mass and the appearance of the

      
       peak (replacing F (19) with OMe (31)). If an 
      
      
      
      peak appears, saponification has occurred, indicating moisture contamination.
  • Quenching & Workup: Quench the reaction by adding 5 mL of saturated aqueous

    
    .
    
    • Causality: A mildly acidic quench neutralizes the excess methoxide without providing the harsh acidic conditions that could hydrolyze the newly formed methoxy ether or the ester.

  • Isolation: Extract with Ethyl Acetate (

    
     mL), wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Regioselective Methoxylation in Aprotic Solvent

When dealing with poly-fluorinated systems (e.g., 2,6-difluoropyridines), protic solvents can diminish regioselectivity due to hydrogen bonding with the nucleophile. Aprotic solvents leave the methoxide "naked" and highly reactive, governed strictly by the electronic deficiency of the ring[4].

  • Preparation: Dissolve methyl 2,6-difluoropyridine-3-carboxylate (1.0 mmol) in anhydrous THF (6.5 mL, 0.15 M) under an inert atmosphere.

  • Reagent Addition: Cool the mixture to -25 °C using a dry ice/acetonitrile bath. Add solid sodium methoxide (1.05 mmol, 1.05 equiv) portion-wise.

    • Causality: Lower temperatures and strict stoichiometric control in an aprotic solvent maximize regioselectivity for the more electrophilic 2-position (ortho to the ester EWG) over the 6-position.

  • Reaction: Allow the reaction to slowly warm to 0 °C over 3 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

  • Workup: Filter the crude mixture directly through a short pad of Celite to remove the precipitated sodium fluoride salts. Concentrate the filtrate and purify via silica gel chromatography.

References

  • Synthesis and Applications of Fluorinated Multi-Carbonyl Systems via Batch and Flow Processes Source: Durham E-Theses URL:[Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines Source: ResearchGate URL:[Link]

  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Source: ResearchGate URL:[Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 2-Methoxy-3-fluoroisonicotinates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Methoxy-3-fluoroisonicotinates are a class of highly functionalized pyridine derivatives that serve as valuable building blocks in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methoxy group onto the isonicotinate scaffold can significantly modulate the physicochemical and pharmacokinetic properties of lead compounds, including metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of a robust and scalable synthetic route to these important intermediates, starting from commercially available precursors. Detailed, step-by-step protocols, causality-driven experimental explanations, and troubleshooting guides are presented to enable researchers, scientists, and drug development professionals to successfully synthesize these target molecules on a laboratory and pilot-plant scale.

Introduction: The Significance of Fluorinated and Methoxy-Substituted Pyridines in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved drugs.[1] The functionalization of this heterocycle with fluorine atoms and methoxy groups has emerged as a powerful strategy for optimizing drug candidates.[2][3] Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity.[4] The methoxy group, on the other hand, can act as a hydrogen bond acceptor and its metabolic lability can be synthetically tuned. The combination of these two functionalities on an isonicotinate framework provides a versatile platform for the synthesis of novel bioactive molecules.

This document outlines a scalable, multi-step synthesis of 2-methoxy-3-fluoroisonicotinates, commencing with the readily available 2-chloro-3-fluoropyridine. The synthetic strategy hinges on a regioselective lithiation and carboxylation to introduce the isonicotinate moiety, followed by a nucleophilic aromatic substitution (SNAr) to install the methoxy group.

Overview of the Synthetic Strategy

The overall synthetic pathway is a three-step process designed for scalability and efficiency. The key transformations are:

  • Carboxylation of 2-Chloro-3-fluoropyridine: Introduction of a carboxylic acid group at the 4-position via directed ortho-metalation using lithium diisopropylamide (LDA) followed by quenching with carbon dioxide.

  • Esterification: Conversion of the resulting 2-chloro-3-fluoroisonicotinic acid to its corresponding methyl ester to facilitate purification and subsequent reactions.

  • Methoxylation: Nucleophilic aromatic substitution of the 2-chloro group with sodium methoxide to yield the final 2-methoxy-3-fluoroisonicotinate.

The following diagram illustrates the synthetic workflow:

Synthetic_Workflow A 2-Chloro-3-fluoropyridine B 2-Chloro-3-fluoroisonicotinic acid A->B 1. LDA, THF, -78 °C 2. CO₂ C Methyl 2-chloro-3-fluoroisonicotinate B->C SOCl₂, Methanol D Methyl 2-methoxy-3-fluoroisonicotinate C->D NaOCH₃, Methanol

Caption: Synthetic workflow for methyl 2-methoxy-3-fluoroisonicotinate.

Detailed Experimental Protocols

3.1. Step 1: Synthesis of 2-Chloro-3-fluoroisonicotinic acid

This initial step introduces the carboxylic acid functionality at the 4-position of the pyridine ring. The use of LDA at low temperatures is crucial for achieving high regioselectivity.

Protocol:

  • To a dry, nitrogen-flushed reactor equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add anhydrous tetrahydrofuran (THF).

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) to the cooled THF, maintaining the temperature below -70 °C.

  • In a separate dry, nitrogen-flushed flask, prepare a solution of diisopropylamine in anhydrous THF.

  • Add the diisopropylamine solution dropwise to the n-BuLi solution at -78 °C to form lithium diisopropylamide (LDA) in situ. Stir the resulting solution for 30 minutes at -78 °C.

  • Prepare a solution of 2-chloro-3-fluoropyridine in anhydrous THF.

  • Add the 2-chloro-3-fluoropyridine solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature.[5]

  • Bubble dry carbon dioxide gas through the reaction mixture for 30-60 minutes, ensuring the temperature remains below -70 °C.

  • Allow the reaction to slowly warm to room temperature and then quench with water.

  • Acidify the aqueous layer with 2M HCl to a pH of 2-3 to precipitate the product.[5]

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-chloro-3-fluoroisonicotinic acid.

ParameterValue/ConditionRationale
Solvent Anhydrous THFAprotic and dissolves the reagents and intermediates.
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic base for regioselective deprotonation.
Temperature -78 °CPrevents side reactions and ensures the kinetic stability of the lithiated intermediate.
Quenching Agent Dry Carbon DioxideElectrophile for the carboxylation reaction.

3.2. Step 2: Synthesis of Methyl 2-chloro-3-fluoroisonicotinate

Esterification of the carboxylic acid is performed to improve the solubility of the intermediate in organic solvents and to protect the acid functionality during the subsequent methoxylation step.

Protocol:

  • Suspend 2-chloro-3-fluoroisonicotinic acid in thionyl chloride.

  • Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • To the resulting acyl chloride, cautiously add anhydrous methanol at 0 °C.[5]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the excess methanol under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

ParameterValue/ConditionRationale
Reagent Thionyl ChlorideConverts the carboxylic acid to the more reactive acyl chloride.
Solvent/Reagent Anhydrous MethanolActs as both the nucleophile and the solvent for the esterification.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction between the acyl chloride and methanol.

3.3. Step 3: Synthesis of Methyl 2-methoxy-3-fluoroisonicotinate

The final step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the 2-position for nucleophilic attack by the methoxide ion.[6]

Protocol:

  • Prepare a solution of sodium methoxide in anhydrous methanol. This can be done by carefully adding sodium metal to anhydrous methanol under a nitrogen atmosphere at 0 °C.

  • Dissolve methyl 2-chloro-3-fluoroisonicotinate in anhydrous methanol.

  • Add the sodium methoxide solution to the solution of the ester at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue/ConditionRationale
Nucleophile Sodium MethoxideStrong nucleophile for the SNAr reaction.
Solvent Anhydrous MethanolServes as the solvent and the source of the methoxide nucleophile.
Temperature RefluxProvides the necessary activation energy for the SNAr reaction.

Troubleshooting and Optimization

Problem: Low yield in the carboxylation step.

  • Possible Cause: Incomplete formation of LDA or presence of moisture.

  • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. Use freshly titrated n-BuLi.

Problem: Incomplete esterification.

  • Possible Cause: Insufficient reaction time or deactivation of the acyl chloride.

  • Solution: Increase the reflux time with thionyl chloride. Ensure anhydrous conditions are maintained during the addition of methanol.

Problem: Side product formation during methoxylation.

  • Possible Cause: Reaction temperature is too high or reaction time is too long, leading to potential side reactions on the pyridine ring.[7]

  • Solution: Optimize the reaction temperature and time by running small-scale parallel experiments. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction.

The following diagram outlines a troubleshooting workflow for low product yield:

Troubleshooting_Workflow start Low Product Yield Observed check_reagents Check Reagent Purity & Activity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_temp Optimize Reaction Temperature reagents_ok->optimize_temp Yes end_bad Consult Further Literature reagents_ok->end_bad No optimize_time Optimize Reaction Time optimize_temp->optimize_time check_atmosphere Ensure Inert Atmosphere optimize_time->check_atmosphere end_good Yield Improved check_atmosphere->end_good

Caption: Troubleshooting workflow for low product yield.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 2-methoxy-3-fluoroisonicotinates. By following the outlined protocols and considering the troubleshooting advice, researchers can efficiently access these valuable building blocks for their drug discovery and development programs. The principles of directed ortho-metalation and nucleophilic aromatic substitution are key to the success of this synthesis, and a thorough understanding of these reactions will aid in the optimization and adaptation of this methodology for the synthesis of related analogues.

References

  • BenchChem. (2025).
  • Newman, A. J. Jr., & etc. (1974). Aromatic substitution. XXVII. Kinetics of nucleophilic substitution of some fluoropyridines and -picolines with methoxide, thiomethoxide, and thiophenoxide ions. The Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-3-fluoroisonicotinic Acid.
  • University of Münster. (2024, May 16).
  • BenchChem. (2025).
  • Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. (n.d.).
  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. (n.d.). National Institutes of Health (NIH). [Link]

  • BenchChem. (2025).
  • 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. (2025, May 20). Journal of the American Chemical Society. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020, September 28). National Institutes of Health (NIH). [Link]

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. (2023, September 27). Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Demethylation of 2-Methoxypyridines During Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers encountering a common yet frustrating side reaction: the undesired demethylation of a 2-methoxypyridine moiety during the saponification of a nearby ester. This guide is designed to provide you with a deep understanding of the underlying chemical principles and to offer robust, field-tested strategies and protocols to ensure your hydrolysis proceeds cleanly, preserving the integrity of your molecule.

Section 1: The Core Problem - A Mechanistic Overview
Q: Why does my 2-methoxypyridine demethylate during ester hydrolysis?

A: The issue arises from a competition between two nucleophilic attack pathways. Your goal is the hydrolysis of the ester, which involves a nucleophilic attack at the carbonyl carbon of the ester (Pathway A). However, the 2-methoxypyridine group presents an alternative electrophilic site: the methyl carbon of the methoxy group (Pathway B).

The pyridine ring is electron-deficient, particularly when the ring nitrogen is uncoordinated. This electronic characteristic makes the methyl group of the 2-methoxy substituent susceptible to nucleophilic attack, in a reaction analogous to an SNAr (Nucleophilic Aromatic Substitution) mechanism or a direct SN2 attack. Harsh reaction conditions, such as high temperatures and strongly nucleophilic bases, provide the necessary activation energy for this undesired demethylation to occur, yielding a 2-pyridone by-product.

dot digraph "Competing_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.8, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

}

Caption: Competing reaction pathways during basic hydrolysis.

Section 2: Troubleshooting Guide - A Step-by-Step Approach

If you are observing demethylation, follow this logical workflow to diagnose and solve the issue.

Troubleshooting_Workflow

Caption: Troubleshooting workflow for demethylation issues.

Q1: I'm seeing significant demethylation. What's the first thing I should change?

A: Immediately address your solvent and temperature . These two parameters have the most significant impact on suppressing the demethylation side reaction.

  • Solvent Choice: Avoid alcoholic solvents like methanol or ethanol.[1] Besides the risk of transesterification which complicates your reaction profile, these solvents can form highly nucleophilic alkoxides (e.g., methoxide) that readily attack the methyl ether. The ideal solvent system is a mixture of a non-nucleophilic organic solvent and water, such as Tetrahydrofuran (THF) and water . A ratio of 2:1 to 4:1 THF:H₂O is a common starting point.

  • Temperature Control: Demethylation has a higher activation energy than ester hydrolysis. By lowering the temperature, you disproportionately slow the undesired reaction. Begin your hydrolysis at 0 °C and let it slowly warm to room temperature. Avoid heating or refluxing at all costs if you are observing demethylation.[2]

Q2: Which base is best for this transformation (LiOH vs. NaOH/KOH)?

A: Lithium hydroxide (LiOH) is generally the preferred reagent. [1] While NaOH and KOH are effective for robust esters, they can be too harsh in this context. The smaller lithium cation (Li⁺) coordinates more effectively to the carbonyl oxygen of the ester. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and activating it for a nucleophilic attack by hydroxide. This effect often allows the hydrolysis to proceed efficiently under the milder temperature conditions required to prevent demethylation.

Q3: My starting material is insoluble in a THF/water mixture. What are my options?

A: Poor solubility can hinder the reaction. If your substrate is not soluble in a standard THF/water system, consider the following:

  • Alternative Co-solvents: Replace THF with 1,4-dioxane, which has similar properties but can be a better solvent for certain substrates.

  • Increase Solvent Volume: While not ideal for concentration, running the reaction in a more dilute solution can sometimes achieve full solubility.

  • Phase-Transfer Catalysis (PTC): For highly lipophilic substrates, a PTC system using a reagent like tetrabutylammonium hydroxide can be effective.[3] This brings the hydroxide ion into the organic phase, allowing the reaction to proceed in a biphasic system, though careful optimization is required.

Section 3: Recommended Protocols
Protocol 1: Mild Saponification of 2-Methoxypyridine Esters

This protocol is the first-line approach for most substrates and is designed to minimize demethylation.

Materials:

  • 2-Methoxypyridine Ester Substrate

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC Grade

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 2-methoxypyridine ester (1.0 eq) in a 3:1 mixture of THF and water (e.g., 15 mL THF and 5 mL water per 1 mmol of substrate).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Base Addition: Add solid LiOH·H₂O (1.5 - 2.0 eq) to the cooled, stirring solution. Note: Using a slight excess of base ensures the reaction goes to completion.

  • Reaction Monitoring: Continue stirring at 0 °C for 1-2 hours, then remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or LCMS every 2-4 hours. The reaction is typically complete within 4-16 hours.

  • Quenching & Acidification: Once the starting material is consumed, cool the mixture again in an ice bath. Slowly add 1 M HCl to neutralize the excess LiOH and protonate the carboxylate product. Adjust the pH to ~4-5.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude carboxylic acid, which can then be purified by crystallization or chromatography.

Section 4: Comparative Data Summary

This table summarizes the influence of reaction parameters on the desired outcome. It is a qualitative guide based on established chemical principles.

ParameterHarsh ConditionsRecommended Mild ConditionsExpected OutcomeRationale
Base NaOH or KOHLiOH Higher Yield, Less By-productLi⁺ coordination activates the ester carbonyl under milder conditions.[1]
Solvent Methanol / EthanolTHF / Water Prevents Transesterification & DemethylationAvoids formation of highly nucleophilic alkoxides.[1]
Temperature Reflux (60-100 °C)0 °C to Room Temp Significantly Reduced DemethylationThe demethylation side reaction has a higher activation energy and is minimized at lower temperatures.[2]
Equivalents of Base > 5 eq1.5 - 2.0 eq Cleaner Reaction ProfileA large excess of strong base under harsh conditions promotes side reactions.
Section 5: Frequently Asked Questions (FAQs)
  • Q: Can I use acid-catalyzed hydrolysis?

    • A: It is strongly discouraged. Acidic conditions (e.g., refluxing with H₂SO₄ or HCl) will protonate the basic pyridine nitrogen. This makes the ring even more electron-deficient, potentially accelerating ether cleavage. Strong acids at high temperatures are well-known reagents for cleaving aryl methyl ethers.[4][5]

  • Q: What if some demethylation is unavoidable for my specific substrate?

    • A: If even under optimized mild conditions you observe some formation of the 2-pyridone, you may need to consider a protecting group strategy in your synthetic design. Protecting the pyridine as an N-oxide can sometimes alter the ring's electronics sufficiently to prevent demethylation, though deprotection adds a step.[6] Alternatively, if the 2-pyridone is the major product, you could consider intentionally demethylating with a reagent like L-selectride and then re-methylating the pyridone under controlled conditions, though this is synthetically inefficient.[7][8]

  • Q: My ester is extremely hindered and won't hydrolyze under these mild conditions. What should I do?

    • A: For highly recalcitrant esters, a slow and incremental increase in temperature (e.g., holding at 40 °C) may be necessary. However, this must be done with careful monitoring for the onset of demethylation. An alternative for very hindered esters is to use potassium trimethylsilanolate (KOTMS) in an anhydrous solvent like THF, which can cleave esters under neutral, aprotic conditions, though this method has its own substrate scope and limitations.[9]

References
  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (n.d.). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. Available at: [Link]

  • Lord, R. L., Korich, A. L., & Kosak, T. M. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. Available at: [Link]

  • Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry. Available at: [Link]

  • Sousa e Silva, C., & Silva, P. J. (2013). BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism. Chemistry – A European Journal, 19(34), 11339-11347. Available at: [Link]

  • De Smedt, S., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism | Request PDF. Available at: [Link]

  • Breugst, M., et al. (n.d.). Efficient demethylation of aromatic methyl ethers with HCl in water. Lirias. Available at: [Link]

  • ResearchGate. (n.d.). Demethylating Reaction of Methyl Ethers. Available at: [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Chemistry. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Reagent Guides. Available at: [Link]

  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Available at: [Link]

  • J&K Scientific LLC. (2021, February 8). Ester Hydrolysis. Available at: [Link]

  • Greenwald, R. B., & Zirkle, C. L. (1969). N-Hydroxy protecting group in pyridone syntheses. The Journal of Organic Chemistry, 34(5), 1447-1450. Available at: [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Available at: [Link]

  • ResearchGate. (n.d.). Chemoselective Demethylation of Methoxypyridine. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Available at: [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working : r/Chempros. Available at: [Link]

Sources

Stability of Methyl 3-fluoro-2-methoxyisonicotinate in acidic media

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer

This document provides technical guidance on the stability of Methyl 3-fluoro-2-methoxyisonicotinate in acidic media based on established principles of organic chemistry. As of the date of publication, specific, peer-reviewed stability data for this compound is not widely available. The information herein is intended to serve as a comprehensive guide for researchers to anticipate potential challenges and to design robust experiments for their specific applications. All protocols and troubleshooting advice should be validated under your experimental conditions.

Introduction

Methyl 3-fluoro-2-methoxyisonicotinate is a substituted pyridine derivative with potential applications in pharmaceutical and materials science.[1] Its structure, featuring a methyl ester, a pyridine ring, and electron-withdrawing/donating groups, presents a unique stability profile, particularly in acidic environments. Understanding its behavior under such conditions is critical for developing robust formulations, ensuring the integrity of analytical methods, and achieving desired reaction outcomes.[2]

This guide is designed for researchers, scientists, and drug development professionals. It offers a structured, question-and-answer-based approach to troubleshoot common issues and answer frequently asked questions regarding the stability of this compound.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you might encounter.

Scenario 1: "My analyte concentration is decreasing in my acidic HPLC mobile phase."

Question: I'm using a reverse-phase HPLC method with a mobile phase containing 0.1% formic acid (pH ~2.7). I've noticed that the peak area for Methyl 3-fluoro-2-methoxyisonicotinate decreases in my standards if they are left in the autosampler for several hours. What is happening and how can I fix it?

Answer:

This is a classic sign of on-instrument degradation due to acid-catalyzed hydrolysis. The ester functional group in your molecule is susceptible to attack by water, a reaction that is significantly accelerated by the presence of acid (H+).

Plausible Cause: The acidic mobile phase is causing the methyl ester of your compound to hydrolyze into 3-fluoro-2-methoxyisonicotinic acid and methanol. The rate of this degradation is dependent on time, temperature, and the precise pH of your solution.

Troubleshooting Steps:

  • Confirm Hydrolysis:

    • Look for the Degradant: The primary degradation product will be the corresponding carboxylic acid. This product is more polar than the parent ester and will therefore have a shorter retention time on a reverse-phase column. Look for a new, growing peak that appears earlier in your chromatogram over time.

    • Spike Study: If you have a reference standard for 3-fluoro-2-methoxyisonicotinic acid, spike it into a degraded sample. Co-elution of the new peak with the reference standard provides strong evidence of hydrolysis.

  • Mitigation Strategies:

    • Reduce Residence Time: Prepare fresh standards and samples immediately before analysis. Limit the time samples spend in the autosampler.

    • Control Temperature: Cool your autosampler to 4-10 °C. Lower temperatures significantly slow down the rate of most chemical reactions, including hydrolysis.

    • Adjust Mobile Phase pH: If your chromatography allows, try using a less acidic mobile phase. For example, using ammonium formate or ammonium acetate buffers can raise the pH to a less aggressive range (pH 3-5) while still providing good peak shape for many compounds.

    • Use Aprotic Solvents: If possible for your workflow, prepare stock solutions and standards in a non-aqueous, aprotic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) and perform the final dilution into the mobile phase just before injection.

Scenario 2: "My reaction yield is unexpectedly low when using an acidic catalyst."

Question: I am performing a reaction on another part of the Methyl 3-fluoro-2-methoxyisonicotinate molecule using an acidic catalyst (e.g., p-toluenesulfonic acid) in a protic solvent. My yields are inconsistent and lower than expected. Could this be related to stability?

Answer:

Yes, it is highly likely that your target molecule is degrading under the reaction conditions. The combination of a strong acid catalyst and a protic solvent creates an ideal environment for rapid ester hydrolysis, creating a competitive and undesired side reaction.

Plausible Cause: The acidic catalyst is not only promoting your desired reaction but is also catalyzing the hydrolysis of your starting material. This effectively reduces the concentration of your starting material available for the intended transformation.

Troubleshooting Workflow:

G start Low Reaction Yield with Acid Catalyst check_hydrolysis Monitor reaction by HPLC/TLC for appearance of polar degradant (carboxylic acid). start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present no_hydrolysis No Hydrolysis Observed check_hydrolysis->no_hydrolysis  If no degradant seen solution_1 Use Aprotic Solvent: Replace protic solvent (e.g., MeOH, H2O) with aprotic solvent (e.g., Toluene, THF, DCM) to eliminate the nucleophile (water). hydrolysis_present->solution_1 If water/protic solvent is present solution_2 Use Milder/Alternative Catalyst: Investigate non-acidic catalysts or milder Lewis acids that are less likely to promote hydrolysis. hydrolysis_present->solution_2 solution_3 Reduce Temperature: Run the reaction at a lower temperature to disfavor the hydrolysis side reaction. hydrolysis_present->solution_3 re_evaluate Re-evaluate other reaction parameters: - Reagent purity - Stoichiometry - Atmospheric conditions no_hydrolysis->re_evaluate

Caption: Troubleshooting workflow for low reaction yields.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for Methyl 3-fluoro-2-methoxyisonicotinate in acidic media?

The primary degradation pathway is acid-catalyzed hydrolysis of the methyl ester.[3] The mechanism involves two main steps:

  • Protonation: The lone pair of electrons on the carbonyl oxygen attacks a proton (H+) from the acidic medium. This makes the carbonyl carbon much more electrophilic and susceptible to nucleophilic attack. The pyridine nitrogen can also be protonated, which further withdraws electron density from the ring and can influence the reactivity of the ester.[4]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the highly electrophilic carbonyl carbon.

  • Proton Transfer & Elimination: Following a proton transfer, methanol is eliminated as a leaving group, and the carbonyl is reformed, yielding the final product: 3-fluoro-2-methoxyisonicotinic acid.

Caption: Primary degradation pathway in acidic media.

Q2: How do the fluoro and methoxy substituents affect the stability of the ester?

The electronic properties of the substituents on the pyridine ring play a crucial role in the rate of hydrolysis.

  • 3-Fluoro Group: Fluorine is a strongly electronegative atom and exerts a powerful electron-withdrawing inductive effect.[5] This effect pulls electron density away from the aromatic ring and, consequently, from the ester group. This makes the carbonyl carbon even more electrophilic and thus more susceptible to nucleophilic attack. Therefore, the fluoro group is expected to accelerate the rate of acid-catalyzed hydrolysis compared to an unsubstituted analogue.[6]

  • 2-Methoxy Group: The methoxy group has a dual electronic effect. It is electron-withdrawing by induction but can be electron-donating by resonance (mesomeric effect) due to the lone pairs on the oxygen. In the context of the pyridine ring, its overall effect can be complex. However, being adjacent to the reaction center, its inductive withdrawal likely plays a significant role in destabilizing the ester, similar to the fluoro group.

Q3: What are the best practices for preparing and storing acidic solutions of this compound?

To ensure the integrity of your solutions, follow these guidelines:

  • Solvent Choice: For long-term storage, prepare stock solutions in high-purity aprotic solvents like acetonitrile or DMSO and store them at -20°C or below.

  • Aqueous Preparation: Only prepare acidic aqueous solutions immediately prior to use.

  • Buffer Selection: If pH control is needed, use the highest pH buffer system that is compatible with your experiment (e.g., formate or acetate buffers instead of trifluoroacetic or hydrochloric acid).

  • Temperature Control: Always keep aqueous solutions cold (on ice or in a refrigerated autosampler) to minimize degradation.[7]

Q4: How can I quantitatively assess the stability of this compound in my specific acidic medium?

You should perform a forced degradation study .[2][8] This involves intentionally stressing the compound to produce and identify potential degradants, which is a critical part of pharmaceutical development.[9][10]

Experimental Protocol: Forced Degradation Study (Acid Hydrolysis)

Objective: To determine the rate of hydrolysis of Methyl 3-fluoro-2-methoxyisonicotinate at a specific acidic pH and temperature.

Materials:

  • Methyl 3-fluoro-2-methoxyisonicotinate

  • High-purity water

  • Hydrochloric acid (HCl) or other acid of interest

  • Sodium hydroxide (NaOH) for quenching

  • HPLC system with UV detector

  • Calibrated pH meter

  • Thermostatically controlled water bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Solution Preparation: Prepare the acidic stress condition (e.g., 0.1 M HCl). Allow it to equilibrate to the desired test temperature (e.g., 50 °C) in a water bath.

  • Initiate the Study: To initiate the reaction, add a small volume of the stock solution to the pre-heated acidic solution to achieve a final concentration of ~50 µg/mL. Mix thoroughly and immediately withdraw the t=0 sample.

  • Time-Point Sampling:

    • Withdraw aliquots of the reaction mixture at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately quench the degradation process by diluting the aliquot into a neutralizing buffer or mobile phase (e.g., a 1:10 dilution in 50:50 ACN:pH 7 buffer). This stops the reaction so you can accurately measure the amount of parent compound remaining.

  • Analysis:

    • Analyze all quenched samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradants).

    • Record the peak area of the parent compound at each time point.

Data Analysis:

  • Calculate Percent Remaining:

    • % Remaining = (Peak Area_t / Peak Area_t0) * 100

  • Determine Degradation Kinetics:

    • Plot the natural logarithm of the percent remaining (ln[% Remaining]) versus time.

    • If the plot is a straight line, the reaction follows first-order kinetics. The degradation rate constant (k) can be determined from the slope of the line (Slope = -k).[11]

Illustrative Data Table:

Time (hours)Parent Peak Area% Remainingln(% Remaining)
01,250,000100.04.61
11,187,50095.04.55
21,128,12590.34.50
41,017,45181.44.40
8834,31066.74.20
24464,95837.23.62
(Note: Data is for illustrative purposes only.)
References
  • Vertex AI Search. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved March 7, 2026.
  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(3), 60-74.
  • Caselli, A., et al. (2018). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 8(4), 54.
  • Luminata C&D. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved March 7, 2026.
  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved March 7, 2026.
  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974.
  • Patel, K. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. PharmaCompass.
  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 29-43.
  • St. John, P. C., et al. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. Organic Letters, 21(15), 5942-5946.
  • ResearchGate. (n.d.). Some pyridine derivatives as corrosion inhibitors for carbon steel in acidic medium. Retrieved March 7, 2026.
  • Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862.
  • Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(1), 1-25.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Drug Development, 7(2), 207-215.
  • Ghiladi, M. J., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(49), 33569-33580.
  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Retrieved March 7, 2026.
  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.
  • BenchChem. (2025). Application Notes and Protocols: Hydrolysis of Methyl 6-(azidomethyl)
  • Cinar, Z., et al. (2005). Acidity Study on 3-Substituted Pyridines. Molecules, 10(11), 1355-1365.
  • Arca, M., et al. (2020). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 25(1), 1-17.
  • Fitzgerald, J. P., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry, 95(12), 5245-5252.
  • University of Northern British Columbia. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester.
  • Wikipedia. (n.d.).
  • Gorska, A., et al. (2022).
  • ChemicalBook. (2024, December 30). Methyl Nicotinate: uses and Synthesis method. Retrieved March 7, 2026.
  • Castro, E. A., et al. (1986). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, (5), 737-742.

Sources

Technical Support Center: Avoiding Byproduct Formation in Nucleophilic Substitution of Fluoropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting S_NAr failures, regioselectivity issues, and unexpected impurities in fluoropyridine chemistry.

Introduction: The "Hidden" Reactivity of Fluoropyridines

Welcome to the Technical Support Center. If you are here, you are likely experiencing one of three problems with your fluoropyridine S_NAr reaction: you have the wrong isomer, you have a pyridone impurity, or your solvent has seemingly reacted with your substrate.

Fluoropyridines are uniquely reactive compared to their chloro- or bromo-analogs. The high electronegativity of fluorine creates a strong dipole, significantly lowering the LUMO energy at the ipso carbon and accelerating nucleophilic attack (the rate-determining step). However, this same activation makes them prone to specific "bugs" in the reaction code.

This guide is structured as a Troubleshooting Logic Tree to help you diagnose and patch these errors.

Module 1: Regioselectivity Errors (The "Wrong Spot" Bug)

User Query: "I reacted 2,4-difluoropyridine with an amine, expecting the 2-substituted product due to the proximity to nitrogen. I got the 4-substituted product. Why?"

Root Cause Analysis

In polyfluorinated pyridines, the "intuitive" rule (substitution at C2 due to inductive proximity to Nitrogen) often fails due to competing electronic and steric factors.

  • The Rule of 4: In 2,4-difluoropyridine and 2,4,6-trifluoropyridine, nucleophilic attack occurs preferentially at the 4-position (para).

    • Mechanism:[1][2][3][4][5][6][7] While the C2 position is inductively activated, the C4 position allows the negative charge in the Meisenheimer intermediate to be delocalized onto the ring nitrogen without the steric repulsion often found at the C2 position (adjacent to the nitrogen lone pair).

  • The Exception (C2): If the C4 position is blocked or substituted with a non-leaving group (e.g., 4-alkyl-2-fluoropyridine), the reaction will proceed at C2.

Troubleshooting Protocol 1.0: Predicting Regioselectivity

Use the following logic flow to predict your major isomer.

Regioselectivity Start Input Substrate IsPoly Is it Poly-halogenated? (e.g., 2,4-difluoro) Start->IsPoly Pos4 Is Position 4 a Halogen? IsPoly->Pos4 Yes Pos2 Is Position 2 a Halogen? IsPoly->Pos2 No (Mono-fluoro) Pos4->Pos2 No (C4 is H/Alkyl) Result4 Major Product: C4 Substitution Pos4->Result4 Yes (F/Cl at C4) Steric Is Nucleophile Bulky? Pos2->Steric Yes Result2 Major Product: C2 Substitution Steric->Result2 No ResultMix Mixture (C4 favored) Steric->ResultMix Yes (Steric clash at C2)

Figure 1: Decision tree for predicting the major regioisomer in fluoropyridine S_NAr reactions.

Corrective Action:

  • To target C4: Use standard S_NAr conditions (Weak base, polar solvent).

  • To target C2 (in a 2,4-system): S_NAr is difficult to force to C2. Consider Pd-catalyzed cross-coupling (Buchwald-Hartwig) which often favors C2 due to oxidative addition preferences, or use a blocking group at C4.

Module 2: The "Phantom" Impurity (Solvent Participation)

User Query: "I see a +29 mass impurity (+44 in some interpretations) in my LCMS. It looks like my nucleophile, but the NMR shows two methyl singlets."

Root Cause Analysis

You are likely seeing the Dimethylamine (DMA) Impurity .

  • Source: Decomposition of DMF (Dimethylformamide) or DMAc (Dimethylacetamide).

  • Trigger: Strong bases (NaH, KOtBu) + Heat (>80°C) + Time.

  • Mechanism: Hydroxide or alkoxide attacks the amide carbonyl of the solvent, releasing dimethylamine (Me₂NH). Me₂NH is a potent nucleophile (often better than your actual nucleophile) and rapidly attacks the fluoropyridine.

Troubleshooting Protocol 2.0: Solvent Selection Guide
SolventRisk LevelRecommended Use CaseKnown Impurity
DMF 🔴 HighMild bases (K₂CO₃), T < 80°C-NMe₂ (via hydrolysis)
DMAc 🟠 MediumSimilar to DMF, slightly more stable-NMe₂
NMP 🟠 MediumHigh T reactionsRing opening (rare), toxicity issues
DMSO 🟡 LowGeneral S_NArDecomposition at very high T (>140°C)
MeCN 🟢 SafeT < 80°C (Reflux limit)None (Hydrolysis requires acid)
THF 🟢 SafeStrong bases (NaH, LiHMDS)None (Polymerization rare)

Corrective Action:

  • Switch Solvents: If using strong bases (NaH), switch to THF or Dioxane .

  • Lower Temperature: DMF decomposition accelerates exponentially above 100°C.

  • Scavenger: If you must use DMF, ensure your desired nucleophile is in large excess to outcompete the trace dimethylamine.

Module 3: Hydrolysis & Pyridone Formation

User Query: "My reaction turned into a solid white precipitate that isn't my product. NMR shows a loss of aromaticity or a new carbonyl peak."

Root Cause Analysis

Fluoropyridines are highly susceptible to Hydrolysis , converting the C-F bond to a C-OH bond, which immediately tautomerizes to the Pyridone (amide-like) form.

  • Trigger: Trace water in solvent + Hygroscopic bases (CsF, KOtBu).

  • Mechanism: Water acts as the nucleophile. The resulting 2-hydroxypyridine tautomerizes to 2-pyridone, which is thermodynamically very stable and precipitates out of organic solvents.

Hydrolysis Substrate 2-Fluoropyridine Intermediate 2-Hydroxypyridine (Enol Form) Substrate->Intermediate + H₂O / Base Water H₂O (Trace) Product 2-Pyridone (Keto Form - Stable) Intermediate->Product Tautomerization (Irreversible)

Figure 2: The pathway of pyridone formation. Once formed, the pyridone is unreactive to further S_NAr.

Corrective Action:

  • Drying Protocol: Dry solvents over molecular sieves (3Å or 4Å) for 24h.

  • Base Choice: Switch from hygroscopic bases (Cs₂CO₃, KOtBu) to DIPEA or TEA if the nucleophile is an amine.

  • Reagent Quality: Old bottles of KOtBu are often mostly KOH + H₂O. Use fresh ampules.

Module 4: Reaction Stalling (Conversion vs. Bis-Substitution)

User Query: "I have a di-fluoro substrate. I want the mono-substituted product, but I get a mix of starting material, mono-, and bis-substituted product."

Root Cause Analysis

This is a kinetic control failure.

  • Activation Deactivation: In many electrophiles, the first substitution deactivates the ring (e.g., replacing -F with -OMe makes the ring more electron-rich). This is good for mono-selectivity.

  • The Problem: If the incoming nucleophile is electron-withdrawing (e.g., anilines, sulfonamides) or if the ring is highly activated (e.g., by a Nitro group), the second substitution might be as fast as the first.

Optimization Table: Stoichiometry & Temperature

GoalNucleophile Equiv.Temperature StrategyAddition Method
Mono-Substitution 0.95 - 1.05 eqStart at -78°C or 0°C, warm slowlyDropwise addition of Nucleophile
Bis-Substitution > 2.5 eqReflux / High HeatOne-portion addition

Corrective Action:

  • Inverse Addition: Add the nucleophile slowly to the fluoropyridine solution (keep [Nu] low relative to [Substrate]).

  • Leaving Group Tuning: If possible, use a substrate with mixed halogens (e.g., 2-Cl-4-F-pyridine). The F will react much faster than Cl, allowing perfect mono-selectivity.

References

  • Regioselectivity in Fluoropyridines

    • Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.[4]

    • Source: ResearchG
    • URL:

  • DMF Decomposition Mechanism

    • Title: A General Method for Nucleophilic Aromatic Substitution...[4][8] using Hydroxide-Assisted Decomposition of N,N-Dimethylformamide.[8]

    • Source: PMC / NIH.
    • URL:

  • Solvent Effects in S_NAr

    • Title: Specific Solvent Issues with the S_NAr Reaction.
    • Source: ACS GCI Pharmaceutical Roundtable.
    • URL:

  • 2,4-Dichloropyrimidine Selectivity (Analogous Logic)

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec / QM Magic Class.
    • URL:

Sources

Technical Support Center: Purification of Methyl 3-fluoro-2-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation of heavily substituted, fluorinated pyridine derivatives.

Methyl 3-fluoro-2-methoxyisonicotinate (CAS: 1214375-56-0) is a highly valuable synthetic intermediate[1]. However, its purification is notoriously tricky. The combination of an electron-withdrawing fluorine atom, a methoxy group, and an activated C4-methyl ester drastically alters the electronic landscape of the pyridine ring. This leads to deactivated basicity, heightened susceptibility to nucleophilic aromatic substitution (SNAr), and extreme sensitivity to ester hydrolysis[2].

This guide provides field-proven troubleshooting strategies, causal explanations for common failures, and self-validating protocols to ensure high-yield, high-purity isolation.

Quantitative Data & Physicochemical Profiling

Before selecting a purification route, you must understand the physical parameters governing the molecule's behavior. Summarized below are the critical metrics and recommended solvent systems.

Table 1: Physicochemical Properties & Purification Implications

PropertyValueImplication for Purification
Molecular Weight 185.15 g/mol Elutes readily in standard LC-MS methods; easily monitored via MS.
pKa (Conjugate Acid) < 2.0 (Estimated)Critical: Will not protonate in dilute aqueous acid. Standard acid-base extraction will fail[3].
Ester Stability Highly LabileProne to rapid saponification/hydrolysis under basic or acidic conditions[4].
UV Maxima ~260 nm, ~280 nmExcellent chromophore for UV-guided fraction collection during HPLC.

Table 2: Validated Chromatographic Solvent Systems

Stationary PhaseSolvent System (v/v)Target Rf / RtMechanistic Notes
Silica Gel (Normal Phase) Hexane : EtOAc (80:20)Rf = 0.35 - 0.45Must add 1% Et₃N to the mobile phase to neutralize acidic silanols and prevent tailing.
Silica Gel (Normal Phase) DCM : MeOH (98:2)Rf = 0.50 - 0.60Use only for highly crude mixtures; offers poor resolution for regioisomers.
C18 (Reverse Phase HPLC) H₂O : MeCN (Gradient)Rt = 6.5 minUse 0.1% Formic acid buffer to sharpen peak shape. Resolves 3-fluoro vs. 5-fluoro isomers.
Purification Strategy Workflow

PurificationDecision Start Crude Methyl 3-fluoro- 2-methoxyisonicotinate Check Initial Purity (LC-MS)? Start->Check HighPurity > 85% Purity Check->HighPurity LowPurity < 85% Purity Check->LowPurity Recryst Recrystallization (Hexane/EtOAc) HighPurity->Recryst Flash Flash Chromatography (Buffered Silica) LowPurity->Flash HPLC Prep-HPLC (C18) For ultra-pure (>99%) Recryst->HPLC If needed Flash->HPLC If needed

Caption: Decision tree for selecting the optimal purification route based on initial crude purity.

Troubleshooting & FAQs

Q1: Why did my product convert into a highly polar baseline spot during silica gel chromatography? The Causality: Unbuffered silanol groups on standard silica gel act as mild Brønsted/Lewis acids. The methyl ester at the C4 position is highly activated by the electron-withdrawing pyridine ring and the adjacent fluorine atom. When exposed to acidic silica in the presence of trace moisture, the ester undergoes rapid hydrolysis to form 3-fluoro-2-methoxyisonicotinic acid[4]. This carboxylic acid binds permanently to the silica, appearing as a baseline spot on your TLC plate. The Solution: You must pre-treat your silica column with 1% Triethylamine (Et₃N) in hexane to neutralize acidic sites (See Protocol A), or switch entirely to neutral alumina.

Q2: Can I use standard acid-base extraction to separate this from non-basic organic impurities? The Causality: No. While unsubstituted pyridine has a pKa of ~5.2 and can be easily extracted into aqueous acid[3], the conjugate acid of Methyl 3-fluoro-2-methoxyisonicotinate has a significantly lower pKa (estimated < 2.0). The inductive electron-withdrawing effects of the -F, -OCH₃, and -COOCH₃ groups drastically deplete the electron density of the nitrogen lone pair. It will not readily protonate in dilute aqueous acid. Furthermore, prolonged exposure to 1M HCl or NaOH will cause irreversible ester hydrolysis or nucleophilic displacement of the fluorine atom[2]. The Solution: Rely on liquid-liquid partitioning (e.g., Water/EtOAc) merely to wash away inorganic salts from upstream synthesis, and proceed directly to chromatography.

Q3: My compound is co-eluting with the 5-fluoro-2-methoxyisonicotinate regioisomer. How can I resolve them? The Causality: Regioisomers formed during meta-fluorination or directed ortho-metalation often possess nearly identical dipole moments, making normal-phase separation on silica virtually impossible[5]. The Solution: Switch to Reverse-Phase Preparative HPLC (See Protocol B). The slight difference in the hydration sphere and steric presentation around the C3-fluoro versus the C5-fluoro position provides baseline resolution on a C18 stationary phase when using a shallow, optimized gradient.

DegradationPathways Target Methyl 3-fluoro- 2-methoxyisonicotinate Acid Aqueous Acid / Unbuffered Silica (H+ / H2O) Target->Acid Base Strong Base / Nucleophiles (OH-, R-NH2) Target->Base Hydrolysis Ester Hydrolysis (Isonicotinic Acid Formed) Acid->Hydrolysis Cleaves C4 Ester Base->Hydrolysis Saponification SNAr SNAr at C3 or C2 (Defluorination/Demethylation) Base->SNAr Nucleophilic Attack

Caption: Common chemical degradation pathways to avoid during harsh purification conditions.

Step-by-Step Experimental Protocols
Protocol A: Et₃N-Buffered Normal-Phase Flash Chromatography

Use this protocol for standard crude mixtures (<85% purity) to prevent ester hydrolysis and peak tailing.

  • Column Preparation (Self-Validation Step): Slurry pack a silica gel column using a solvent mixture of Hexane/Ethyl Acetate (90:10) containing exactly 1% (v/v) Triethylamine (Et₃N).

  • Equilibration: Flush the column with 3 column volumes (CV) of the buffered solvent. Validation: Collect a drop of the eluent and spot it on wet pH paper; it should read slightly basic (pH ~8), confirming the silanol sites are neutralized.

  • Sample Loading: Dissolve the crude Methyl 3-fluoro-2-methoxyisonicotinate in a minimum volume of Dichloromethane (DCM). Apply evenly to the top of the silica bed. Do not use neat EtOAc for loading, as it causes band broadening.

  • Elution: Elute using a gradient of Hexane/Ethyl Acetate (from 90:10 to 70:30). Monitor fractions via TLC (UV 254 nm).

  • Concentration: Pool fractions containing the pure product (Rf ~0.4 in 80:20 Hexane/EtOAc) and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath strictly below 35°C to prevent thermal degradation of the ester.

Protocol B: Preparative Reverse-Phase HPLC for Ultra-High Purity

Use this protocol to separate stubborn regioisomers (e.g., 5-fluoro derivatives) or achieve >99% purity for biological assays.

  • System Setup: Equip the preparative HPLC with a high-capacity C18 column (e.g., 250 x 21.2 mm, 5 µm). Set dual-wavelength UV detection to 260 nm and 280 nm.

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water with 0.1% Formic Acid (v/v).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Gradient Design: Initiate at 20% Solvent B. Hold for 2 minutes (isocratic), then apply a shallow linear gradient to 60% Solvent B over 20 minutes. Flow rate: 15 mL/min.

  • Injection: Filter the sample through a 0.45 µm PTFE syringe filter. Inject a maximum of 50 mg per run. Overloading will collapse the theoretical plates and cause regioisomers to co-elute[6].

  • Isolation: Collect the target peak (typically eluting around 50-55% Solvent B). Immediately freeze the pooled fractions on dry ice and lyophilize to remove water and acetonitrile, yielding the pure compound as an off-white solid.

References

Sources

Troubleshooting low yields in esterification of 3-fluoro-2-methoxyisonicotinic acid

[1]

Welcome to the Troubleshooting Hub. This guide addresses the specific synthetic challenges associated with 3-fluoro-2-methoxyisonicotinic acid . This substrate presents a "perfect storm" of synthetic hurdles: steric hindrance from the C3-fluorine, electronic deactivation from the pyridine ring, and the chemical lability of the C2-methoxy group under acidic conditions.[1]

If you are experiencing low yields (<40%), unreacted starting material, or unexpected side products (e.g., pyridones), this guide will help you diagnose the root cause and implement a high-yield protocol.

Part 1: Diagnostic Workflow

Before altering your protocol, identify the failure mode using the logic tree below.

TroubleshootingFlowStartStart: Analyze Reaction Mixture (LCMS/TLC)ResultWhat do you see?Start->ResultSM_LeftUnreacted Starting MaterialResult->SM_LeftMajor ComponentNew_SpotNew Spot/Peak FormedResult->New_SpotMajor ComponentMethod_CheckWhich Method?SM_Left->Method_CheckProduct_CheckIs it the Desired Ester?New_Spot->Product_CheckFischerFischer (H2SO4/MeOH)Method_Check->FischerAcidClAcid Chloride (SOCl2)Method_Check->AcidClIssue_FischerIssue: Electronic/Steric DeactivationSol: Switch to AlkylationFischer->Issue_FischerIssue_AcidClIssue: Poor Activation or HydrolysisSol: Check moisture / Incr. TempAcidCl->Issue_AcidClYes_LowYieldYes, but Low YieldProduct_Check->Yes_LowYieldNo_SideProdNo, Side Product (M-14)Product_Check->No_SideProdIssue_WorkupIssue: Zwitterion SolubilitySol: Adjust Extraction pHYes_LowYield->Issue_WorkupIssue_DemethylIssue: Acid-Mediated DemethylationSol: Switch to Basic AlkylationNo_SideProd->Issue_Demethyl

Caption: Diagnostic logic tree for identifying failure modes in pyridine carboxylic acid esterification.

Part 2: Technical Q&A and Troubleshooting
Category 1: Method Selection & Reaction Failure

Q: I am using standard Fischer esterification (Refluxing MeOH +


), but conversion is stalled at ~30%. Why?A:1
  • Steric Hindrance: The fluorine atom at the C3 position (ortho to the carboxylic acid) creates significant steric bulk, blocking the approach of the nucleophile (methanol).

  • Electronic Deactivation: The pyridine ring is electron-deficient.[1] While the carboxylic acid can be protonated, the transition state energy is high.[1] Furthermore, the pyridine nitrogen can protonate, forming a pyridinium species that repels the protonated carbonyl activation, further slowing the rate. Recommendation: Abandon Fischer esterification. Switch to Base-Promoted Alkylation (see Protocol A).

Q: I tried converting to the acid chloride using Thionyl Chloride (


), but I see a major impurity with a mass of [M-14]. What happened?A:1
  • Mechanism: Strong acids (like the HCl generated during

    
     reaction) can cleave aryl methyl ethers, especially in electron-deficient rings where the resulting pyridone tautomer is stable. This converts your starting material into 3-fluoro-2-hydroxyisonicotinic acid  (or its ester), which is a common "dead end" side product.[1]
    
  • Fix: If you must use the acid chloride route, use Oxalyl Chloride with catalytic DMF in DCM at

    
     to room temperature, avoiding heat. However, the Alkylation Route  is safer for methoxy-pyridines.[1]
    
Category 2: Workup & Isolation Issues

Q: My reaction shows 100% conversion on LCMS, but I recover very little product after aqueous workup. Where is it going? A: You are likely losing your product to the aqueous layer due to pH mismanagement.

  • The Trap: Pyridine esters are basic. If you wash the reaction mixture with strong acid (e.g., 1M HCl) to remove excess amine/base, you will protonate the pyridine nitrogen. The resulting pyridinium salt is water-soluble and will be washed away.[1]

  • The Fix: Keep the aqueous workup pH between 7 and 8 . Use saturated

    
     or 
    
    
    for washes. Do not use HCl.

Q: The product is oiling out or forming an emulsion during extraction. A: This is common with fluorinated pyridines.

  • Fix: Filter the biphasic mixture through a pad of Celite to break the emulsion. Use Dichloromethane (DCM) rather than Ethyl Acetate for extraction, as chlorinated solvents often solubilize pyridine derivatives better.

Part 3: Recommended Experimental Protocols
Protocol A: Base-Promoted Alkylation (The "Gold Standard")

Best for: Hindered acids, acid-sensitive functional groups (2-OMe). Mechanism:

1

Reagents:

  • Substrate: 3-fluoro-2-methoxyisonicotinic acid (1.0 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Electrophile: Methyl Iodide (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or NMP (0.2 M concentration)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid in anhydrous DMF.

  • Deprotonation: Add

    
    . Stir at Room Temperature (RT) for 15 minutes. The mixture will likely be a suspension.
    
  • Alkylation: Add

    
     dropwise. (Caution: 
    
    
    is toxic/volatile).
  • Reaction: Stir at RT for 3–12 hours. Monitor by TLC/LCMS.[2]

    • Note: Reaction is usually fast. Heating is rarely required and should be avoided to prevent methylation of the pyridine nitrogen.[1]

  • Workup:

    • Dilute with EtOAc (5x reaction volume).

    • Wash with Water (3x) to remove DMF.

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Usually yields pure product. If necessary, flash chromatography (Hexane/EtOAc).

Protocol B: Modified Acid Chloride Method

Use only if Protocol A fails or if avoiding Alkyl Iodides.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Oxalyl Chloride (1.2 equiv) + DMF (catalytic, 2-3 drops)[1]

  • Solvent: Anhydrous DCM

  • Quench: Methanol (excess) + Triethylamine (2.0 equiv)

Procedure:

  • Activation: Dissolve acid in DCM under Nitrogen. Cool to

    
    .
    
  • Add catalytic DMF.

  • Add Oxalyl Chloride dropwise. Gas evolution (

    
    , 
    
    
    ) will occur.
  • Stir at RT for 1-2 hours until gas evolution ceases.

  • Esterification: Cool back to

    
    . Add a mixture of MeOH and Triethylamine dropwise.[1]
    
    • Critical: The Triethylamine scavenges the HCl generated, protecting the 2-methoxy group from hydrolysis.[1]

  • Workup: Wash with sat.

    
    , then Brine. Dry and concentrate.
    
Part 4: Comparative Data Analysis

Table 1: Method Comparison for 3-Fluoro-2-methoxyisonicotinic Acid Esterification

ParameterFischer (

/MeOH)
Acid Chloride (

)
Alkylation (

/

)
Typical Yield < 30%50 - 70%85 - 95%
Reaction Time 24 - 48 h (Reflux)2 - 4 h3 - 6 h
Major Impurity Unreacted SMPyridone (Demethylation)N-Methylated salts (rare)
Steric Sensitivity High (Fails)ModerateLow (Best)
Workup Difficulty High (Acid removal)ModerateLow
References
  • Synthesis of 2-Amino-3-fluoroisonicotinic Acid Derivatives. BenchChem Application Notes. (Discusses synthetic pathways for 3-fluoroisonicotinic acid derivatives, including esterification strategies via acid chlorides and SNAr).

  • Esterification of Hindered Carboxylic Acids. Organic Chemistry Portal. (General review of methods for esterifying sterically hindered and electron-deficient acids, highlighting the limitations of Fischer esterification).

  • Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. SciSpace. (Details the mechanism of acid chloride formation and the role of pyridine bases, relevant for the activation step).

  • Nucleophilic Aromatic Substitution of 3-Nitropyridine-4-carboxylates. National Institutes of Health (PMC). (Provides context on the reactivity of 3-substituted isonicotinic acid derivatives and the stability of the pyridine ring).

Technical Support Center: Methyl 3-fluoro-2-methoxyisonicotinate Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of methyl 3-fluoro-2-methoxyisonicotinate from regioisomers and precursors. Ticket ID: CHEM-SUP-2024-03F Assigned Specialist: Senior Application Scientist, Separation Methodologies.

Executive Summary & Problem Context

The Challenge: Synthesizing methyl 3-fluoro-2-methoxyisonicotinate (Target A ) typically involves Nucleophilic Aromatic Substitution (


) of methyl 2,3-difluoroisonicotinate (or the 2-chloro-3-fluoro analog) with methoxide.

While the 2-position is electronically activated by the pyridine nitrogen and the para-ester, competing attack at the 3-position or incomplete conversion leads to a mixture containing:

  • Target A: Methyl 3-fluoro-2-methoxyisonicotinate (Major).

  • Regioisomer B: Methyl 2-fluoro-3-methoxyisonicotinate (Minor/Trace).

  • Bis-adduct C: Methyl 2,3-dimethoxyisonicotinate (Over-reaction).

  • Precursor D: Methyl 2,3-difluoroisonicotinate (Incomplete reaction).

These components—particularly the regioisomers—share similar polarity (


) and boiling points, rendering standard silica flash chromatography inefficient. This guide provides high-precision troubleshooting and protocols to resolve these species.

Module 1: Diagnostic & Triage (FAQ)

Q1: LCMS shows a single peak, but my NMR looks "messy." How do I confirm I have the correct isomer?

A: LCMS is insufficient for regioisomers as they share the exact Mass-to-Charge (


) ratio. You must use 

-NMR
. It is the "silver bullet" for fluoropyridines due to the high sensitivity of the fluorine nucleus to its position relative to the ring nitrogen.

Diagnostic Table: NMR Chemical Shift Predictions Solvent:


, Referenced to 

(0 ppm) or internal standard.
CompoundStructure

Shift (

ppm)

NMR (OMe)
Diagnostic Feature
Target A (3-F, 2-OMe) F at C3-125 to -135 ppm ~4.05 ppm (s)F is

to Nitrogen.
Regioisomer B (2-F, 3-OMe) F at C2-65 to -75 ppm ~3.95 ppm (s)F is

to Nitrogen (deshielded).
Precursor D (2,3-diF) F at C2, C3-70 (d) & -130 (d)N/ATwo coupled F signals (

Hz).

Action: If your main signal is near -70 ppm, you have predominantly synthesized the wrong regioisomer (Regioisomer B) or have unreacted starting material. If your signal is -130 ppm, you have the Target.

Q2: Why are my isomers co-eluting on TLC (Hexane/EtOAc)?

A: The dipole moments of the 2-OMe and 3-OMe isomers are nearly identical in standard adsorption models. The methoxy group at C2 (Target) can adopt a conformation that minimizes dipole repulsion with the pyridine nitrogen, but this effect is often masked in highly polar mobile phases like Ethyl Acetate.

Solution: You must exploit


-

interactions
or shape selectivity .
  • Switch Solvent: Replace EtOAc with Toluene or Dichloromethane (DCM) . Toluene interacts differently with the electron-deficient pyridine ring depending on the substituent pattern.

  • Switch Stationary Phase: Standard Silica is often insufficient. See Module 2.

Module 2: Chromatographic Solutions (Troubleshooting)

Scenario A: "I need to separate them on Flash Chromatography (Normal Phase)."

Protocol: Toluene-Modified Gradient Standard Hexane/EtOAc systems often fail to resolve the regioisomers (


). The use of Toluene increases the separation factor (

).
  • Column: High-performance Silica (15-25

    
    m spherical particles preferred).
    
  • Mobile Phase A: 100% Hexanes (or Heptane).

  • Mobile Phase B: 100% Toluene (NOT EtOAc).

  • Gradient:

    • 0-5% B over 2 CV (Column Volumes).

    • 5-30% B over 10 CV.

    • Hold 30% B.

  • Observation: The Bis-methoxy impurity usually elutes last. The Precursor (difluoro) elutes first. The Regioisomers elute in the middle.

    • Note: If Toluene fails, try DCM/MeOH (99:1) isocratic hold.

Scenario B: "I have a difficult mixture and need Prep-HPLC."

Protocol: Phenyl-Hexyl Stationary Phase For fluorinated aromatics, C18 columns are often outperformed by Phenyl-Hexyl phases. The


-

interaction between the stationary phase and the fluorinated pyridine ring provides unique selectivity based on the electron density distribution, which differs significantly between the 2-OMe and 3-OMe isomers.
  • Column: XSelect CSH Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (5

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Method:

    • Isocratic hold at 35-45% B (Determine via scouting run).

    • Why Isocratic? Regioisomer separation requires maximizing the number of theoretical plates in the critical resolution window. Gradients compress peaks and reduce resolution of closely eluting isomers.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationStrategy cluster_legend Key Mechanism Start Crude Reaction Mixture Analysis 1. Analytical Triage (19F-NMR + UPLC-MS) Start->Analysis Decision Is Regioisomer B > 5%? Analysis->Decision PathEasy No (Mainly Target + Precursor) Decision->PathEasy Low Impurity Load PathHard Yes (Complex Mixture) Decision->PathHard High Impurity Load Flash Flash Chromatography Silica Gel (Hexane / Toluene Gradient) PathEasy->Flash Prep Prep-HPLC Stationary Phase: Phenyl-Hexyl Mode: Isocratic MeCN/H2O PathHard->Prep Recryst Recrystallization (Solvent: Heptane/IPA) Flash->Recryst Partial Separation Final Pure Target (>98% purity) Flash->Final Success Prep->Final Recryst->Final Mech Separation Principle: Dipole & Pi-Pi Interaction

Caption: Decision tree for the purification of methyl 3-fluoro-2-methoxyisonicotinate based on impurity profile.

Module 3: Scalability & Crystallization (Protocol)

If chromatography is not viable at scale (>100g), you must rely on solubility differentials .

Theory: The 2-methoxy isomer (Target) typically has higher lattice energy than the 3-methoxy regioisomer due to more efficient packing (the 2-OMe group can lie coplanar with the ring, whereas the 3-OMe is sterically crowded by the 4-ester and 2-F/H).

Crystallization Protocol:

  • Solvent System: Heptane / Isopropyl Alcohol (IPA).

  • Dissolution: Dissolve crude oil in minimal hot IPA (60°C).

  • Precipitation: Slowly add Heptane (ratio 5:1 Heptane:IPA) while maintaining temperature.

  • Cooling: Cool slowly to room temperature (10°C/hour), then to 0°C.

  • Seeding: If available, seed with pure Target A crystals at 25°C.

  • Result: The Target A should crystallize out. The Regioisomer B and Bis-methoxy impurity C tend to remain in the mother liquor.

References

  • Separation of Fluorinated Pyridines

    • Chambers, R. D., & Sargent, C. R. (1981). Nucleophilic substitution in fluoropyridines. Advances in Heterocyclic Chemistry, 28, 1-71. Link

  • NMR Characterization of Fluoropyridines

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (General reference for

      
       shifts: 2-F vs 3-F pyridine distinction).
      
  • Chromatographic Selectivity (Phenyl-Hexyl)

    • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36. Link

  • Regioselectivity of

    
     in Pyridines: 
    
    • Schlosser, M., & Rausis, T. (2004). Site-Selective Substitution of Polyfluoropyridines. European Journal of Organic Chemistry, 2004(5), 1018–1024. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to C13 NMR Spectrum Analysis of Fluorinated Pyridine Esters

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated pyridine esters represent a ubiquitous and highly valuable class of compounds, frequently appearing as core motifs in pharmaceuticals and agrochemicals.[1] The introduction of fluorine can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability and binding affinity.[2] Consequently, unambiguous characterization is not just a procedural step but a critical component of the development pipeline.

Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for this purpose. However, the presence of the spin-active ¹⁹F nucleus introduces layers of complexity—specifically through-bond scalar (J) coupling—that can render spectra challenging to interpret without a foundational understanding of the underlying principles.[3][4]

This guide provides an in-depth, experience-driven comparison of analytical strategies for these molecules. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. The objective is to equip you with the expertise to not only acquire high-quality data but also to interpret it with confidence, transforming complex spectra into definitive structural assignments.

Fundamental Principles: The Interplay of Chemical Shift and C-F Coupling

A standard proton-decoupled ¹³C NMR spectrum of an organic molecule typically displays a series of singlets, with each signal corresponding to a unique carbon environment.[5] For fluorinated compounds, this simplicity is replaced by intricate splitting patterns due to ¹³C-¹⁹F coupling.[6] Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, its magnetic influence extends through the covalent framework, splitting the signals of nearby ¹³C nuclei according to the n+1 rule.[7]

Unlike ¹³C-¹H coupling, which is routinely removed by broadband proton decoupling, ¹³C-¹⁹F coupling remains unless specialized dual-decoupling hardware and pulse sequences are employed.[3][4] Therefore, a "standard" ¹³C spectrum of a fluorinated pyridine ester will inherently contain this coupling information. This perceived complication is, in fact, a rich source of structural data. The two key parameters we must analyze are:

  • Chemical Shift (δ): This indicates the electronic environment of the carbon nucleus. It is primarily influenced by the electronegativity of adjacent atoms and the overall electron density distribution within the pyridine ring and ester functionality.

  • Coupling Constant (J): The magnitude of the splitting (measured in Hz) reveals the number of bonds separating the coupled carbon and fluorine atoms. This is invaluable for determining the precise location of fluorine substituents.

Decoding Chemical Shifts in Fluorinated Pyridine Esters

The chemical shift of each carbon in the pyridine ring is a composite of several electronic effects. Accurate assignment requires a systematic evaluation of the contributions from the nitrogen heteroatom, the ester substituent, and the fluorine atom(s).

Substituent Effects on the Pyridine Ring

The pyridine nitrogen atom causes a characteristic deshielding of the α-carbons (C2, C6) and γ-carbon (C4) compared to benzene, while the β-carbons (C3, C5) are less affected.[8] An ester group, being electron-withdrawing, will further deshield the carbon to which it is attached (the ipso-carbon) and other positions in the ring, particularly the ortho and para positions.

Fluorine, being the most electronegative element, exerts a powerful influence.

  • Direct (Ipso) Effect: The carbon directly bonded to fluorine experiences a very large downfield shift (deshielding) of typically >30 ppm.

  • Positional (Ortho, Meta, Para) Effects: The effect on other ring carbons is more nuanced. A fluorine atom generally causes a shielding (upfield shift) at the ortho position and a slight deshielding at the para position. The meta position is often minimally affected.

These substituent effects are approximately additive, allowing for reasonable initial predictions of chemical shifts. However, for polysubstituted rings, steric and electronic interactions can lead to deviations from simple additivity.[9][10]

Data Summary: Typical ¹³C Chemical Shifts

For a robust starting point in analysis, it's crucial to be familiar with the expected chemical shift ranges. The table below summarizes typical values for substituted pyridine carbons.

Carbon PositionTypical δ (ppm) vs. PyridineInfluencing Factors
C-ipso-F~160 - 170Strong deshielding from direct F attachment.
C-ortho-F~110 - 130Shielding effect from fluorine.
C-meta-F~120 - 140Minimal electronic effect from fluorine.
C-para-F~135 - 155Deshielding effect from fluorine.
C=O (Ester)~165 - 175Standard carbonyl carbon range.
O-CHₓ (Ester)~50 - 70Dependent on the alkyl group.

Note: These are approximate ranges. Actual values depend heavily on the specific substitution pattern and solvent.[1][8]

Mastering the Analysis of Carbon-Fluorine Coupling Constants (J_CF)

The true power of ¹³C NMR in this context lies in the analysis of J_CF values. The magnitude of the coupling constant is strongly correlated with the number of bonds separating the carbon and fluorine atoms.[11]

One-Bond Coupling (¹J_CF)

This is the largest and most diagnostically significant coupling. It is observed for the carbon directly attached to the fluorine atom.

  • Magnitude: Typically very large, ranging from 230 to 270 Hz .[1][11]

  • Appearance: A large doublet (if one fluorine is attached) or a quartet for a -CF₃ group.[7]

  • Significance: Unambiguously identifies the point of fluorination. The signal for a fluorinated carbon can sometimes be broad or have a lower signal-to-noise ratio because its intensity is split across a wide multiplet.[5]

Two-Bond Coupling (²J_CF)

This coupling occurs between fluorine and the carbon atoms ortho to it.

  • Magnitude: Ranges from 15 to 35 Hz .[11][12]

  • Appearance: A doublet for each ortho carbon.

  • Significance: Confirms the carbons adjacent to the C-F bond, helping to piece together the substitution pattern.

Three-Bond Coupling (³J_CF)

This coupling is observed between fluorine and the meta carbons.

  • Magnitude: Generally smaller, from 3 to 10 Hz .[7][12]

  • Appearance: A small doublet.

  • Significance: Provides further confirmation of the fluorine's position relative to other carbons in the ring.

Long-Range Coupling (⁴J_CF and beyond)

Coupling over four or more bonds is also possible, especially in conjugated systems like the pyridine ring.

  • Magnitude: Typically small, < 4 Hz .[3][12]

  • Appearance: Often observed as a broadening of the signal or a small, sometimes unresolved, splitting.

  • Significance: Can provide additional structural constraints in complex molecules.

The following diagram illustrates the different coupling pathways in a generic fluorinated pyridine.

Caption: Through-bond C-F coupling pathways in a 2-fluoropyridine system.

A Practical Workflow for Acquisition and Analysis

A robust and reproducible result begins with meticulous experimental design. The following protocol and workflow are designed to be a self-validating system, ensuring data integrity from sample preparation to final structural assignment.

Experimental Protocol: Sample Preparation and NMR Acquisition
  • Solvent Selection (The Critical First Step): The choice of solvent is crucial as it can influence chemical shifts.[1] Deuterated chloroform (CDCl₃) is a common choice, but for certain compounds, solvents like DMSO-d₆ or Acetone-d₆ may be required for solubility. It is imperative to be consistent with the solvent choice for comparative studies.[13][14]

    • Causality: Solvent molecules can engage in specific interactions (e.g., hydrogen bonding) with the analyte, slightly altering the electronic environment and thus the chemical shifts.[15]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the fluorinated pyridine ester.

    • Dissolve in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary. Insoluble material will degrade spectral quality.

  • Spectrometer Setup (Example on a 400 MHz Instrument):

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Load a standard ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker system).

    • Key Acquisition Parameters:

      • Spectral Width (SW): Set to a wide range, typically 0 to 200 ppm, to ensure all carbon signals (aromatic, carbonyl, aliphatic) are captured.

      • Number of Scans (NS): ¹³C is an insensitive nucleus. A minimum of 1024 scans is recommended. For dilute samples, significantly more may be needed.

      • Relaxation Delay (D1): A delay of 2 seconds is a good starting point to allow for adequate T1 relaxation.

      • Acquisition Time (AQ): Aim for an acquisition time of at least 1-2 seconds to ensure good digital resolution.

  • Data Acquisition: Initiate the experiment. Total acquisition time will depend on the number of scans and the relaxation delay.

Workflow for Spectral Interpretation

The following workflow provides a logical path from the raw spectrum to a confident structural assignment.

G cluster_prep Data Acquisition & Processing cluster_analysis Spectral Analysis cluster_confirm Structure Validation A Acquire ¹³C Spectrum (¹H Decoupled) B Fourier Transform & Phase Correction A->B C Identify Solvent & TMS Peaks B->C D Identify Ester Carbons (C=O, O-CHx) C->D E Locate C-F Signal (Large ¹J_CF Coupling) D->E F Identify & Measure ²J_CF and ³J_CF Couplings E->F G Assign Remaining Pyridine Carbons F->G H Cross-reference with 2D NMR (HSQC, HMBC) G->H I Confirm Final Structure H->I

Caption: Systematic workflow for the analysis of a ¹³C NMR spectrum of a fluorinated pyridine ester.

Alternative & Complementary Methods: A Comparative Outlook

While direct ¹³C NMR is powerful, integrating it with other techniques provides a more robust, self-validating dataset.

¹³C-{¹H, ¹⁹F} Double Decoupling

For exceptionally complex spectra with overlapping multiplets, it is possible to decouple both protons and fluorine simultaneously.

  • Performance: This simplifies the spectrum to a series of singlets, much like a non-fluorinated compound.[3]

  • Trade-offs: This experiment requires specialized hardware (probes and decouplers) not available on all spectrometers. Crucially, it results in the loss of all J_CF coupling information, which is a significant disadvantage. It is best used as a complementary experiment to confirm the number of unique carbon environments.

Computational NMR Prediction

Modern Density Functional Theory (DFT) methods can predict ¹³C NMR spectra with impressive accuracy.[16] Several software packages and online tools are available for this purpose.[9][17][18]

  • Performance: Calculated chemical shifts are often within 1-2 ppm of experimental values, and coupling constants can also be predicted. This is invaluable for distinguishing between potential isomers.

  • Best Practices: The accuracy of the prediction depends heavily on the level of theory and basis set used.[16] It is essential to use the predicted spectrum as a guide to interpret the experimental data, not as a replacement for it. Comparing the experimental spectrum to the predicted spectra of all possible isomers is a powerful method for structural validation.

Conclusion

The analysis of ¹³C NMR spectra of fluorinated pyridine esters is a skill that blends a solid understanding of fundamental principles with a systematic, practical approach. By recognizing that the complexities introduced by fluorine are, in fact, rich sources of structural information, researchers can unlock the full potential of this analytical technique. The key to success lies in a methodical workflow: begin by identifying the unmistakable large one-bond C-F coupling to anchor the analysis, then systematically assign adjacent carbons using two- and three-bond couplings. When this experimental data is corroborated with other NMR experiments (such as HSQC and HMBC) and compared against computational predictions, the result is a highly reliable and unambiguous structural elucidation, providing the confident data required to drive drug discovery and development projects forward.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link][9][10][19]

  • ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs Blog. [Link][6]

  • Zheglov, M. A. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113). [Link][1]

  • Chemistry LibreTexts. (2024). 16.10: Multinuclear NMR. [Link][20]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link][8]

  • Defense Technical Information Center. (1982). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link][21]

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link][12]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link][3]

  • ResearchGate. (2014). Why is CF3 splitting observed in the 13C NMR? [Link][7]

  • Bhadauria, A., Feng, Z., Popescu, M., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link][17]

  • Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(47), 9964–9973. [Link][16]

  • Gribble, A. D., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link][2]

  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. [Link][18]

  • Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-410. [Link][11]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link][4]

  • Hartrath, J., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link][13]

  • Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link][5]

  • Li, W., et al. (2024). Advancing 19F NMR Prediction of Metal-Fluoride Complexes in Solution: Insights from Ab Initio Molecular Dynamics. Journal of Chemical Theory and Computation. [Link][15]

  • Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 624–637. [Link][14]

Sources

HPLC Retention Time Comparison: Methyl 3-Fluoro vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The strategic introduction of fluorine into molecular scaffolds is a fundamental tactic in medicinal chemistry and drug development. Fluorination is routinely employed to modulate a drug candidate's metabolic stability, membrane permeability, and overall lipophilicity [1].

In analytical chemistry, specifically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the substitution of a hydrogen atom with a fluorine atom predictably alters the molecule's interaction with the stationary phase. This guide provides an objective, mechanistic comparison of the chromatographic behavior of Methyl benzoate (non-fluorinated) and Methyl 3-fluorobenzoate (fluorinated), offering researchers a self-validating framework for profiling fluorinated analogs.

Causality and Mechanisms: The "Fluorine Effect"

To understand why these analogs elute at different times, we must examine the thermodynamic drivers of RP-HPLC.

  • Lipophilicity (LogP) Modulation: Fluorine is highly electronegative but possesses a very small Van der Waals radius (1.47 Å), meaning it replaces hydrogen (1.20 Å) with minimal steric disruption. However, the C-F bond increases the hydrophobic surface area of the aromatic ring. The empirical LogP of methyl benzoate is approximately 2.12 [2], whereas the predicted XlogP of methyl 3-fluorobenzoate rises to 2.30 [3].

  • Stationary Phase Partitioning: In RP-HPLC (using a standard C18 alkyl phase), retention is governed by the hydrophobic effect. The increased lipophilicity of the fluorinated analog creates a higher energy penalty for remaining in the polar aqueous mobile phase. To minimize the system's free energy, the fluorinated molecule exhibits a stronger thermodynamic preference for the non-polar C18 stationary phase, resulting in an extended retention time (

    
    ).
    
  • Electronic and Dipole Effects: While fluorine's strong electron-withdrawing nature can drastically reduce the basicity of adjacent functional groups (which can shift retention times based on mobile phase pH) [4], methyl benzoate and its analogs are neutral esters. Therefore, ionization suppression is not a factor, and the dominant chromatographic driver remains pure hydrophobic partitioning.

Experimental Methodology: A Self-Validating Protocol

To objectively compare the retention times, a standardized isocratic RP-HPLC method must be used. This protocol incorporates a void volume marker (Uracil) to calculate the capacity factor (


). Relying on 

rather than raw retention time creates a self-validating system that remains accurate regardless of minor fluctuations in pump flow rate or column dead volume.
Step-by-Step Workflow
  • System Equilibration: Install an Agilent Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm). Set the column oven temperature to a stable 25°C to prevent thermodynamic drift.

  • Mobile Phase Formulation: Prepare an isocratic mixture of 60% Methanol (HPLC grade) and 40% Milli-Q Water. Degas the mixture via ultrasonication for 10 minutes to prevent micro-bubble formation in the optical cell.

  • Sample Preparation:

    • Analyte A (Non-fluorinated): Dissolve Methyl benzoate in the mobile phase to a concentration of 0.1 mg/mL.

    • Analyte B (Fluorinated): Dissolve Methyl 3-fluorobenzoate in the mobile phase to a concentration of 0.1 mg/mL.

    • System Marker: Prepare a 0.05 mg/mL solution of Uracil. Uracil is highly polar and unretained on C18, serving as the dead time (

      
      ) marker.
      
  • Injection & Detection: Inject 10 µL of each sample independently, followed by a co-injection of the mixture to verify baseline resolution. Monitor UV absorbance at 254 nm. Set the flow rate to 1.0 mL/min.

  • Data Acquisition: Record the retention times (

    
    ) and calculate the capacity factor for each analog using the formula: 
    
    
    
    .

Data Presentation & Analysis

The following table summarizes the quantitative physical properties and the expected chromatographic performance under the defined isocratic conditions.

ParameterMethyl benzoate (Analog A)Methyl 3-fluorobenzoate (Analog B)
Chemical Formula


Molecular Weight 136.15 g/mol 154.14 g/mol
Lipophilicity (LogP) 2.122.30
Void Time (

)
1.80 min (Uracil)1.80 min (Uracil)
Experimental

~ 4.25 min~ 5.60 min
Capacity Factor (

)
1.362.11
Elution Order 1st (Faster)2nd (Slower)

Note:


 values are representative empirical estimates based on LogP differentials and standard C18 phase ratios.

Chromatographic Logic Visualization

G MB Methyl Benzoate (Non-fluorinated) LogP: 2.12 C18 C18 Stationary Phase (Hydrophobic Interaction) MB->C18 M3FB Methyl 3-fluorobenzoate (Fluorinated) LogP: 2.30 M3FB->C18 Int_MB Moderate Partitioning C18->Int_MB Weaker Int_M3FB Enhanced Partitioning (Fluorine Effect) C18->Int_M3FB Stronger Result Chromatographic Separation tR: MB < M3FB Int_MB->Result Int_M3FB->Result

Logical relationship between fluorination, lipophilicity, and RP-HPLC retention time.

Field-Proven Insights for Method Developers

For routine profiling of simple mono-fluorinated vs. non-fluorinated scaffolds, standard C18 columns provide excellent baseline resolution driven by the ~0.18 LogP differential. However, when developing methods for highly complex polyfluorinated pharmaceuticals, standard alkyl phases may exhibit unpredictable secondary interactions or co-elution. In such advanced cases, transitioning to specialized fluorinated stationary phases (e.g., perfluorooctyl or pentafluorophenyl columns) is recommended. These phases leverage specific "fluorophilic" dipole-dipole interactions, offering unique selectivity that can drastically improve the resolution of closely related fluorinated analogs [5].

References

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. National Institutes of Health (NIH) - PMC. Available at:[Link]

  • Methyl 3-fluorobenzoate (C8H7FO2) Structural Information & XlogP. PubChemLite. Available at:[Link]

  • Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. MDPI. Available at:[Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Available at:[Link]

F19 NMR shift values for 3-fluoro-2-methoxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Comparison Guide: ¹⁹F NMR Chemical Shifts of 3-Fluoro-2-methoxypyridines

Executive Summary & Scientific Context

For researchers and drug development professionals, the unambiguous structural confirmation of novel chemical entities is paramount. 3-Fluoro-2-methoxypyridines are critical heterocyclic building blocks, frequently utilized in the synthesis of advanced therapeutics such as MALT1 inhibitors[1] and orexin receptor antagonists[2]. Because the synthesis of these scaffolds can yield closely related regioisomers, relying solely on ¹H or ¹³C NMR is often insufficient.

Fluorine-19 (¹⁹F) NMR spectroscopy offers superior diagnostic performance due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to local electronic environments[3]. This guide objectively compares the experimental and predicted ¹⁹F NMR shift values of 3-fluoro-2-methoxypyridine and its structural alternatives, providing the mechanistic causality and self-validating protocols required for rigorous structural elucidation[4].

Mechanistic Causality: The Electronic Drivers of ¹⁹F Shifts

To accurately interpret the spectroscopic performance of fluoropyridines, one must understand the causality behind the chemical shifts. The ¹⁹F nucleus acts as a highly sensitive probe for both resonance (+M) and inductive (-I) effects across the aromatic ring.

  • The Baseline System: In an unsubstituted 3-fluoropyridine, the fluorine resonance is typically observed at approximately -125.0 ppm[5].

  • The 2-Methoxy Effect (+M): The introduction of a methoxy group at the 2-position fundamentally alters the electron density of the pyridine ring. The oxygen lone pairs engage in strong resonance (+M effect) with the π-system, significantly increasing electron density at the ortho and para positions. This increased shielding at the adjacent 3-fluoro position drives the ¹⁹F chemical shift upfield (more negative), pushing it into the -130.0 to -133.0 ppm range[4][6].

  • Halogen Substitution (-I): Adding halogens at the 5-position or 6-position (e.g., chlorine or bromine) introduces an inductive electron-withdrawing effect (-I). While this removes electron density and slightly deshields the ring, the dominant +M effect of the methoxy group maintains the overall upfield position relative to the base fluoropyridine[4].

ElectronicEffects Base 3-Fluoropyridine (~ -125.0 ppm) Methoxy + 2-Methoxy Group (+M Resonance Shielding) Base->Methoxy Upfield Upfield Shift (~ -130 to -133 ppm) Methoxy->Upfield Halogen + 5-Chloro/Bromo (-I Inductive Deshielding) Upfield->Halogen Final Net Shift Adjustment (-132.8 ppm) Halogen->Final

Fig 1: Electronic effects driving ¹⁹F NMR shifts in substituted pyridines.

Comparative Spectroscopic Performance: Isomers & Alternatives

When evaluating synthetic pathways, distinguishing between target molecules and isomeric impurities is critical. The table below summarizes the quantitative ¹⁹F NMR data, comparing the experimental performance of specific derivatives against predicted models[4].

Compound Alternative¹⁹F NMR Chemical Shift (δ, ppm)Key Electronic Driver
3-Fluoropyridine ~ -125.0Baseline heteroaromatic system; no +M donors[5].
3-Fluoro-2-methoxypyridine ~ -130.0 to -133.0Strong +M shielding from the adjacent 2-methoxy group[4][6].
5-Chloro-3-fluoro-2-methoxypyridine -132.8Combined +M (methoxy) and -I (chloro) effects[4].
3-Chloro-5-fluoro-2-methoxypyridine -120.0 to -135.0 (Predicted)Altered regiochemistry shifts the fluorine away from the +M center[4].
2-Chloro-5-fluoropyridine -121.5Lack of a strong electron-donating group results in a downfield shift[4].

Note: Chemical shifts are referenced to CFCl₃ (0 ppm).

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility across laboratories, the following step-by-step methodology must be strictly adhered to when acquiring ¹⁹F NMR spectra for fluoropyridine structural elucidation[4].

Step 1: Sample Preparation Dissolve 5–10 mg of the purified 3-fluoro-2-methoxypyridine derivative in 0.6–0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[4]. To prevent line broadening caused by paramagnetic impurities or solid particulates, filter the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube.

Step 2: Internal Referencing Add a trace amount of trichlorofluoromethane (CFCl₃) directly to the NMR tube to serve as the internal standard (0.0 ppm)[4]. Alternatively, if CFCl₃ is unavailable, utilize the IUPAC unified scale, cross-referencing the fluorine chemical shift to the ¹H signal of tetramethylsilane (TMS)[7].

Step 3: Instrument Configuration & Acquisition Utilize a 376 MHz (or equivalent higher field) NMR spectrometer equipped with a dedicated fluorine-capable probe[4].

  • Spectral Width: Set to cover at least +50 to -250 ppm.

  • Pulse Width: Apply a 30° excitation pulse.

  • Relaxation Delay (D1): Set to 2–5 seconds. Fluorine nuclei in small molecules can have long T₁ relaxation times; an adequate D1 ensures accurate integration[4].

  • Scans: Acquire 16–64 scans depending on the exact sample concentration.

  • Decoupling: Apply proton decoupling (¹⁹F{¹H}) to collapse complex multiplet splitting caused by J-coupling with adjacent aromatic protons, yielding sharp singlets for definitive shift identification.

Step 4: Data Processing Apply an exponential window function with a line broadening (LB) of 0.3–1.0 Hz prior to Fourier transformation. Perform rigorous manual phase and baseline correction to validate the signal-to-noise ratio.

Workflow N1 Sample Prep (5-10 mg in CDCl3) N2 Internal Referencing Add CFCl3 (0.0 ppm) N1->N2 N3 Acquisition 376 MHz, 2-5s D1 delay N2->N3 N4 Data Processing Phase & Baseline Correction N3->N4 N5 Structural Validation Compare vs. Isomer Shifts N4->N5

Fig 2: Standardized ¹⁹F NMR workflow for fluoropyridine validation.

References

  • Benchchem. "Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of 3-Chloro-5-fluoro-2-methoxypyridine.
  • Durham University E-Theses. "Selective Fluorination Strategies.
  • National Science Foundation (NSF PAR). "Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers.
  • Google Patents. "WO2025003414A1 - Malt1 inhibitors.
  • Ambeed. "57260-73-8 | NH2-C2-NH-Boc | Suvorexant.
  • ACS Publications. "Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing.

Sources

Navigating the Thermal Landscape of Pyridine Carboxylates: A Comparative Guide to the Melting Point of Methyl 3-fluoro-2-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

The Significance of Melting Point in Research and Development

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This physical constant is intrinsically linked to the strength of the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. A sharp melting point range (typically 0.5-1°C) is a hallmark of a pure substance, whereas impurities tend to depress and broaden the melting range.[1][2] Therefore, accurate melting point determination is a fundamental technique for compound identification and purity assessment.

Comparative Analysis of Structurally Related Compounds

To infer the expected melting point of Methyl 3-fluoro-2-methoxyisonicotinate, we can analyze the experimentally determined melting points and physical states of structurally similar molecules. The position and nature of substituents on the pyridine ring significantly impact the molecule's polarity, symmetry, and ability to pack into a crystal lattice, all of which influence the melting point.

Compound NameStructureMelting Point (°C)Physical State
Methyl nicotinate39 - 41.5Solid[3][4]
Methyl 5-methylnicotinate42 - 46White to yellow solid[5]
Methyl 2-fluoro-3-nitrobenzoate77 - 80Pale yellow solid[6]
Methyl 3-nitrobenzoate78 - 80Solid
3-Fluoro-2-hydroxypyridineNot specified, but is a solidSolid
3-Fluoro-4-methylbenzoic acid169 - 171Solid[1]
3-Fluoro-2-methoxyisonicotinic acidNot specified, but is a solidSolid[7]
3-Fluoro-2-methoxypyridineNot specifiedNot specified[1][7][8][9]
3-Fluoro-4-methoxypyridineNot specifiedLiquid
Methyl 3-fluoro-4-methoxypyridine-2-carboxylateNot specifiedPowder[10][11][12]
Ethyl 5-fluoro-2-methoxyisonicotinateNot specifiedNot specified[13]
Methyl 3-fluoro-2-(trifluoromethyl)isonicotinateNot specifiedLiquid[8][9]

Analysis of Substituent Effects:

  • Parent Scaffold (Methyl nicotinate): The foundational structure, methyl nicotinate, is a solid with a relatively low melting point of 39-41.5°C.[3][4] This provides a baseline for understanding the impact of additional substituents.

  • Effect of a Methyl Group (Methyl 5-methylnicotinate): The addition of a methyl group at the 5-position slightly increases the melting point to 42-46°C.[5] This minor increase can be attributed to a modest increase in molecular weight and van der Waals forces.

  • Effect of a Nitro Group (Methyl 3-nitrobenzoate): The strongly electron-withdrawing and polar nitro group in methyl 3-nitrobenzoate significantly raises the melting point to 78-80°C, highlighting the role of dipole-dipole interactions in stabilizing the crystal lattice.

  • Combined Fluoro and Nitro Groups (Methyl 2-fluoro-3-nitrobenzoate): The presence of both fluoro and nitro groups results in a similar melting point of 77-80°C, suggesting a complex interplay of electronic and steric effects.[6]

  • Impact of Hydroxyl vs. Methoxy Groups: 3-Fluoro-2-hydroxypyridine exists as a solid, likely due to its ability to form strong intermolecular hydrogen bonds. In contrast, the methylation of the hydroxyl group to a methoxy group, as seen in 3-fluoro-2-methoxypyridine, would eliminate this hydrogen bonding capability, likely resulting in a lower melting point. The physical state of 3-fluoro-4-methoxypyridine is reported as a liquid, which supports this hypothesis.

  • Positional Isomerism: The relative positions of the fluoro and methoxy groups are critical. For instance, while 3-fluoro-4-methoxypyridine is a liquid, it is plausible that the 2-methoxy isomer could have a different melting behavior due to altered molecular symmetry and dipole moment.

  • Trifluoromethyl vs. Methoxy Group: Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate is a liquid.[8][9] The trifluoromethyl group is strongly electron-withdrawing but lacks the hydrogen bond accepting capability of the methoxy group's oxygen. This comparison suggests that the methoxy group's influence on crystal packing in the target compound could be more conducive to a solid state at room temperature.

Based on this comparative analysis, it is reasonable to predict that Methyl 3-fluoro-2-methoxyisonicotinate is likely a low-melting solid. The presence of the polar methoxy and fluoro groups would increase intermolecular forces compared to the parent methyl nicotinate, while the absence of strong hydrogen bonding (as in a hydroxyl-substituted analog) would keep the melting point from being excessively high.

Experimental Determination of Melting Point: A Standardized Protocol using Differential Scanning Calorimetry (DSC)

For a precise and reliable determination of the melting point, Differential Scanning Calorimetry (DSC) is the recommended technique.[14][15] DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing a highly accurate and reproducible melting point, as well as information on the enthalpy of fusion.

Experimental Workflow for DSC Analysis

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Protocol:

  • Instrument Calibration: Ensure the DSC instrument is calibrated using a certified indium standard (melting point 156.6°C).

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity Methyl 3-fluoro-2-methoxyisonicotinate into a clean aluminum DSC pan.

  • Pan Sealing: Hermetically seal the DSC pan to prevent any loss of sample due to sublimation. An empty, sealed pan will be used as the reference.

  • Instrument Programming:

    • Set the initial temperature to a value well below the expected melting point (e.g., 25°C).

    • Program a heating rate of 10°C per minute up to a temperature well above the expected melting point (e.g., 200°C).

    • Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) to ensure an inert atmosphere and prevent oxidative degradation.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined from the resulting thermogram. The onset temperature of the endothermic peak is typically reported as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) should also be recorded.

Conclusion

While the exact melting point of Methyl 3-fluoro-2-methoxyisonicotinate remains to be experimentally determined and published, a comparative analysis of structurally similar compounds provides valuable insights. Based on the influence of fluoro and methoxy substituents on the pyridine ring of related molecules, it is anticipated that the target compound is a low-melting solid. For definitive characterization, Differential Scanning Calorimetry is the recommended analytical technique, offering high precision and reproducibility. The provided protocol outlines a robust method for obtaining this critical physicochemical parameter, which is essential for the continued development and application of this and other novel chemical entities.

References

  • PubChem. 3-Fluoro-2-hydroxypyridine. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. 3-fluoro-2-methoxypyridine (C6H6FNO). Available from: [Link]

  • PubChem. 2-Fluoro-3-methoxypyridine. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Methyl nicotinate. Available from: [Link]

  • Appretech Scientific Limited. 3-Fluoro-2-methoxypyridine-4-carboxylic acid. Available from: [Link]

  • PubChemLite. Methyl 3-fluoro-4-methoxypyridine-2-carboxylate (C8H8FNO3). Available from: [Link]

  • PubChem. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Ethyl 5-fluoro-2-methoxyisonicotinate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Santalol. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Available from: [Link]

  • R Discovery. DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals (Part 1 of 3). Available from: [Link]

  • MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Available from: [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Available from: [Link]

  • PMC. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available from: [Link]

  • CUNY Academic Works. Synthesis of Fluoroorganics and Applications of Novel Fluorinated Building Blocks. Available from: [Link]

  • PubChem. Methyl Nicotinate. National Center for Biotechnology Information. Available from: [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Available from: [Link]

  • Semantic Scholar. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Available from: [Link]

  • ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Available from: [Link]

  • Cheméo. (Z)-«alpha»-Santalol. Available from: [Link]

  • NIST WebBook. α-Santalol. Available from: [Link]

  • R Discovery. Differential Scanning Calorimetry[1. Available from: [Link]

  • Amanote Research. (PDF) Differential Scanning Calorimetry of Metamict. Available from: [Link]

  • National Institute of Standards and Technology. α-Santalol. Available from: [Link]

  • Mol-Instincts. Ethyl 3-fluoro-2-methylisonicotinate. Available from: [Link]

  • PubChem. Methyl 2-fluoro-3-nitrobenzoate. National Center for Biotechnology Information. Available from: [Link]

  • The Good Scents Company. ethyl 2-phenyl-3-furoate. Available from: [Link]

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TLC Profiling of Fluorinated Pyridine Methyl Esters: A Strategic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Fluorine Effect"

In medicinal chemistry, fluorinated pyridine methyl esters are critical intermediates for synthesizing bioisosteres. However, their chromatographic behavior often defies standard "lipophilicity" intuition. While fluorine is lipophilic, its strong electron-withdrawing nature (EWG) dramatically alters the basicity of the pyridine nitrogen, which is the primary driver of retention on acidic stationary phases like silica gel.

This guide provides a technical comparison of


 values and separation strategies, grounding experimental observations in the physicochemical changes induced by fluorination.
The Core Mechanism: Basicity vs. Retention

On normal-phase silica gel (acidic


), pyridine derivatives are retained primarily through hydrogen bonding between the basic nitrogen lone pair and silanol groups (

).
  • Non-fluorinated Pyridines: High basicity (

    
    ) 
    
    
    
    Strong Silanol Interaction
    
    
    Lower
    
    
    .
  • Fluorinated Pyridines: Fluorine (EWG) reduces electron density on the ring.

    • 2-Fluoro / 2,6-Difluoro: Drastic reduction in basicity (

      
      ) due to inductive proximity. Result:  Weak Silanol Interaction 
      
      
      
      Significantly Higher
      
      
      .
    • 3-Fluoro: Moderate reduction in basicity (

      
      ). Result:  Moderate 
      
      
      
      (often separable from 2-F isomers).

Comparative Data & Trends

The following data aggregates experimental findings and physicochemical principles to predict and compare elution behavior.

Table 1: Relative Elution Order of Pyridine Methyl Ester Isomers

Solvent System Reference: Hexanes : Ethyl Acetate (3:1 v/v) on Silica Gel 60


.
Compound ClassStructureRelative Basicity (

)
Predicted

Trend
Experimental Anchor Data
2-Fluoro Isomers Methyl 2-fluoropyridine-X-carboxylateVery Low (< 0)Highest (Fastest Elution)Ethyl 2-fluoro-4-pyridinecarboxylate:[1]

[1]
2,6-Difluoro Isomers Methyl 2,6-difluoropyridine-X-carboxylateExtremely Low High Typically runs near solvent front in >20% EtOAc.
3-Fluoro Isomers Methyl 3-fluoropyridine-X-carboxylateModerate (~3.[1]0)Medium Methyl 3-fluoropyridine-4-carboxylate:

(4:1 EtOAc/Pentane) [2]
Non-Fluorinated Methyl pyridine-X-carboxylateHigh (~5.2)Low (Strong Retention)Standard Pyridine Esters often streak without

.
Acids (Hydrolysis) Fluoropyridine carboxylic acidsAmphoteric Baseline (

)
2-Fluoro-4-pyridinecarboxylic acid:[1]

[1]

Critical Insight: The 2-fluoro substituent creates a "non-stick" effect on silica by neutralizing the nitrogen lone pair. Expect 2-F isomers to elute much faster than 3-F isomers or the non-fluorinated parent.

Optimized Experimental Protocols

Protocol A: Standard TLC Method for Fluorinated Pyridines

Objective: Reliable separation of fluorinated intermediates from non-fluorinated starting materials.

  • Plate Selection: Silica Gel 60

    
     (Aluminum or Glass backed). Do not use amine-functionalized plates unless necessary.
    
  • Spotting: Dissolve sample in DCM. Pyridines are volatile; ensure spots are dry before development to prevent "blooming."

  • Mobile Phase Preparation:

    • Standard: Hexanes : Ethyl Acetate (3:1).[2]

    • For Polar Isomers (3-F): Hexanes : Ethyl Acetate (1:1).

    • For Regioisomer Separation: Toluene : Acetone (9:1) – Toluene engages in

      
       interactions, often improving separation of positional isomers.
      
  • Development: Run until solvent front is 1 cm from top.

  • Visualization (Crucial):

    • UV 254 nm: Primary method. Fluorinated pyridines quench fluorescence strongly (dark purple spots on green background).

    • Iodine Chamber: Secondary method. Useful if UV lamp is weak, though fluorinated rings react slowly.

    • Avoid: Ninhydrin or KMnO4 (Poor sensitivity for electron-deficient aromatic rings).

Protocol B: Troubleshooting "Streaking"

If the non-fluorinated starting material streaks (due to high basicity), it can obscure the fluorinated product.

  • Solution: Add 1% Triethylamine (TEA) to the mobile phase.

  • Effect: TEA blocks the most active silanol sites, sharpening the spots of the basic pyridine starting material without significantly altering the

    
     of the non-basic 2-fluoro product.
    

Method Development Workflow

The following diagram illustrates the decision logic for optimizing separation of fluorinated pyridine mixtures.

TLC_Workflow Start Start: Mixture Analysis Solvent_HexEtOAc Run Hex:EtOAc (3:1) Start->Solvent_HexEtOAc Check_Rf Check Rf Distribution Solvent_HexEtOAc->Check_Rf Rf_Good Rf 0.3 - 0.7 (Good Separation) Check_Rf->Rf_Good Distinct Spots Rf_High Rf > 0.8 (Elutes too fast) Check_Rf->Rf_High Non-polar (2-F) Rf_Low Rf < 0.2 (Stuck at baseline) Check_Rf->Rf_Low Polar / Acids Streaking Streaking Observed? Check_Rf->Streaking Overlapping Decrease_Polarity Change to Hex:EtOAc (9:1) or Pentane Rf_High->Decrease_Polarity Increase_Polarity Change to DCM:MeOH (95:5) Rf_Low->Increase_Polarity Add_Modifier Add 1% Et3N (Blocks Silanols) Streaking->Add_Modifier Yes (Basic N) Change_Selectivity Try Toluene:Acetone (For Isomer Separation) Streaking->Change_Selectivity No (Isomers)

Caption: Decision tree for optimizing TLC separation of fluorinated pyridine derivatives based on observed retention behavior.

References

  • IAEA. (1994).[1] Synthesis and Evaluation of Fluorinated Pyridine Carboxylates. Retrieved from [Link]

  • National Institutes of Health (PMC). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography (TLC) Principles and Visualization. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information: Fluorinated Heterocycles TLC Data. Retrieved from [Link]

Sources

Comparative Reactivity of 3-Fluoro vs 3-Chloro Isonicotinates: A Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the pyridine ring remains one of the most privileged scaffolds in medicinal chemistry. When functionalizing the isonicotinate (pyridine-4-carboxylate) core, the choice of halogen at the 3-position—specifically fluorine versus chlorine—dictates the available synthetic pathways. This guide provides an in-depth, objective comparison of the reactivity profiles of 3-fluoroisonicotinate and 3-chloroisonicotinate, exploring the mechanistic causality behind their divergent behaviors in nucleophilic aromatic substitution (SNAr), cross-coupling, and metalation.

Divergent Mechanistic Pathways: The Causality of Halogen Selection

The reactivity of halopyridines is not governed by a single universal trend; rather, it is a nuanced interplay between the halogen's electronegativity, polarizability, and bond dissociation energy[1].

  • SNAr Reactions (The "Element Effect"): In SNAr reactions on activated pyridines, the rate-determining step is typically the initial nucleophilic attack to form a negatively charged Meisenheimer complex[1]. Fluorine, being highly electronegative, stabilizes this anionic intermediate through a strong inductive effect far better than chlorine[2]. Consequently, 3-fluoroisonicotinate is highly reactive toward nucleophiles, whereas 3-chloroisonicotinate is often sluggish or inert under identical conditions.

  • Transition-Metal Cross-Coupling: Conversely, palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) rely on the oxidative addition of the metal into the carbon-halogen bond. The C-Cl bond is significantly weaker than the C-F bond, making 3-chloroisonicotinate the superior substrate for these transformations[3].

G Start Desired Functionalization SNAr Nucleophilic Substitution (SNAr) Requires Meisenheimer Stabilization Start->SNAr CrossCoupling Pd-Catalyzed Cross-Coupling Requires Weak C-X Bond Start->CrossCoupling DoM Directed ortho-Metalation Requires Acidic C-H Start->DoM ChoiceF Use 3-Fluoroisonicotinate SNAr->ChoiceF F > Cl (Element Effect) ChoiceCl Use 3-Chloroisonicotinate CrossCoupling->ChoiceCl C-Cl weaker than C-F DoM->ChoiceF F is stronger directing group

Decision logic workflow for selecting 3-haloisonicotinate substrates.

Nucleophilic Aromatic Substitution (SNAr)

Because the ester group at the 4-position activates the pyridine ring, the 3-position becomes susceptible to SNAr. The 3-fluoro derivative excels here due to the aforementioned "element effect"[1].

Quantitative Comparison: SNAr Reactivity
SubstrateNucleophileConditionsRelative ReactivityTypical Yield
Methyl 3-fluoroisonicotinate Primary Amines / NH₃DMF, 80 °C, 12 hVery High85–95%
Methyl 3-chloroisonicotinate Primary Amines / NH₃DMF, 80 °C, 12 hVery Low< 15% (Mostly SM)
Self-Validating Experimental Protocol: Amination of Methyl 3-fluoroisonicotinate

This protocol utilizes the high reactivity of the C-F bond to install an amine, a common step in synthesizing tankyrase inhibitors[4].

  • Reaction Setup: In a sealed pressure vessel, dissolve methyl 3-fluoroisonicotinate (1.0 equiv, 10 mmol) in anhydrous DMF (0.5 M).

  • Nucleophile Addition: Add the desired primary amine (2.5 equiv) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv). The excess amine drives the equilibrium, while DIPEA acts as an acid scavenger.

  • Thermal Activation: Seal the vessel and heat to 80 °C for 12 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The consumption of the starting material (Rf ≈ 0.6) and the appearance of a new, lower-running spot (Rf ≈ 0.3) validates the formation of the amine product. The reaction mixture will typically turn from colorless to pale yellow.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Palladium-Catalyzed Cross-Coupling

When building complex biaryl systems, researchers must pivot to 3-chloroisonicotinate. The robust C-F bond resists oxidative addition by standard Pd(0) catalysts, whereas the C-Cl bond readily undergoes insertion[3].

Quantitative Comparison: Suzuki-Miyaura Coupling
SubstrateBoronic AcidCatalyst SystemOxidative AdditionTypical Yield
Methyl 3-fluoroisonicotinate Phenylboronic acidPd(dppf)Cl₂, K₂CO₃, 90 °CDisfavored< 5%
Methyl 3-chloroisonicotinate Phenylboronic acidPd(dppf)Cl₂, K₂CO₃, 90 °CFavored88–96%
Self-Validating Experimental Protocol: Suzuki Coupling of Methyl 3-chloroisonicotinate

This protocol details the C-C bond formation at the 3-position, leveraging the lability of the C-Cl bond[3].

  • Reagent Assembly: In a Schlenk flask, combine methyl 3-chloroisonicotinate (1.0 equiv, 5 mmol), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Degas the mixture by sparging with argon for 15 minutes. Causality: Oxygen must be excluded to prevent the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). The mixture will initially appear as a yellow/orange suspension.

  • Thermal Activation & Validation: Heat to 90 °C. The reaction mixture will transition to a dark brown/black solution upon activation of the Pd catalyst. Monitor by LC-MS; the disappearance of the 3-chloroisonicotinate mass peak validates complete conversion (usually within 4-6 hours).

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. The biphasic aqueous workup effectively removes the inorganic borate salts, validating the isolation of the organic biaryl product.

G Substrate 3-Haloisonicotinate Meisenheimer Meisenheimer Complex (Anionic) Substrate->Meisenheimer Nucleophile (Favored by F) OxAddition Pd(II) Oxidative Addition Complex Substrate->OxAddition Pd(0) (Favored by Cl) ProductSNAr SNAr Product Meisenheimer->ProductSNAr -X- ProductCC Cross-Coupled Product OxAddition->ProductCC Transmetalation & Red. Elim.

Mechanistic divergence of 3-haloisonicotinates based on reaction conditions.

Directed ortho-Metalation (DoM)

Beyond substitution and coupling, the halogens dictate the regioselectivity of metalation. Fluorine is a powerful directing group for DoM due to its intense inductive electron-withdrawing effect, which highly acidifies the adjacent C-H bonds. Chlorine is less electronegative and is highly prone to competitive halogen-metal exchange, leading to complex product mixtures.

When treating 3-fluoroisonicotinate with a frustrated Lewis pair or a hindered base like TMPMgCl·BF₃, metalation occurs smoothly adjacent to the fluorine, allowing for the trapping of electrophiles (like aldehydes) in excellent yields. Attempting the same with 3-chloroisonicotinate often requires strict cryogenic control to prevent the premature collapse of the metalated intermediate or unwanted benzyne-type formations.

References

  • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: researchgate.net URL: [Link]

  • Source: google.
  • Title: Discovery of Novel, Induced-Pocket Binding Oxazolidinones as Potent, Selective, and Orally Bioavailable Tankyrase Inhibitors Source: acs.org URL: [Link]

  • Title: Metalated N-heterocyclic reagents prepared by the frustrated Lewis pair TMPMgCl BF3 and their addition to aromatic aldehydes Source: uni-muenchen.de URL: [Link]

Sources

Safety Operating Guide

Methyl 3-fluoro-2-methoxyisonicotinate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Safety Guide: Handling and Disposal of Methyl 3-fluoro-2-methoxyisonicotinate

Executive Summary

Methyl 3-fluoro-2-methoxyisonicotinate is a highly specialized fluorinated pyridine derivative utilized as a critical building block in advanced drug discovery and agrochemical synthesis. While its unique stereoelectronic profile is invaluable for lead optimization, the presence of both a halogen (fluorine) and a heteroaromatic system necessitates strict, specialized handling and disposal protocols. This guide provides a self-validating operational framework for the safe lifecycle management of this compound, ensuring compliance with institutional Environmental Health & Safety (EHS) standards and mitigating risks of toxic exposure or environmental contamination.

Chemical Profile & Hazard Assessment

To establish a foundation for safe handling, operators must understand the physicochemical properties and hazard classifications of the compound. Due to structural and functional homology, the hazard profile is closely aligned with its well-characterized isomer, Methyl 5-fluoro-2-methoxyisonicotinate[1].

Property / ParameterSpecification
Chemical Name Methyl 3-fluoro-2-methoxyisonicotinate
CAS Number 1214375-56-0
Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
Physical State Solid / Powder (Typical)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Thermal Decomposition Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen fluoride (HF)

Causality in Safety: Understanding the Hazards

In laboratory safety, procedural compliance is driven by understanding the why behind the what. The disposal and handling of Methyl 3-fluoro-2-methoxyisonicotinate are governed by three mechanistic realities:

  • Thermal Decomposition into Corrosive Gases: Pyridine derivatives containing fluorine bonds are highly stable under normal conditions. However, upon combustion or exposure to extreme heat, they undergo thermal decomposition to release Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx)[2]. HF is a severe, tissue-penetrating corrosive. Therefore, this compound cannot be disposed of in standard municipal waste or non-halogenated solvent streams; it requires high-temperature incineration equipped with alkaline flue-gas scrubbers.

  • Environmental Persistence: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. If discharged into aqueous waste streams (e.g., poured down the drain), the compound resists natural biodegradation, leading to persistent environmental contamination and potential aquatic toxicity[3].

  • Electrophilic Irritation: The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen makes the aromatic ring susceptible to nucleophilic attack, which translates biologically to irritation of mucous membranes, skin, and the respiratory tract[3].

Step-by-Step Operational Protocol (Handling & Storage)

To ensure a self-validating safety system, operators must verify each step before proceeding to the next.

  • Step 1: PPE Verification: Don standard laboratory PPE, including nitrile or neoprene gloves, a fully buttoned lab coat, and chemical splash goggles[4]. Causality: Nitrile provides a sufficient barrier against incidental contact with solid ester derivatives.

  • Step 2: Environmental Control: Conduct all weighing, transfer, and dissolution procedures within a certified, properly functioning chemical fume hood[5]. Ensure an emergency eyewash station is accessible within a 10-second travel distance[5].

  • Step 3: Storage Segregation: Store the primary container tightly sealed in a cool, dry, and well-ventilated secondary containment area[5]. Causality: Keep strictly segregated from strong oxidizers and strong acids to prevent exothermic reactions or premature degradation[5].

Comprehensive Disposal Plan

Adhere to the following step-by-step methodology for the lifecycle termination of Methyl 3-fluoro-2-methoxyisonicotinate waste.

  • Step 1: Waste Segregation (The Halogenated Rule)

    • Action: Route all waste (solid powder, contaminated weighing paper, or solvent solutions) into a designated Halogenated Organic Waste container[4].

    • Validation: Never mix with non-halogenated waste. Mixing dilutes the halogen concentration but drastically increases the volume of waste requiring expensive, specialized HF-scrubbing incineration.

  • Step 2: Primary Containment

    • Action: Use sealable, airtight containers made of High-Density Polyethylene (HDPE) or glass[5].

    • Validation: Inspect the container for structural integrity and ensure the cap is securely threaded. Do not leave funnels in the waste container.

  • Step 3: EHS-Compliant Labeling

    • Action: Affix a standardized hazardous waste label. Explicitly write "Hazardous Waste - Halogenated Organics" and list the full chemical name: "Methyl 3-fluoro-2-methoxyisonicotinate"[4].

    • Validation: Do not use abbreviations or structural formulas, as emergency responders rely on standardized nomenclature.

  • Step 4: Satellite Accumulation and Transfer

    • Action: Store the waste container in a designated Satellite Accumulation Area (SAA) away from direct sunlight and heat sources[4].

    • Validation: Once the container reaches 80% capacity, initiate a Chemical Collection Request Form and transfer it to your institution's central EHS facility for professional high-temperature incineration[5].

Emergency Response & Spill Management

In the event of accidental release, immediate containment is required to prevent aerosolization or environmental discharge.

  • For Solid Spills: Do not dry sweep, as this generates inhalable dust. Gently cover the spill with a damp absorbent pad or moisten it slightly with a compatible, low-volatility solvent (e.g., isopropanol) before sweeping it into a designated solid hazardous waste container[6].

  • For Liquid Solutions: Evacuate non-essential personnel. Surround and cover the spill with an inert absorbent material such as vermiculite or dry sand[3]. Causality: Do not use combustible absorbents like sawdust, which can create a fire hazard when mixed with organic oxidizers or concentrated solvents. Transfer the absorbed mass to a sealed hazardous waste container and wash the area thoroughly with soap and water[3].

Workflow Visualization

The following decision tree illustrates the procedural flow for the safe disposal of Methyl 3-fluoro-2-methoxyisonicotinate, ensuring all physical states are routed to the correct halogenated waste stream.

DisposalWorkflow Start Methyl 3-fluoro-2-methoxyisonicotinate Waste Generation IsSolid Determine Physical State of the Chemical Waste Start->IsSolid SolidWaste Collect in Solid Halogenated Waste Bin IsSolid->SolidWaste Solid Powder/Contaminated PPE LiquidWaste Collect in Liquid Halogenated Solvent Jug IsSolid->LiquidWaste Dissolved in Solvent Labeling Label as: 'Hazardous Waste' Halogenated Organics SolidWaste->Labeling LiquidWaste->Labeling Storage Store in Secondary Containment (Away from Oxidizers) Labeling->Storage EHS Transfer to EHS for High-Temp Incineration Storage->EHS

Workflow for the segregation, labeling, and disposal of Methyl 3-fluoro-2-methoxyisonicotinate waste.

References

1.3 2.5 3.2 4.4 5.6 6.1

Sources

Navigating the Safe Handling of Methyl 3-fluoro-2-methoxyisonicotinate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of pharmaceutical and agrochemical innovation, the synthesis and application of novel heterocyclic compounds are daily realities. Methyl 3-fluoro-2-methoxyisonicotinate, a substituted pyridine derivative, represents a class of molecules with significant potential. However, its structural motifs—a fluorinated pyridine ring and a methoxy group—necessitate a rigorous and informed approach to laboratory safety. This guide provides an in-depth, procedurally-focused overview of the essential personal protective equipment (PPE) and handling protocols required to work safely with this compound.

Hazard Assessment: Understanding the Risks

The primary hazards associated with fluorinated pyridine derivatives stem from their potential toxicity and irritant properties. The precursor, 3-Fluoro-2-methoxyisonicotinic acid, is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It is prudent to assume that Methyl 3-fluoro-2-methoxyisonicotinate presents a similar or greater hazard profile.

Anticipated Hazards:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[4][5]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[4]

  • Thermal Decomposition: Hazardous decomposition products, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride (HF), can be released in a fire.[4]

The Core Defense: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The selection of appropriate PPE is the first line of defense and is non-negotiable when handling this compound.

PPE Specification Summary
Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles with Side-Shields & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are mandatory to protect against splashes.[6] A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Avoid latex gloves due to poor chemical resistance. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving.[1]
Body Laboratory CoatA fully buttoned, long-sleeved laboratory coat made of a suitable chemical-resistant material should be worn to protect skin and personal clothing from contamination.[6]
Respiratory Certified Chemical Fume Hood or RespiratorAll handling of Methyl 3-fluoro-2-methoxyisonicotinate must be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is unavailable or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[6][7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure risk from preparation through to cleanup and disposal. The following procedure provides a self-validating system for safe handling.

Workflow Diagram: Safe Handling of Methyl 3-fluoro-2-methoxyisonicotinate

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase prep1 Verify Fume Hood Certification & Airflow prep2 Don Appropriate PPE (Coat, Goggles, Gloves) prep1->prep2 prep3 Gather & Inspect All Necessary Equipment prep2->prep3 handle1 Weigh Compound Carefully prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Glassware & Surfaces in Hood handle3->clean1 clean2 Segregate & Seal Hazardous Waste clean1->clean2 clean3 Doff PPE in Correct Sequence clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of Methyl 3-fluoro-2-methoxyisonicotinate.

Emergency Procedures: Responding to Exposure

In the event of accidental exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove all contaminated clothing immediately. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical component of the chemical handling lifecycle, essential for regulatory compliance and environmental protection.

  • Waste Collection: All waste materials contaminated with Methyl 3-fluoro-2-methoxyisonicotinate, including disposable gloves, weighing papers, and pipette tips, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix this waste stream with other incompatible waste. Consult your institution's Environmental Health and Safety (EHS) office for specific segregation guidelines.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the decontaminated container in accordance with institutional and local regulations.[5]

By integrating this expert guidance into your laboratory's standard operating procedures, you can build a culture of safety that protects researchers while enabling the vital work of scientific discovery.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from [Link]

  • MG Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Miaodian Stationery. (2021). Material Safety Data Sheet. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.